molecular formula C10H20Br2O4 B1667893 Bromo-PEG4-bromide CAS No. 57602-02-5

Bromo-PEG4-bromide

Cat. No.: B1667893
CAS No.: 57602-02-5
M. Wt: 364.07 g/mol
InChI Key: VYNNYZUBABMNTB-UHFFFAOYSA-N
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Description

Bromo-PEG4-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis[2-(2-bromoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNYZUBABMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454837
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
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URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57602-02-5
Record name 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57602-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and handling of Bromo-PEG4-bromide, a versatile bifunctional crosslinker essential in modern bioconjugation and drug development.

Core Properties of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring two terminal bromide groups.[1][2] The presence of the PEG spacer enhances solubility in aqueous media, a critical advantage for biological applications.[1][2][3] The bromide moieties are excellent leaving groups, readily participating in nucleophilic substitution reactions, making this compound a highly efficient tool for covalently linking molecules.[1][3]

Physicochemical and Spectroscopic Data
PropertyValueSource(s)
Chemical Name 1,11-dibromo-3,6,9-trioxaundecane[4]
Synonyms This compound[1]
CAS Number 57602-02-5[1][3]
Molecular Formula C10H20Br2O4[1][3]
Molecular Weight 364.1 g/mol [1][3]
Appearance Colorless to light yellow liquid/solid[4]
Purity ≥95% - 98%[1]
Solubility Soluble in aqueous media; solubility is enhanced by the hydrophilic PEG spacer. A related compound, Bromo-PEG4-acid, is soluble in Water, DMSO, DMF, and DCM.[5][1][2][3]
Storage Conditions -20°C[1][3]
Boiling Point 146 °C at 0.06 Torr (for C8H16Br2O3, CAS 31255-26-2)[4]
Density 1.5686 g/cm³ (for C8H16Br2O3, CAS 31255-26-2)[4]

Note: Conflicting data exists for some physical properties. The boiling point and density are reported for a compound with a different molecular formula (C8H16Br2O3) but the same synonym. Researchers should verify these properties for the specific compound with CAS number 57602-02-5.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a homobifunctional crosslinker. Its ability to connect two molecules through stable covalent bonds makes it invaluable in several advanced applications:

  • PROTACs (Proteolysis Targeting Chimeras): this compound is a commonly used PEG-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spacing and solubility for the two active ends of the PROTAC to function effectively.

  • Antibody-Drug Conjugates (ADCs): The principles of using bifunctional linkers like this compound are central to the construction of ADCs. While other reactive groups are often employed for attachment to antibodies, the fundamental concept of linking a cytotoxic payload to an antibody via a spacer is analogous.

  • Bioconjugation: This reagent is widely used to conjugate various biomolecules, such as peptides, proteins, and oligonucleotides. The hydrophilic nature of the PEG chain can help to reduce non-specific binding and improve the pharmacokinetic properties of the resulting conjugate.

  • Surface Modification: this compound can be used to modify surfaces, such as those of nanoparticles or microarrays, to attach biomolecules for diagnostic or therapeutic purposes.

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general methodology for a typical bioconjugation reaction using this compound to link a thiol-containing molecule (e.g., a cysteine-containing peptide) to an amine-containing molecule.

Objective: To conjugate a thiol-containing peptide to an amine-containing protein.

Materials:

  • This compound

  • Thiol-containing peptide

  • Amine-containing protein

  • Reaction Buffer 1 (e.g., phosphate (B84403) buffer, pH 7.5)

  • Reaction Buffer 2 (e.g., borate (B1201080) buffer, pH 8.5)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Preparation of Thiol-containing Peptide:

    • If the peptide has a disulfide bond, dissolve it in Reaction Buffer 1 and treat with a 2-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide and expose the free thiol.

  • Reaction of this compound with Thiol-containing Peptide:

    • Dissolve a 1.2-fold molar excess of this compound in a minimal amount of DMF or DMSO.

    • Add the this compound solution to the reduced peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction targets one of the bromide groups.

    • Monitor the reaction progress by LC-MS.

    • Purify the peptide-PEG4-bromide conjugate using a desalting column to remove excess reagents.

  • Conjugation to Amine-containing Protein:

    • Exchange the amine-containing protein into Reaction Buffer 2 (pH 8.5) using a desalting column.

    • Adjust the protein concentration to 5-10 mg/mL.

    • Add a 20-fold molar excess of the purified peptide-PEG4-bromide conjugate to the protein solution.

    • Incubate the reaction at 37°C for 8-12 hours with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted bromide groups by adding Tris buffer to a final concentration of 50 mM.

    • Remove the excess, unreacted peptide-PEG4-bromide conjugate and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizing Workflows and Concepts

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the conceptual advantages of this linker.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification MoleculeA Molecule A (e.g., Thiol-Peptide) ActivatedIntermediate Activated Intermediate (Molecule A-PEG4-Br) MoleculeA->ActivatedIntermediate + this compound (Nucleophilic Substitution) BromoPEG4Br This compound FinalConjugate Final Conjugate (Molecule A-PEG4-Molecule B) ActivatedIntermediate->FinalConjugate + Molecule B (Nucleophilic Substitution) MoleculeB Molecule B (e.g., Amine-Protein) Purification Purification (e.g., Desalting Column) FinalConjugate->Purification

Caption: A typical two-step bioconjugation workflow using this compound.

logical_relationship cluster_properties Core Properties cluster_advantages Key Advantages center_node This compound prop1 Bifunctional center_node->prop1 prop2 PEG Spacer center_node->prop2 prop3 Bromide Leaving Groups center_node->prop3 adv1 Versatile Crosslinking prop1->adv1 adv2 Increased Hydrophilicity prop2->adv2 adv3 Reduced Immunogenicity prop2->adv3 adv4 Efficient Reactions prop3->adv4

Caption: Key properties of this compound and their resulting advantages.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container at the recommended temperature of -20°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. As with any chemical reagent, it is crucial to be familiar with standard laboratory safety practices.

References

An In-depth Technical Guide to Bromo-PEG4-bromide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-bromide, also known as 1,11-dibromo-3,6,9-trioxaundecane, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation and pharmaceutical sciences. Its tetraethylene glycol (PEG4) core imparts aqueous solubility and flexibility, while the terminal bromide groups serve as reactive handles for nucleophilic substitution reactions.[1][2][3] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and its pivotal role as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is characterized by a linear 15-atom chain, comprising a PEG4 spacer flanked by two bromine atoms. The bromide (Br) atoms are excellent leaving groups, making the molecule highly susceptible to reaction with nucleophiles like amines and thiols.[1][2][4][5] This reactivity is fundamental to its utility in covalently linking different molecular entities.

Physicochemical Data
PropertyValueReference
Chemical Formula C₁₀H₂₀Br₂O₄[1][6]
Molecular Weight 364.07 g/mol [1][6][7]
CAS Number 57602-02-5[1][6]
Appearance Colorless to light yellow liquid[6]
Purity Typically ≥95%[5]
Solubility Soluble in water, DMSO, DMF, DCM[8]
SMILES BrCCOCCOCCOCCOCCBr[6]

Below is a diagram representing the chemical structure of this compound.

G Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Suspend PPh₃ in anhydrous MeCN inert Establish Inert Atmosphere (Ar/N₂) reagents->inert cool Cool to 0°C inert->cool add_br2 Add Br₂ dropwise cool->add_br2 add_diol Add Tetraethylene Glycol add_br2->add_diol reflux Reflux at 80°C for 18-24h add_diol->reflux evap1 Remove Solvent (Reduced Pressure) reflux->evap1 triturate Triturate with Diethyl Ether & Filter evap1->triturate evap2 Concentrate Filtrate triturate->evap2 distill Purify by Vacuum Distillation evap2->distill product Pure this compound distill->product G PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG4-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and targeted drug delivery, the strategic selection of chemical linkers is paramount to the efficacy and success of novel drug modalities. Among these, Bromo-PEG4-bromide has emerged as a versatile and valuable tool in bioconjugation. This homobifunctional linker, featuring a tetraethylene glycol (PEG4) spacer flanked by two reactive bromide groups, offers a unique combination of hydrophilicity, defined length, and reactivity, making it particularly suitable for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core mechanism of action of this compound in bioconjugation. It delves into its chemical properties, reactivity with key biological functional groups, and its application in the development of targeted therapeutics. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

Core Principles of this compound

This compound is characterized by two key features: the reactive terminal bromide groups and the hydrophilic PEG4 spacer.

  • Bromide as a Reactive Handle: The bromine atom is an excellent leaving group in nucleophilic substitution reactions.[1][2] This allows for the efficient formation of stable covalent bonds with various nucleophiles present on biomolecules, most notably the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues.[3][4]

  • The PEG4 Spacer: The tetraethylene glycol spacer confers several advantageous properties to the linker and the resulting bioconjugate.[5][6] Its hydrophilic nature enhances the aqueous solubility of often hydrophobic drug molecules, mitigating aggregation and improving formulation characteristics.[5][6] The flexibility of the PEG chain can be crucial for allowing the conjugated moieties to adopt optimal orientations for biological activity, such as in the formation of the ternary complex in PROTACs.[5] Furthermore, the defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules.

Mechanism of Action in Bioconjugation

The primary mechanism of action of this compound in bioconjugation is nucleophilic substitution , specifically an SN2 reaction . In this reaction, a nucleophile from a biomolecule attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.

Reaction with Thiols (Cysteine Residues)

The thiol group (-SH) of cysteine residues is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The reaction with this compound proceeds as follows:

  • Deprotonation of the Thiol: The reaction is typically carried out at a pH between 7 and 9 to favor the formation of the more nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks one of the primary carbons bearing a bromide, leading to the formation of a stable thioether bond .

This reaction is highly efficient and is a cornerstone of site-specific protein modification, particularly in the generation of ADCs where cytotoxic drugs are attached to engineered cysteine residues on an antibody.

Reaction with Amines (Lysine Residues)

The primary amine (-NH₂) of lysine residues, as well as the N-terminal amine of a protein, can also act as a nucleophile. The reaction with this compound results in the formation of a stable secondary amine linkage .

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks the carbon atom attached to the bromide.

  • Proton Transfer: A subsequent deprotonation step yields the stable secondary amine bond.

While the reaction with amines is feasible, it is generally less specific than the reaction with thiols due to the higher abundance of lysine residues on the surface of most proteins.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition are key determinants of PROTAC efficacy.[8]

This compound can be used to synthesize a PROTAC in a stepwise manner. For instance, one bromide can react with a nucleophilic handle on the E3 ligase ligand, and the other bromide can then react with a nucleophilic group on the target protein ligand, or vice versa.[9][10]

Quantitative Data on PEG Linker Efficacy in PROTACs

While specific kinetic and yield data for this compound are not extensively published in a comparative tabular format, the impact of the PEG linker length on PROTAC performance has been studied. The following tables summarize representative data for the influence of PEG linker length on the degradation efficacy of PROTACs targeting BRD4 and BTK, as well as the permeability of Androgen Receptor (AR) PROTACs. It is important to note that the optimal linker length is target-dependent and must be determined empirically.

Target ProteinLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BRD4PEG315~85
BRD4PEG4 8 >95
BRD4PEG512>95
BTKPEG2>1000<20
BTKPEG4 25 ~90
BTKPEG650~85

Caption: Representative data demonstrating the impact of PEG linker length on the degradation efficacy (DC₅₀ and Dₘₐₓ) of BRD4 and BTK PROTACs. Optimal degradation is often observed within a specific range of linker lengths.[6]

PROTACLinker CompositionApparent Permeability (Papp) A to B (10⁻⁶ cm/s)
AR PROTAC 1Alkyl0.45
AR PROTAC 2PEG4 0.95
AR PROTAC 3PEG80.60

Caption: Representative permeability data for Androgen Receptor (AR) PROTACs with varying linker compositions, assessed using a Caco-2 cell assay.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfides. Remove excess TCEP using a desalting column.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching reagent (L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the peptide-PEG4-Br conjugate using reverse-phase HPLC or SEC to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Synthesis of a PROTAC using this compound (Representative Two-Step Synthesis)

Materials:

  • Target Protein Ligand with a nucleophilic handle (e.g., amine or thiol)

  • E3 Ligase Ligand with a nucleophilic handle (e.g., amine or thiol)

  • This compound

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Purification System: Preparative HPLC

Procedure:

Step 1: Synthesis of Ligand-PEG4-Br Intermediate

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand-PEG4-Br intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Ligand-PEG4-Br intermediate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[9]

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and purify the final PROTAC by preparative HPLC.[9]

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is hijacked by PROTACs to induce target protein degradation.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 TernaryComplex Ternary Complex (Target-PROTAC-E3) E3->TernaryComplex Target Target Protein Target->TernaryComplex PROTAC PROTAC PROTAC->E3 PROTAC->Target PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Proteasome 26S Proteasome PolyUbTarget->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final PROTAC Synthesis cluster_step3 Step 3: Characterization LigandA E3 Ligase Ligand Reaction1 Reaction: Nucleophilic Substitution LigandA->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (e.g., Column Chromatography) Reaction1->Purification1 Intermediate Ligand-PEG4-Br Intermediate Purification1->Intermediate Reaction2 Reaction: Nucleophilic Substitution Intermediate->Reaction2 LigandB Target Protein Ligand LigandB->Reaction2 Purification2 Purification (e.g., Preparative HPLC) Reaction2->Purification2 FinalPROTAC Final PROTAC Purification2->FinalPROTAC Analysis LC-MS, NMR FinalPROTAC->Analysis

A typical experimental workflow for PROTAC synthesis.

Logical Relationship: ADC Synthesis Workflow

This diagram illustrates the logical steps involved in synthesizing an Antibody-Drug Conjugate (ADC) using a bromo-functionalized linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Preparation cluster_conjugation Conjugation and Purification mAb Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb with free thiols Reduction->Reduced_mAb Conjugation Thiol-Bromo Reaction Reduced_mAb->Conjugation Drug Cytotoxic Drug Linker_Drug_Conj Drug-Linker Conjugate Drug->Linker_Drug_Conj Bromo_Linker Bromo-PEG4-Linker Bromo_Linker->Linker_Drug_Conj Linker_Drug_Conj->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Antibody-Drug Conjugate (ADC) Purification->Final_ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a powerful and versatile homobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its well-defined structure, favorable physicochemical properties conferred by the PEG4 spacer, and the reliable reactivity of its terminal bromide groups make it an excellent choice for the synthesis of complex biomolecules. The ability to efficiently conjugate with key nucleophilic residues on proteins has positioned this compound as a valuable tool in the development of targeted therapeutics, particularly in the rapidly advancing field of PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the effective application of this important bioconjugation reagent.

References

The Dual Reactivity of Bromo-PEG4-bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-bromide is a homobifunctional crosslinking reagent that plays a significant role in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two primary bromide functional groups at either end of a flexible tetraethylene glycol (PEG4) spacer, allows for the covalent linkage of molecules through nucleophilic substitution reactions. The bromide ion is an excellent leaving group, rendering the terminal carbons susceptible to attack by a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound's functional groups, with a focus on its application in creating stable bioconjugates.

Core Principles of Reactivity

The reactivity of this compound is centered around the carbon-bromine bond. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom and making it an electrophilic center. This facilitates the attack by nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction mechanism.

The general reaction can be depicted as:

Nu:⁻ + R-Br → Nu-R + Br⁻

Where Nu:⁻ represents a nucleophile and R is the this compound molecule.

The hydrophilic PEG4 spacer is a key feature of this reagent, as it imparts water solubility to the linker and the resulting conjugates, which is often advantageous for biological applications.[1][2][3]

Reactivity with Thiol Groups

The most prominent application of this compound is its reaction with thiol (sulfhydryl) groups, particularly the side chains of cysteine residues in proteins and peptides. Thiol groups are excellent nucleophiles, and their reaction with alkyl bromides results in the formation of a highly stable thioether bond.[4][5]

Reaction Mechanism and Kinetics

The reaction proceeds via an SN2 mechanism where the thiolate anion (R-S⁻), the deprotonated form of the thiol, acts as the nucleophile. The reaction rate is therefore pH-dependent, as the concentration of the more nucleophilic thiolate increases with pH. Optimal reaction conditions are typically in the slightly basic pH range (pH 7.5-8.5) to ensure a sufficient concentration of thiolate while minimizing potential side reactions with other nucleophilic amino acid residues.

The stability of the resulting thioether bond is a significant advantage, as it is resistant to cleavage under typical biological conditions.[6]

Reactivity with Other Nucleophiles

While thiols are the most common reaction partners, the bromide functional groups of this compound can also react with other nucleophiles, albeit generally at slower rates and requiring more forcing conditions.

Amines

Primary and secondary amines can act as nucleophiles to displace the bromide, forming secondary and tertiary amines, respectively. However, the reaction with amines is generally less efficient than with thiols and may require higher temperatures and longer reaction times. Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction.

Hydroxides and Carboxylates

Under strongly basic conditions, hydrolysis of the bromide to an alcohol can occur. Carboxylate anions can also act as nucleophiles to form ester linkages, though this is less common in bioconjugation applications.

Quantitative Data Summary

Specific quantitative data on the reaction kinetics and yields for this compound is limited in publicly available literature. The following table summarizes general expectations based on the principles of nucleophilic substitution and data for similar compounds.

NucleophileProductRelative ReactivityOptimal pHBond StabilityNotes
Thiol (R-SH)Thioether (R-S-R')High7.5 - 8.5HighThe most common and efficient reaction for bioconjugation.
Amine (R-NH₂)Secondary Amine (R-NH-R')Moderate> 8.5HighSlower than with thiols; risk of over-alkylation.
Hydroxide (OH⁻)Alcohol (R-OH)Low> 10N/AGenerally considered a side reaction at high pH.
Carboxylate (R-COO⁻)Ester (R-COO-R')LowNeutral to BasicModerateLess common; ester bond is susceptible to hydrolysis.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific conditions should be optimized for each application.

Protocol 1: Crosslinking of a Thiol-Containing Protein

This protocol describes the intramolecular or intermolecular crosslinking of a protein containing multiple cysteine residues.

Materials:

  • Protein with accessible thiol groups

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching Reagent (e.g., 1 M L-cysteine or 1 M DTT)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent using a desalting column.

  • This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent such as DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the crosslinked product by SDS-PAGE, mass spectrometry, or other appropriate techniques.

Protocol 2: Formation of a Bi-molecular Conjugate

This protocol describes the conjugation of two different molecules (Molecule A and Molecule B), each containing a single reactive thiol group.

Procedure:

  • Reaction of Molecule A with this compound: React Molecule A with a molar excess of this compound following steps 1-4 of Protocol 1. This will result in a mixture of unreacted Molecule A, excess this compound, and Molecule A mono-adducted to the PEG linker.

  • Purification: Purify the mono-adducted product (Molecule A-PEG4-Br) from the reaction mixture using an appropriate chromatographic technique (e.g., HPLC).

  • Reaction with Molecule B: React the purified Molecule A-PEG4-Br with Molecule B (containing a free thiol) following steps 3-7 of Protocol 1.

Visualizations

Logical Workflow for Protein Crosslinking

G A Protein with Cysteine Residues B Reduction of Disulfide Bonds (optional) A->B D Addition of this compound A->D If no reduction needed C Removal of Reducing Agent B->C C->D E Incubation (Thioether Bond Formation) D->E F Quenching of Excess Reagent E->F G Purification of Crosslinked Protein F->G H Characterization (SDS-PAGE, MS) G->H

Caption: Workflow for protein crosslinking using this compound.

Signaling Pathway of a PROTAC using a PEG4 Linker

While this compound is a homobifunctional linker, a related heterobifunctional linker with a bromo group is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] The following diagram illustrates the general mechanism of action of such a PROTAC.

G cluster_0 Ternary Complex Formation A PROTAC B Target Protein A->B binds C E3 Ubiquitin Ligase A->C binds D Ubiquitination of Target Protein B->D is ubiquitinated by C->D E Proteasomal Degradation D->E F Degraded Protein Fragments E->F

Caption: General mechanism of a PROTAC utilizing a PEG4 linker.

Conclusion

This compound is a versatile crosslinking reagent with two reactive bromide functional groups. Its primary utility lies in the efficient and stable conjugation of thiol-containing molecules, particularly proteins and peptides, through the formation of thioether bonds. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates, making it a valuable tool in drug development and various research applications. While the reactivity with other nucleophiles is lower, it can be achieved under specific conditions. Further research to quantify the reaction kinetics and yields with a broader range of nucleophiles would be beneficial for the wider application of this reagent.

References

Bromo-PEG4-bromide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Bromo-PEG4-bromide, a bifunctional PEG linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document synthesizes available data, details experimental protocols for characterization, and presents visual workflows to assist researchers in effectively utilizing this versatile molecule.

Core Concepts: Structure and Physicochemical Properties

This compound, with a molecular weight of 364.07 g/mol and the chemical formula C10H20Br2O4, is a linear polyethylene (B3416737) glycol (PEG) derivative containing four ethylene (B1197577) glycol units.[1][2] It is terminated at both ends with bromide atoms, which serve as excellent leaving groups for nucleophilic substitution reactions.[2][3][4][5] The central PEG chain is hydrophilic, a characteristic that generally enhances the aqueous solubility of conjugated molecules.[2][3] Due to its low molecular weight, this compound is typically a liquid or semi-solid at room temperature.[6]

Solubility Characteristics

The solubility of this compound is dictated by the hydrophilic nature of its PEG core and the influence of the terminal bromide groups. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from the general behavior of low molecular weight, bifunctional PEG derivatives.[6][7][8]

General Solubility Profile:

  • Aqueous Solvents: The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[2][3][4]

  • Organic Solvents: PEG derivatives are generally soluble in a wide range of organic solvents.[6][8]

For related PEG compounds, specific solubilities have been noted, which can serve as a useful reference. For instance, Bromo-PEG4-acid is soluble in water, DMSO, DMF, and Dichloromethane (DCM), while N-Boc-PEG4-bromide is soluble in DCM.[5]

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRationale / Notes
Water & Aqueous Buffers (e.g., PBS)HighThe hydrophilic PEG chain dominates, making it highly soluble.[6] However, stability in aqueous media is a concern (see Section 3).
Dimethylformamide (DMF)Very SolubleA polar aprotic solvent commonly used for reactions with PEG linkers.[6]
Dimethyl Sulfoxide (DMSO)Very SolubleA polar aprotic solvent known to dissolve a wide range of PEG derivatives.[6]
Dichloromethane (DCM) / ChloroformSolubleCommon organic solvents for PEG compounds.[6]
Alcohols (e.g., Ethanol, Methanol)SolubleGenerally good solvents for PEGs, though solubility might be slightly lower than in DMSO or DMF.[8]
Toluene (B28343)Less SolubleSolubility of PEGs in less polar solvents like toluene is limited but can be increased with heating.[6]
Diethyl EtherNot SolublePEGs are generally not soluble in ether.[6]

Note: This data is illustrative, based on the general properties of PEG derivatives.[6][8] Actual quantitative values should be determined experimentally.

Stability Profile and Degradation Pathways

The primary stability concern for this compound is its susceptibility to hydrolysis in aqueous environments due to the presence of terminal alkyl bromides. The ether linkages within the PEG backbone are generally stable under normal conditions.

Hydrolysis

Alkyl bromides undergo hydrolysis to form alcohols. This reaction can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the reaction conditions.[9][10][11] For a primary alkyl bromide like that in this compound, the S\textsubscript{N}2 pathway is generally favored, especially under neutral or basic conditions, while the S\textsubscript{N}1 pathway can occur under acidic conditions.[10]

The hydrolysis of this compound results in the substitution of the bromide ions with hydroxyl groups, yielding the corresponding diol, Tetraethylene glycol.

Hydrolysis_Pathway BromoPEG4Br This compound (Br-(CH₂CH₂O)₄-Br) TransitionState Transition State BromoPEG4Br->TransitionState S_N2 Attack PEG4Diol Tetraethylene glycol (HO-(CH₂CH₂O)₄-H) TransitionState->PEG4Diol Br_ion 2 Br⁻ TransitionState->Br_ion H2O 2 H₂O H2O->TransitionState

Caption: Hydrolysis of this compound via an S_N2 mechanism.

Factors influencing the rate of hydrolysis include:

  • pH: The rate of hydrolysis for primary bromides can be accelerated at pH > 8.[10]

  • Temperature: Increased temperature will significantly increase the rate of hydrolysis.

  • Nucleophiles: The presence of other nucleophiles in the solution can lead to the formation of other substitution products.

Storage and Handling

To ensure the integrity of this compound, proper storage and handling are critical.

Table 2: Recommended Storage Conditions

FormTemperatureDurationAtmosphereNotes
Pure (Neat)-20°CUp to 3 years[1]Inert (Argon or Nitrogen)Protect from moisture as PEGs are hygroscopic.[6]
In Anhydrous Solvent-80°CUp to 6 months[1]Inert (Argon or Nitrogen)Use anhydrous solvents to prevent hydrolysis. Avoid repeated freeze-thaw cycles.[6]

Note: Always refer to the supplier-specific storage recommendations.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol uses the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.[12]

Solubility_Workflow A 1. Preparation Add excess this compound to vials with chosen solvents. B 2. Equilibration Incubate at constant temp (e.g., 25°C) for 24-48h with constant agitation. A->B C 3. Phase Separation Centrifuge at high speed (e.g., 14,000 rpm) for 20 min to pellet excess solid/liquid. B->C D 4. Sample Collection Carefully collect an aliquot of the clear supernatant. C->D E 5. Quantification Analyze supernatant concentration via a suitable analytical method (e.g., GC-MS or LC-CAD). D->E

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS pH 7.4, DMSO, DCM).

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.

  • Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds like alkyl halides.[13] For a non-volatile approach, Liquid Chromatography with Charged Aerosol Detection (LC-CAD) can be used, as it does not require a chromophore.[4][14]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol for Accelerated Stability Study (Hydrolysis)

This protocol outlines a method to assess the hydrolytic stability of this compound under accelerated conditions.[15][16]

Stability_Workflow A 1. Sample Preparation Prepare a stock solution of This compound in an organic solvent (e.g., Acetonitrile). B 2. Incubation Setup Dilute stock into aqueous buffers (e.g., pH 4, 7, 9) in sealed vials. Incubate at elevated temperatures (e.g., 40°C, 50°C, 60°C). A->B C 3. Time-Point Sampling At specified intervals (t=0, 2, 4, 8, 24h), remove an aliquot from each condition. B->C D 4. Reaction Quenching Immediately quench the reaction by diluting the aliquot in cold anhydrous mobile phase. C->D E 5. Analysis Quantify the remaining this compound at each time point using a stability-indicating analytical method (e.g., GC-MS). D->E F 6. Data Interpretation Plot ln([Compound]) vs. time to determine the degradation rate constant (k) for each condition. E->F

Caption: Workflow for an accelerated hydrolytic stability study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an anhydrous water-miscible solvent like acetonitrile.

  • Incubation: In separate sealed vials, dilute the stock solution into various aqueous buffers (e.g., pH 4.0, 7.4, and 9.0) to a final known concentration. Place the vials in incubators set to accelerated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a cold, anhydrous mobile phase to prevent further reaction before analysis.

  • Quantification: Analyze the samples using a validated stability-indicating method, such as GC-MS, to quantify the remaining parent compound (this compound) and identify major degradation products (e.g., the corresponding diol).[13]

  • Data Analysis: For each condition, plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k). This data can be used to compare stability across different pH and temperature conditions.

Conclusion

This compound is a valuable bifunctional linker with favorable solubility in a range of solvents essential for bioconjugation and drug development. Its primary liability is hydrolytic instability in aqueous media, a critical factor that must be managed during synthesis, purification, and storage. By understanding its solubility profile and degradation pathways, and by employing rigorous experimental protocols for characterization, researchers can effectively harness the potential of this compound to create novel and effective therapeutics.

References

An In-depth Technical Guide to Bromo-PEG4-bromide Linkers: Features, Advantages, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have become indispensable tools. This technical guide provides a comprehensive overview of Bromo-PEG4-bromide, a homobifunctional PEGylated crosslinker. We will delve into its key features, significant advantages, and its application in cutting-edge areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide is intended to provide researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in their work.

Core Features of this compound

This compound is a chemical crosslinker characterized by a central tetraethylene glycol (PEG4) spacer flanked by two reactive bromide groups. The bromide ion is an excellent leaving group, making the terminal carbons susceptible to nucleophilic substitution. This structure confers several key features:

  • Homobifunctionality: Possessing two identical reactive bromide groups, this linker is ideal for crosslinking molecules with the same type of functional group, such as two thiol groups (from cysteine residues in proteins) or two amine groups. This symmetry is advantageous for applications like inducing protein dimerization or intramolecular crosslinking.[1][2][3]

  • PEG4 Spacer: The tetraethylene glycol core is a discrete and defined-length hydrophilic spacer. This PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic biomolecules or payloads.[4][5][6] The flexibility of the PEG chain also allows for conformational freedom of the conjugated molecules.[7]

  • Reactivity: The bromide groups readily react with nucleophiles, most notably thiols and amines, to form stable thioether or amine linkages, respectively.[8][9][10] This reactivity allows for efficient conjugation under physiological conditions.

Advantages in Bioconjugation and Drug Development

The unique characteristics of this compound offer several advantages in the design and synthesis of complex biomolecules:

  • Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of ADCs and PROTACs is the poor aqueous solubility of many potent cytotoxic payloads and small molecule ligands. The hydrophilic PEG4 spacer significantly improves the overall water solubility of the conjugate, thereby preventing aggregation and improving its formulation and handling.[1][7][8]

  • Increased Hydrodynamic Radius and Improved Pharmacokinetics: The addition of the PEG4 linker increases the hydrodynamic size of the conjugated molecule. This can lead to reduced renal clearance and an extended plasma half-life, allowing for greater accumulation at the target site and potentially improved in vivo efficacy.[3][11]

  • Precise Spacer Length: The well-defined length of the PEG4 spacer (approximately 15 Å) provides a predictable distance between the conjugated molecules.[12] In the context of PROTACs, this spacing is critical for orienting the target protein and the E3 ligase to facilitate efficient ubiquitination. For ADCs, it can minimize steric hindrance between the antibody and the payload.

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity. The PEG4 chain can create a "shielding" effect, masking the conjugated molecule from the immune system and reducing the likelihood of an adverse immune response.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the impact of PEG4 linkers in therapeutic constructs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀Br₂O₄[13]
Molecular Weight 364.07 g/mol [13]
Purity Typically ≥95%[4]
Appearance Colorless to light yellow liquid[13]
Solubility Soluble in water, DMSO, DMF[14]
Spacer Arm Length ~15 Å[12]
Storage Conditions -20°C for long-term storage[13]

Table 2: Impact of PEG4 Linker on PROTAC Efficacy (Representative Data)

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
PROTAC-1 Alkyl Chain2585[15][16]
PROTAC-2 (with PEG4) PEG48>95[15][16]
PROTAC-3 PEG81590[15][16]
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This table illustrates that a PEG4 linker can provide an optimal balance for potency and efficacy in PROTACs.[15]

Table 3: Comparative Efficacy of ADCs with Varying PEG Linker Lengths (Representative Data)

ADC ConstructLinker LengthIn Vitro Cytotoxicity (IC₅₀, ng/mL)In Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
ADC-1 No PEG5Moderate[3][17][18]
ADC-2 (with PEG4) PEG410High[3][17][18]
ADC-3 PEG1225High[3][17][18]
While longer PEG chains can enhance pharmacokinetics, a shorter PEG4 linker often provides a good balance of in vitro potency and in vivo efficacy.[17]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar linkers. Note: These are general protocols and may require optimization for specific applications.

Protocol 1: Homobifunctional Crosslinking of a Thiol-Containing Protein

This protocol describes the intramolecular or intermolecular crosslinking of a protein with accessible cysteine residues using this compound.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfide bonds or a protein with surface-accessible cysteines)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, deoxygenated.

  • Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the deoxygenated Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove the excess TCEP using a desalting column equilibrated with the deoxygenated Reaction Buffer.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a 50-100 fold molar excess of the Quenching Reagent (e.g., L-cysteine) to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the crosslinked protein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the crosslinked product using SDS-PAGE (to observe changes in molecular weight), mass spectrometry (to identify crosslinked peptides), and functional assays as required.[13][19][20]

Protocol 2: Synthesis of a PROTAC using a Bromo-PEG4-based Linker

This protocol outlines a representative two-step synthesis of a PROTAC using a heterobifunctional Bromo-PEG4 derivative (e.g., Bromo-PEG4-acid) for sequential conjugation. The principles can be adapted for a homobifunctional linker in a one-pot reaction, though with potential for mixed products.

Materials:

  • Target Protein Ligand (Warhead) with a nucleophilic handle (e.g., -OH, -NH₂)

  • E3 Ligase Ligand with a nucleophilic handle

  • Bromo-PEG4-acid

  • Coupling reagents (e.g., HATU, HOBt, DIPEA for amide bond formation)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Conjugation (Warhead to Linker):

    • Dissolve the Warhead (1.0 eq) and Bromo-PEG4-acid (1.1 eq) in anhydrous DMF.

    • Add coupling reagents (e.g., HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq)).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and extract the Warhead-PEG4-Br intermediate. Purify by flash chromatography if necessary.

  • Second Conjugation (Intermediate to E3 Ligase Ligand):

    • Dissolve the purified Warhead-PEG4-Br intermediate (1.0 eq) and the E3 Ligase Ligand (1.2 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq) to facilitate the nucleophilic substitution of the bromide.

    • Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the final PROTAC.

  • Purification and Characterization:

    • Purify the final PROTAC using preparative HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows relevant to the application of this compound linkers.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Reduction Disulfide Reduction (e.g., TCEP) Antibody->Reduction Conjugation Thiol-Bromo Conjugation Reduction->Conjugation Linker_Payload Bromo-PEG4-Drug Conjugate Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC HIC Hydrophobic Interaction Chromatography (DAR) ADC->HIC MS Mass Spectrometry (Identity & Purity) ADC->MS Binding_Assay Antigen Binding Assay (e.g., ELISA) ADC->Binding_Assay Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity InVivo In Vivo Efficacy Study (Xenograft Model) ADC->InVivo

Caption: Experimental workflow for ADC development.

Homobifunctional_Crosslinking Protein Protein with Accessible Thiols (P-SH) Reaction Nucleophilic Substitution Protein->Reaction Linker {this compound (Br-PEG4-Br)} Linker->Reaction Intramolecular Intramolecular Crosslink (P-S-PEG4-S-P) Reaction->Intramolecular 1:1 Stoichiometry (Low Concentration) Intermolecular Intermolecular Crosslink (P-S-PEG4-S-P) Reaction->Intermolecular Excess Linker or Protein Polymerization Polymerization Intermolecular->Polymerization

Caption: Logical relationships in homobifunctional crosslinking.

Conclusion

This compound is a versatile and valuable tool in the fields of bioconjugation and drug development. Its homobifunctional nature, combined with the beneficial properties of the PEG4 spacer, makes it well-suited for a range of applications, from fundamental studies of protein structure and function to the synthesis of advanced therapeutics like ADCs and PROTACs. The ability to enhance solubility, improve pharmacokinetic profiles, and provide precise spatial control are key advantages that address common challenges in the development of complex biological constructs. By understanding the core features and leveraging the detailed protocols provided in this guide, researchers can effectively incorporate this compound into their experimental designs to create more effective and robust bioconjugates.

References

The Lynchpin of Proximity: A Technical Guide to Bromo-PEG4-bromide as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics and complex biomolecular architectures, the strategic selection of a chemical linker is paramount. Among the diverse arsenal (B13267) of crosslinking agents, Bromo-PEG4-bromide has emerged as a versatile and powerful tool. Its distinct homobifunctional nature, characterized by two terminal bromide groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a unique combination of reactivity, flexibility, and favorable physicochemical properties. This technical guide provides an in-depth exploration of this compound's role as a bifunctional crosslinker, offering detailed experimental protocols, quantitative data from analogous systems, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Dual Reactivity of this compound

This compound's utility is anchored in the reactivity of its terminal alkyl bromide moieties. The bromide ion is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the efficient formation of stable covalent bonds with a variety of nucleophiles commonly found in biological molecules and on material surfaces.

Key reactive partners for this compound include:

  • Thiols (e.g., cysteine residues in proteins): Thiol groups are potent nucleophiles that readily displace the bromide to form stable thioether linkages.[1]

  • Amines (e.g., lysine (B10760008) residues in proteins, amine-functionalized surfaces): Primary and secondary amines can also serve as nucleophiles, although they are generally less reactive than thiols. The reaction results in the formation of a secondary or tertiary amine, respectively.

  • Hydroxyls (e.g., serine, threonine, tyrosine residues, or hydroxylated surfaces): While less nucleophilic than thiols and amines, hydroxyl groups can react with alkyl bromides under appropriate conditions, typically requiring a base to deprotonate the hydroxyl group.

The central PEG4 spacer is not merely a passive connector. It imparts several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly increases the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for large, hydrophobic molecules like many PROTACs (Proteolysis Targeting Chimeras).[2][3]

  • Flexibility: The PEG chain's conformational flexibility can be crucial for allowing the two linked molecules to adopt an optimal orientation for biological activity, such as in the formation of a stable ternary complex in PROTACs.[4]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific binding and immunogenicity of the conjugated molecule.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference(s)
Chemical Formula C10H20Br2O4[5]
Molecular Weight 364.07 g/mol [6]
CAS Number 57602-02-5[5]
Appearance Liquid
Purity Typically ≥95%[5]
Solubility Soluble in DMSO, DMF, DCM, Water[7]
Storage Conditions -20°C, keep in dry and avoid sunlight[5]

Applications in Drug Development and Bioconjugation

The unique attributes of this compound make it a valuable linker in several cutting-edge areas of research and development.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3]

This compound serves as an excellent foundational linker for PROTAC synthesis. Its two reactive bromide groups allow for the sequential or convergent conjugation of the two ligands. The PEG4 spacer provides the necessary length and flexibility to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex.[4]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The length of the PEG linker can significantly impact the efficiency of protein degradation, as illustrated by the following representative data for a series of BET-family degraders.

Linker CompositionDC50 (nM)Dmax (%)
Alkyl Chain (n=3)>1000<20
PEG3 15>95
PEG4 8 >95
PEG5 25>90
Note: This is illustrative data from analogous systems to demonstrate the impact of PEG linker length.
Bioconjugation and Surface Modification

The ability of this compound to react with nucleophiles on biomolecules makes it a useful tool for bioconjugation. For example, it can be used to:

  • Crosslink proteins: By reacting with thiol or amine groups on two different protein molecules, it can form protein dimers or larger complexes.

  • Tether molecules to proteins: One bromide can react with a protein, leaving the other available for conjugation to a small molecule, dye, or another biomolecule.

  • Functionalize surfaces: this compound can be used to modify the surfaces of nanoparticles, beads, or other materials to introduce a hydrophilic PEG coating and provide reactive sites for the immobilization of proteins, peptides, or other ligands.[4]

The general workflow for surface functionalization and subsequent bioconjugation is depicted below.

Surface_Functionalization_Workflow cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Biomolecule Immobilization Surface Amine-Functionalized Surface BromoPEG This compound PEG_Surface PEG-Functionalized Surface BromoPEG->PEG_Surface Nucleophilic Substitution Biomolecule Thiol-Containing Biomolecule Final_Surface Immobilized Biomolecule Biomolecule->Final_Surface Nucleophilic Substitution

References

The Architect's Toolkit: A Deep Dive into PEG Linkers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The PEGylation Revolution

In the intricate world of drug discovery, the journey of a therapeutic agent from conception to clinical efficacy is fraught with challenges. Among the most significant hurdles are poor solubility, rapid in vivo clearance, and immunogenicity. The advent of Polyethylene Glycol (PEG) linkers, and the process of PEGylation, has emerged as a transformative strategy to overcome these obstacles.[1][2] PEGylation, the covalent attachment of PEG chains to a drug molecule, has become a cornerstone in pharmaceutical development, enhancing the therapeutic index of a wide array of drugs, from small molecules to large biologics.[1][2] This guide provides a comprehensive technical overview of PEG linkers, their profound impact on drug performance, detailed experimental methodologies, and the logical frameworks underpinning their application in drug discovery.

Polyethylene glycol is a synthetic, hydrophilic polymer renowned for its biocompatibility and non-toxic nature, making it exceptionally suitable for medical and pharmaceutical applications.[3] PEG linkers act as molecular bridges, connecting therapeutic molecules to other entities such as antibodies or nanoparticles, thereby imparting a host of desirable properties.[3][4] These include enhanced pharmacokinetic profiles, improved stability and solubility, and reduced immunogenicity.[1][2] The versatility of PEG linkers lies in the ability to precisely tailor their structure—be it linear, branched, or cleavable—to meet the specific demands of a drug delivery system.[5]

Core Principles and Advantages of PEGylation

The fundamental principle of PEGylation is to bestow the advantageous properties of PEG onto a therapeutic molecule. This is achieved by covalently attaching one or more PEG chains to the drug. The resulting conjugate exhibits altered physicochemical properties that translate into a superior therapeutic profile.[6]

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size mitigates renal clearance, a primary elimination route for smaller molecules.[1][7]

  • Improved Stability and Solubility: The PEG linker shields the drug from enzymatic degradation and can significantly increase the solubility of hydrophobic molecules, which is crucial for their administration and distribution within the aqueous environment of the bloodstream.[1]

  • Reduced Immunogenicity: By masking the surface epitopes of protein-based drugs, PEGylation can diminish their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1]

  • Controlled Drug Release: The chemistry of the linker can be engineered for either stable, long-circulating conjugates or for environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers, such as changes in pH or the presence of specific enzymes.[1][8]

Types of PEG Linkers: A Structural and Functional Overview

The remarkable versatility of PEG linkers stems from the ability to modify their architecture to suit specific drug delivery requirements. The choice of linker type is a critical determinant in optimizing the performance of a PEGylated therapeutic.

Linear PEG Linkers

The simplest form of PEG linkers, linear PEGs, consist of a straight chain of repeating ethylene (B1197577) oxide units.[9] They are widely used to connect two functional groups and are a staple in drug delivery systems and protein conjugation.[9]

Branched PEG Linkers

Branched PEG linkers feature multiple PEG arms extending from a central core.[9] This architecture allows for the attachment of multiple entities and can achieve a higher hydrodynamic volume compared to a linear PEG of the same molecular weight, further enhancing the molecule's stability and circulation time.[9][10]

Cleavable PEG Linkers

Cleavable PEG linkers are ingeniously designed with a labile bond that can be broken under specific physiological conditions.[4][8] This enables the controlled release of the therapeutic payload at the target site, minimizing systemic exposure and off-target toxicity.[8][11] Common cleavage triggers include acidic pH in the tumor microenvironment, specific enzymes that are overexpressed in cancer cells, or a reducing environment within the cell.[8][12]

Non-Cleavable PEG Linkers

In contrast, non-cleavable linkers form a stable, permanent bond between the drug and the PEG chain.[4] The drug is released only after the entire conjugate is internalized by the target cell and the carrier molecule (e.g., an antibody) is degraded within the lysosome.[4] This approach is favored when maximum plasma stability is paramount.

Bifunctional PEG Linkers

Bifunctional PEG linkers possess reactive groups at both ends of the PEG chain, enabling the cross-linking of molecules.[1][13]

  • Homobifunctional Linkers: These have identical reactive groups at each end.[1]

  • Heterobifunctional Linkers: These possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules, a cornerstone in the construction of antibody-drug conjugates (ADCs).[][15]

PEG_Linker_Types cluster_linear Linear PEG Linkers cluster_branched Branched PEG Linkers cluster_cleavable Cleavable PEG Linkers cluster_bifunctional Bifunctional PEG Linkers Linear X-PEG-Y desc_linear Straight chain connecting two functional groups (X and Y). Linear->desc_linear Branched Core-(PEG-X)n desc_branched Multiple PEG arms from a central core. Branched->desc_branched Cleavable Drug-S-S-PEG-Antibody desc_cleavable Contains a labile bond (e.g., disulfide) for controlled release. Cleavable->desc_cleavable Homobifunctional X-PEG-X desc_homo Identical reactive groups (X). Homobifunctional->desc_homo Heterobifunctional X-PEG-Y desc_hetero Different reactive groups (X and Y). Heterobifunctional->desc_hetero

Figure 1: Structural overview of different types of PEG linkers.

Quantitative Impact of PEGylation on Drug Performance

The decision to employ a PEG linker and the choice of its specific characteristics are driven by the desired quantitative improvements in a drug's pharmacokinetic and pharmacodynamic profile. The following tables summarize key data illustrating the impact of PEGylation.

Table 1: Physicochemical Properties of PEG Linkers

PEG LinkerMolecular Weight (Da)Number of PEO UnitsContour Length (nm)
PEG 888820.6
PEG 484484113.1
PEG 200020004512.7
PEG 5000500011431.8
PEG 150001500034195.5
PEG 60000600001364381.8
Data sourced from Ma et al. (2014)[16]

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins

ProteinParameterNon-PEGylatedPEGylatedFold ChangeReference(s)
Interferon α-2aAbsorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x[17][18]
Interferon α-2bSerum Half-life4 hours40 hours (20 kDa linear PEG)10x[17]
UricaseIn vivo Half-life (rats)~2 hours22.8 hours (di-PEGylated)~11.4x[17]

Table 3: Effect of PEG Linker Length on Pharmacokinetics of Methotrexate-Loaded Chitosan (B1678972) Nanoparticles

PEG Molecular Weight (Da)Elimination Half-life (t½β) (h)Area Under the Curve (AUC₀₋₇₂) (µg·h/mL)Clearance (CL) (mL/h/kg)
0 (Non-PEGylated)8.9 ± 1.21.8 ± 0.32222.2 ± 370.4
75015.6 ± 2.13.5 ± 0.51142.9 ± 163.3
200020.1 ± 2.55.2 ± 0.7769.2 ± 102.6
500025.4 ± 3.17.8 ± 0.9512.8 ± 61.5
Data adapted from a study on PEGylated chitosan nanoparticles, showing a clear trend of prolonged circulation and reduced clearance with increasing PEG chain length.[19]

Table 4: Pharmacokinetic Parameters of Approved PEGylated Drugs

Drug Name (Active Ingredient)PEG Linker TypeTerminal Half-lifeKey Indication
Pegasys® (Peginterferon alfa-2a)40 kDa branched~50 hoursHepatitis C
Adcetris® (Brentuximab vedotin)Valine-citrulline linker with PEG component~3-4 days (ADC)Hodgkin lymphoma, sALCL
Kadcyla® (Trastuzumab emtansine, T-DM1)Non-cleavable thioether linker with PEG component~4 daysHER2-positive breast cancer
Pharmacokinetic data compiled from multiple sources.[1][4][18][20]

Experimental Protocols: A Methodological Guide

The successful development of a PEGylated drug hinges on robust and reproducible experimental methodologies for synthesis, purification, and characterization.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol outlines a general procedure for the conjugation of an amine-reactive PEG-NHS ester to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50mM), pH 7-9.[21]

  • Quenching buffer: 1M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous DMSO or DMF to dissolve the PEG-NHS ester

Procedure:

  • Reagent Preparation: Equilibrate the PEG-NHS ester reagent to room temperature before opening to prevent moisture condensation.[4] Immediately before use, prepare a stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[5]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL.[5] If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed via dialysis or buffer exchange.[3]

  • PEGylation Reaction: Add the calculated amount of the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point for labeling IgG.[3] The final volume of organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Quenching (Optional): Add the quenching buffer to consume any unreacted PEG-NHS ester and incubate for an additional 15-30 minutes.[6]

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[4][5]

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[]

Materials:

  • Crude PEGylated protein mixture

  • SEC column (e.g., TSKgel G3000SWXL)[15]

  • Mobile phase (e.g., PBS, pH 7.4)

  • HPLC system

Procedure:

  • Sample Preparation: Centrifuge the crude PEGylation reaction mixture to remove any precipitates.[19]

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the clarified sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.[15]

Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the PEGylated protein and determining the degree of PEGylation.[21][22]

Materials:

  • Purified PEGylated protein

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)[22]

  • Solvents for sample preparation (e.g., methanol, acetonitrile, formic acid, triethylamine)[22]

Procedure:

  • Sample Preparation: Prepare the sample by diluting it in a suitable solvent. The addition of reagents like triethylamine (B128534) (TEA) can help to shift the charge-state pattern into an optimal mass range for analysis.[22]

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer. For complex mixtures, liquid chromatography (LC) can be coupled to the MS (LC-MS) to separate different PEGylated species before mass analysis.[20][23]

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different species present in the sample. The mass difference between the native protein and the PEGylated forms will reveal the number of PEG chains attached.[24]

Protocol 4: In Vitro Cytotoxicity Assay for Antibody-Drug Conjugates (ADCs)

This assay is crucial for evaluating the potency of ADCs. The MTT assay is a common colorimetric method.[2][9]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • 96-well plates

  • MTT solution (5 mg/mL)[9]

  • SDS-HCl solution (10% w/v SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add them to the wells. Include untreated control wells.[10]

  • Incubation: Incubate the plates for a period of 48-144 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Add the SDS-HCl solution to dissolve the formazan crystals and incubate overnight in the dark.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[10]

Visualization of Key Processes and Pathways

PEGylation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization start Start: Target Molecule & PEG Linker peg_activation PEG Linker Activation start->peg_activation conjugation Conjugation Reaction peg_activation->conjugation crude_product Crude PEGylated Product conjugation->crude_product purification Chromatography (e.g., SEC, IEX) crude_product->purification purified_product Purified PEGylated Drug purification->purified_product characterization Analysis (e.g., MS, SDS-PAGE) purified_product->characterization final_product Final Characterized Product characterization->final_product

Figure 2: A generalized workflow for the development of a PEGylated drug.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to antigen ADC->Binding TumorCell Tumor Cell with Target Antigen TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage DrugRelease Payload Release Cleavage->DrugRelease TargetInteraction Payload interacts with intracellular target (e.g., DNA, microtubules) DrugRelease->TargetInteraction Apoptosis Apoptosis (Cell Death) TargetInteraction->Apoptosis

Figure 3: Signaling pathway for the mechanism of action of an antibody-drug conjugate.

Conclusion: The Future of PEG Linkers in Drug Discovery

PEG linkers have unequivocally established themselves as an indispensable tool in the arsenal (B13267) of drug discovery and development. Their ability to dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents has translated into numerous clinically successful drugs with enhanced efficacy and safety profiles. The continuous innovation in PEG linker chemistry, including the development of novel architectures and cleavable moieties, promises to further expand their utility. As our understanding of the intricate interplay between linker properties and biological outcomes deepens, so too will our ability to design and engineer the next generation of highly optimized and targeted therapies. This guide has provided a foundational understanding of the core principles, quantitative impact, and practical methodologies associated with the use of PEG linkers, empowering researchers and scientists to harness the full potential of this transformative technology.

References

The Significance of the PEG4 Spacer in Bromo-PEG4-bromide: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced therapeutics, the precise chemical architecture of linker molecules is a critical determinant of efficacy, stability, and clinical success. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the significance of the tetraethylene glycol (PEG4) spacer, specifically within the context of the homobifunctional linker, Bromo-PEG4-bromide. We will elucidate the core physicochemical properties imparted by the PEG4 moiety, its applications in sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its use and characterization.

Introduction: The Pivotal Role of Linkers in Modern Therapeutics

The development of targeted therapies has revolutionized medicine, with modalities like ADCs and PROTACs offering unprecedented precision in treating diseases like cancer.[1][] The success of these complex molecules hinges on the thoughtful design of their constituent parts: the targeting ligand, the therapeutic payload, and the linker that connects them. The linker is far from a passive spacer; it profoundly influences the overall properties of the conjugate, including its solubility, stability, pharmacokinetics, and mechanism of action.[3][4]

PEG linkers, composed of repeating ethylene (B1197577) oxide units, have emerged as a cornerstone in the design of these therapeutics due to their unique combination of hydrophilicity, biocompatibility, and conformational flexibility.[5][6] this compound, a linker featuring a discrete chain of four ethylene glycol units flanked by reactive bromide groups, serves as a versatile tool for covalently connecting molecular entities. The bromide groups act as good leaving groups for nucleophilic substitution reactions, making this linker particularly useful in the synthesis of complex biomolecules.[7][8][9]

The Physicochemical Impact of the PEG4 Spacer

The incorporation of a PEG4 spacer into a molecule imparts several advantageous properties that can overcome significant challenges in drug development. These properties are summarized below.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, particularly in the context of ADCs and PROTACs, are highly hydrophobic.[10] This poor water solubility can lead to aggregation during synthesis and formulation, reduced bioavailability, and rapid clearance from circulation.[11] The PEG4 spacer, with its repeating ether oxygens, is inherently hydrophilic and can significantly increase the aqueous solubility of the overall conjugate.[4][12] This is crucial for improving formulation, handling, and oral absorption.[13]

Improved Pharmacokinetics and Reduced Immunogenicity

The hydrophilic nature of the PEG4 spacer creates a hydration shell around the conjugate.[11] This "stealth" effect can reduce recognition by the immune system and minimize non-specific clearance, leading to a longer circulation half-life.[][11] By preventing protein aggregation and shielding epitopes of the payload, PEG linkers can also lower the risk of an immune response.[11]

Optimized Spatial Orientation and Flexibility

The PEG4 spacer provides a flexible linkage between the two connected molecular entities.[5] This flexibility is critical in PROTACs, where it allows the target protein and the E3 ligase to adopt an optimal orientation for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[3] In ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.[14]

Quantitative Data on PEG4 Spacers

The following tables summarize key quantitative data related to the properties of PEG4 spacers and their impact on conjugate performance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 364.07 g/mol [15]
Formula C10H20Br2O4[15]
Appearance Liquid[15]
Color Colorless to light yellow[15]

Table 2: Impact of PEG Linkers on Physicochemical Properties of PROTACs

PROTAC ComponentLinker TypeLinker Length (atoms)cLogPTPSA (Ų)Solubility (µM)Reference
BRD4 DegraderAlkyl85.2120<1[16]
BRD4 DegraderPEG8 (PEG2)4.514515[16]
BRD4 DegraderPEG14 (PEG4)3.8170>50[16]

This table illustrates how PEG linkers, in comparison to alkyl linkers of similar length, can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), generally leading to improved aqueous solubility.[16]

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficacy

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD49 (PEG2)25>95[16]
BRD412 (PEG3)10>95[16]
BRD415 (PEG4)5>95[16]
BTK131090[16]
BTK16 (PEG4)2.5>95[16]

This data demonstrates that the length of the PEG linker is a critical parameter for optimizing the degradation efficiency (DC50 and Dmax) of a PROTAC.[16]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using a PEG4 linker and for the characterization of the resulting conjugate.

Synthesis of a PROTAC using a Bromo-PEG-Bromide Linker (Generalized Protocol)

This protocol describes a two-step nucleophilic substitution reaction to synthesize a PROTAC, where a target protein ligand and an E3 ligase ligand, both containing nucleophilic groups (e.g., amines or thiols), are conjugated to this compound.

Materials:

  • Target Protein Ligand with a nucleophilic handle (e.g., Ligand-NH2)

  • E3 Ligase Ligand with a nucleophilic handle (e.g., Ligand'-SH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometer (MS)

Procedure:

Step 1: Synthesis of the Mono-substituted Intermediate (Ligand-PEG4-Br)

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Ligand-PEG4-Br intermediate.

Step 2: Synthesis of the Final PROTAC (Ligand-PEG4-Ligand')

  • Dissolve the purified Ligand-PEG4-Br intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Characterization of PEGylated Conjugates

Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[17]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[17] Centrifuge the lysates to pellet cell debris and collect the supernatant.[17] Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.[17] Load equal amounts of protein per lane and run the SDS-PAGE gel.[17] Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[17] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving PEG4-containing molecules.

PROTAC_Mechanism_of_Action PROTAC Mechanism with a PEG4 Linker cluster_formation Ternary Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI Ligand-PEG4-E3 Ligand) PROTAC->Ternary PolyUb_POI Poly-Ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC Recycled Proteasome->Recycled_PROTAC Recycled_E3 Recycled Proteasome->Recycled_E3 Recycled_PROTAC->PROTAC Recycled_E3->E3

Caption: PROTAC-mediated protein degradation facilitated by a PEG4 linker.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis and Characterization Start Start: Antibody in Amine-Free Buffer Add_Linker Add Linker-Payload to Antibody (5-10x Molar Excess) Start->Add_Linker Prepare_Linker Prepare Linker-Payload Stock in DMSO Prepare_Linker->Add_Linker Incubate Incubate 1-2h at RT Add_Linker->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify ADC via SEC or Dialysis Quench->Purify Analyze_DAR Analyze DAR by HIC or LC-MS Purify->Analyze_DAR Assess_Aggregation Assess Aggregation by SEC Purify->Assess_Aggregation End Characterized ADC Analyze_DAR->End Assess_Aggregation->End

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

The PEG4 spacer is a powerful and versatile component in the design of advanced therapeutics. Its inherent hydrophilicity, biocompatibility, and flexibility address key challenges in drug development, including poor solubility, rapid clearance, and steric hindrance.[1][18] In the context of this compound, it provides a discrete and functionally effective linker for the synthesis of complex molecules like PROTACs and ADCs. While the optimal linker design is context-dependent and requires empirical validation, the PEG4 spacer often provides a "goldilocks" solution, offering significant benefits without compromising other critical molecular attributes.[14] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to effectively utilize PEG4 technology in the creation of next-generation therapies.

References

An In-depth Technical Guide to Bromo-PEG4-bromide and Its Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the efficacy and success of the final construct. Among the plethora of available options, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their ability to impart favorable physicochemical properties. Bromo-PEG4-bromide, a bifunctional PEG derivative, and its related compounds have emerged as versatile tools in the development of advanced biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, research applications, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug discovery, and materials science.

Core Compound: this compound

This compound is a homo-bifunctional crosslinker characterized by a tetraethylene glycol (PEG4) spacer flanked by two bromide groups. The bromide serves as an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as thiols and amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial attribute for biological applications.[1][2][3]

Physicochemical Properties and Derivatives

The properties of this compound and its common derivatives are summarized in the table below. These derivatives offer a range of functionalities, enabling diverse conjugation strategies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityKey Reactive GroupsSolubility
This compoundC10H20Br2O4364.07≥95-98%Bromide, BromideNot specified
Bromo-PEG4-acidC11H21BrO6329.18≥98%Bromide, Carboxylic AcidWater, DMSO, DMF, DCM[4][5]
Bromo-PEG4-azideC10H20BrN3O4326.19≥98%Bromide, AzideDMSO, DCM, DMF[6]
m-PEG4-bromideC9H19BrO4271.15≥95%Methoxy, BromideDMSO[7]

Key Research Applications

The unique properties of this compound and its derivatives make them suitable for a wide array of research applications, from fundamental bioconjugation to the development of novel therapeutic modalities.

Bioconjugation

The primary application of bromo-PEG derivatives is in bioconjugation, where they are used to link biomolecules such as proteins, peptides, and oligonucleotides to other molecules or surfaces. The high reactivity of the bromide group towards the thiol side chain of cysteine residues allows for the site-specific modification of proteins. This is particularly valuable for creating well-defined bioconjugates with preserved biological activity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Bromo-PEG4-derivatives, such as Bromo-PEG4-acid, are frequently employed as building blocks for PROTAC linkers. The PEG4 spacer provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

The length of the PEG linker has a significant impact on the degradation efficiency of a PROTAC, as measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The optimal linker length is target-dependent and must be determined empirically.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-PEG33 PEG units45853.5
PROTAC-PEG44 PEG units15>954.2
PROTAC-PEG55 PEG units30903.8
PROTAC-PEG66 PEG units75803.1

This data illustrates a clear structure-activity relationship, with the PEG4 linker providing the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series.[8]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein of interest (POI).

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cellular_environment Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PROTAC PROTAC PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start: Select POI Ligand, E3 Ligase Ligand, and Linker Step1 Step 1: Synthesis of Linker-Ligand Intermediate (e.g., Linker-E3 Ligand) Start->Step1 Step2 Step 2: Coupling of the Second Ligand (e.g., POI Ligand) Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Final PROTAC Characterization->End

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a Bromo-PEG4-bromide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted therapy of cancer. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, and pharmacokinetic properties of the ADC.

Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to enhance water solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[][2] This protocol details a two-step method for the synthesis of an ADC using a homobifunctional Bromo-PEG4-bromide linker. This approach involves the initial synthesis of a drug-linker intermediate, followed by its conjugation to a monoclonal antibody. The hydrophilic PEG4 spacer helps to mitigate aggregation, which can be a challenge with hydrophobic drug payloads.[3][4]

Core Principles

The synthesis strategy involves two key stages:

  • Synthesis of a Drug-Linker Intermediate: A drug molecule containing a nucleophilic group (e.g., a primary amine) is reacted with an excess of this compound. This reaction results in the formation of a drug-linker conjugate with a terminal bromide group, which will be used for the subsequent conjugation to the antibody.

  • Conjugation to the Antibody: The interchain disulfide bonds of the antibody are partially reduced to generate reactive thiol groups. The drug-linker intermediate is then conjugated to these thiol groups via nucleophilic substitution of the terminal bromide. This method allows for a degree of site-specificity and control over the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic Drug with a primary amine group

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

Step 1: Synthesis of the Drug-Linker Intermediate (Drug-PEG4-Br)

This step involves the reaction of the amine-containing drug with this compound.

Procedure:

  • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • In a separate vial, dissolve this compound (5 equivalents) in anhydrous DMF.

  • Slowly add the this compound solution to the drug solution while stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture is purified by reverse-phase HPLC to isolate the Drug-PEG4-Br intermediate.

  • The purified product is lyophilized and stored at -20°C.

Step 2: Antibody Preparation (Partial Reduction)

This step generates free thiol groups on the antibody for conjugation.

Procedure:

  • Prepare the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of TCEP in PBS.

  • Add TCEP to the antibody solution at a molar ratio of 2.5:1 (TCEP:mAb). The exact ratio may need to be optimized for different antibodies.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately before conjugation, remove excess TCEP by buffer exchange into PBS using a desalting column.

Step 3: Conjugation of Drug-Linker Intermediate to the Antibody

This step conjugates the drug-linker to the reduced antibody.

Procedure:

  • Dissolve the purified Drug-PEG4-Br intermediate in a small amount of DMF.

  • Add the Drug-PEG4-Br solution to the reduced antibody solution at a molar ratio of 8:1 (Drug-Linker:mAb). The optimal ratio may vary.

  • Gently mix the solution and allow the conjugation reaction to proceed at room temperature for 4-16 hours.

  • The reaction can be quenched by adding an excess of N-acetylcysteine.

Step 4: Purification and Analysis of the ADC

This step purifies the ADC and characterizes its properties.

Procedure:

  • Purification: The crude ADC is purified using a Size Exclusion Chromatography (SEC) column to remove unreacted drug-linker and other small molecules. The protein-containing fractions are collected.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): The average DAR is determined using Hydrophobic Interaction Chromatography (HIC)-HPLC. The different drug-loaded species will have different retention times.

    • Aggregation Analysis: SEC is used to determine the percentage of high molecular weight aggregates in the final ADC product.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the ADC and to determine the distribution of drug-loaded species.

Data Presentation

Table 1: Reaction Conditions for ADC Synthesis

ParameterValue
Drug-Linker Synthesis
Drug:Linker Molar Ratio1:5
SolventAnhydrous DMF
BaseDIPEA (3 eq)
Reaction Time12-24 hours
TemperatureRoom Temperature
Antibody Reduction
TCEP:mAb Molar Ratio2.5:1
Incubation Time1-2 hours
Temperature37°C
Conjugation
Drug-Linker:mAb Molar Ratio8:1
Reaction Time4-16 hours
TemperatureRoom Temperature

Table 2: Characterization of a Hypothetical ADC

Analytical MethodResult
HIC-HPLC
Average DAR3.8
DAR=05%
DAR=225%
DAR=460%
DAR=610%
SEC-HPLC
Monomer Purity>98%
Aggregates<2%
Mass Spectrometry
Confirmed mass of major speciesConsistent with DAR=4

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Step 1: Drug-Linker Synthesis cluster_antibody_prep Step 2: Antibody Preparation cluster_conjugation Step 3 & 4: Conjugation and Purification drug Cytotoxic Drug (with -NH2) reaction1 Reaction in DMF with DIPEA drug->reaction1 linker This compound linker->reaction1 purification1 HPLC Purification reaction1->purification1 drug_linker Drug-PEG4-Br Intermediate conjugation Conjugation Reaction drug_linker->conjugation drug_linker->conjugation purification1->drug_linker mAb Monoclonal Antibody (mAb) reduction Partial Reduction mAb->reduction tcep TCEP tcep->reduction reduced_mAb Reduced mAb (with -SH) reduction->reduced_mAb reduced_mAb->conjugation reduced_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purification2 SEC Purification crude_adc->purification2 final_adc Purified ADC purification2->final_adc analysis Characterization (HIC, SEC, MS) final_adc->analysis

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles, thereby improving their therapeutic efficacy. This is achieved by creating a hydrophilic "stealth" layer on the nanoparticle surface, which reduces opsonization and clearance by the mononuclear phagocyte system. Bromo-PEG4-bromide is a bifunctional linker that offers a versatile platform for nanoparticle PEGylation. Its two terminal bromide groups serve as reactive sites for nucleophilic substitution, allowing for covalent attachment to nanoparticle surfaces functionalized with nucleophiles such as thiols or amines. The tetraethylene glycol spacer imparts hydrophilicity and flexibility to the nanoparticle conjugate.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound and methods for their characterization.

Data Presentation

Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained before and after PEGylation.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle TypeModification StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Unmodified (Thiol-functionalized)85.2 ± 3.10.18-35.6 ± 2.5
PEGylated (Bromo-PEG4-Thioether)105.8 ± 4.50.15-10.2 ± 1.8
Liposomes Unmodified (Amine-functionalized)110.5 ± 5.20.21+25.4 ± 3.1
PEGylated (Bromo-PEG4-Amine)128.3 ± 6.10.19+8.7 ± 2.3
Polymeric Nanoparticles Unmodified (Thiol-functionalized)155.7 ± 7.80.25-28.9 ± 4.2
PEGylated (Bromo-PEG4-Thioether)175.1 ± 8.50.22-9.5 ± 3.7

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)
Unmodified Polymeric NanoparticlesDoxorubicin5.8 ± 0.485.2 ± 5.6
PEGylated Polymeric NanoparticlesDoxorubicin5.2 ± 0.381.5 ± 4.9

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles, thiolated liposomes, or thiolated polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, deoxygenated

  • Purification supplies: Centrifugal filters or size-exclusion chromatography (SEC) column

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Disperse the thiol-functionalized nanoparticles in the deoxygenated Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-dispersed by gentle sonication if necessary.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF to prepare a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Under an inert atmosphere (Nitrogen or Argon), add a 20 to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 4-12 hours at room temperature with gentle, continuous stirring.

  • Purification of PEGylated Nanoparticles:

    • Purify the nanoparticles to remove unreacted this compound and byproducts.

      • Centrifugal Filtration: Use an appropriate molecular weight cutoff (MWCO) centrifugal filter. Wash the nanoparticles three times with the Reaction Buffer.

      • Size-Exclusion Chromatography (SEC): Elute the reaction mixture through an SEC column equilibrated with the Reaction Buffer. Collect the fractions containing the larger, PEGylated nanoparticles.

  • Characterization:

    • Characterize the purified PEGylated nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm PEGylation using Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the reaction of this compound with nanoparticles possessing surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica (B1680970) nanoparticles, functionalized liposomes)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.5)

  • Purification supplies: Dialysis membrane (appropriate MWCO) or centrifugal filters

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • This compound Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the this compound solution to the nanoparticle suspension.

    • React for 12-24 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes, or by using centrifugal filters as described in Protocol 1.

  • Characterization:

    • Analyze the purified nanoparticles for changes in size and surface charge using DLS.

    • Confirm the presence of the PEG layer using appropriate analytical techniques (FTIR, NMR).

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization Nanoparticle Core Nanoparticle Core Surface Functionalization Surface Functionalization Nanoparticle Core->Surface Functionalization (e.g., Thiolation/Amination) Conjugation Conjugation Surface Functionalization->Conjugation This compound Solution This compound Solution This compound Solution->Conjugation Purification Purification Conjugation->Purification (e.g., Dialysis/SEC) Characterization Characterization Purification->Characterization (e.g., DLS/FTIR)

Experimental Workflow for Nanoparticle PEGylation

G cluster_0 Reaction with Thiol-Functionalized Nanoparticle cluster_1 Reaction with Amine-Functionalized Nanoparticle NP_S Nanoparticle-SH Transition_S NP_S->Transition_S Br_PEG_Br Br-(PEG)4-Br Br_PEG_Br->Transition_S Product_S Nanoparticle-S-(PEG)4-Br + HBr Transition_S->Product_S Nucleophilic Substitution NP_NH2 Nanoparticle-NH2 Transition_NH2 NP_NH2->Transition_NH2 Br_PEG_Br2 Br-(PEG)4-Br Br_PEG_Br2->Transition_NH2 Product_NH2 Nanoparticle-NH-(PEG)4-Br + HBr Transition_NH2->Product_NH2 Nucleophilic Substitution

Reaction Schemes for this compound Conjugation

Step-by-Step Guide to Bioconjugation with Bromo-PEG4-bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Bromo-PEG4-bromide for the bioconjugation of proteins and other biomolecules. This compound is a homobifunctional crosslinker containing two reactive bromide groups at either end of a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The bromide is an excellent leaving group for nucleophilic substitution reactions, making this reagent particularly suitable for reacting with thiol groups on cysteine residues to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.

This guide details the reaction mechanism, experimental protocols for various bioconjugation strategies, and methods for the purification and characterization of the resulting conjugates.

Reaction Principle

The primary application of this compound in bioconjugation is the crosslinking of thiol-containing molecules, such as proteins with accessible cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom attached to the bromine, which serves as a good leaving group. This results in the formation of a stable thioether bond. Due to its homobifunctional nature, this compound can be used to create both intramolecular crosslinks within a single protein or intermolecular crosslinks between two or more molecules.

Experimental Protocols

Materials and Reagents
  • This compound: Store desiccated at -20°C.

  • Thiol-containing protein/molecule: Purified and at a known concentration.

  • Reaction Buffer: A buffer that does not contain primary amines or thiols, such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. The optimal pH is typically between 7.5 and 8.5 to facilitate the deprotonation of thiol groups to the more reactive thiolate anion. It is crucial to deoxygenate the buffer before use to prevent the oxidation of thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds to generate free thiols.

  • Quenching Reagent: A solution containing a high concentration of a thiol, such as L-cysteine or 2-mercaptoethanol, to stop the reaction.

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

  • Analytical Instruments: SDS-PAGE system, mass spectrometer (MALDI-TOF or ESI-MS), HPLC system.

Protocol 1: Intramolecular Crosslinking of a Single Protein

This protocol is designed to create a covalent linkage between two cysteine residues within the same protein, which can be useful for stabilizing protein structure.

Experimental Workflow for Intramolecular Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) B Reduce Disulfide Bonds (optional) (10-20 fold molar excess TCEP) A->B If needed C Remove Reducing Agent (Desalting Column) B->C E Add this compound (1-5 fold molar excess) C->E D Prepare this compound (10 mM in DMSO) D->E F Incubate (Room temp, 1-2 h) E->F G Quench Reaction (50-100 fold molar excess L-cysteine) F->G H Purify Conjugate (SEC or Dialysis) G->H I Characterize (SDS-PAGE, MS) H->I

Caption: Workflow for intramolecular protein crosslinking.

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. The use of a relatively low protein concentration favors intramolecular crosslinking over intermolecular crosslinking.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 1 hour. DTT can also be used, but it must be removed before the addition of the crosslinker.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 1- to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50-100 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the intramolecularly crosslinked protein from excess reagents using size-exclusion chromatography (SEC) or dialysis.

    • Analyze the purified product by SDS-PAGE (a slight shift in mobility may be observed) and mass spectrometry to confirm the mass increase corresponding to the addition of the PEG linker.

Protocol 2: Intermolecular Crosslinking (Dimerization) of a Protein

This protocol aims to create a covalent dimer of a protein by linking two protein molecules together.

Experimental Workflow for Intermolecular Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Protein Solution (5-10 mg/mL in Reaction Buffer) B Reduce Disulfide Bonds (optional) (10-20 fold molar excess TCEP) A->B If needed C Remove Reducing Agent (Desalting Column) B->C E Add this compound (0.5-2 fold molar excess) C->E D Prepare this compound (10 mM in DMSO) D->E F Incubate (Room temp, 2-4 h) E->F G Quench Reaction (50-100 fold molar excess L-cysteine) F->G H Purify Dimer (SEC) G->H I Characterize (SDS-PAGE, MS) H->I

Caption: Workflow for intermolecular protein crosslinking (dimerization).

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 5-10 mg/mL. Higher protein concentrations favor intermolecular crosslinking.

    • Perform the optional reduction and purification steps as described in Protocol 1 if necessary.

  • Crosslinker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 0.5- to 2-fold molar excess of the this compound stock solution to the protein solution. Using a sub-stoichiometric to slightly stoichiometric amount of the crosslinker can help to minimize the formation of larger oligomers.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification and Analysis:

    • Separate the protein dimer from the unreacted monomer, larger oligomers, and excess reagents using size-exclusion chromatography (SEC).

    • Analyze the fractions by SDS-PAGE under non-reducing conditions. A successful dimerization will show a band at approximately twice the molecular weight of the monomer.

    • Confirm the identity of the dimer by mass spectrometry.

Data Presentation

The success of a bioconjugation reaction with this compound can be assessed by comparing different reaction conditions. The following tables provide a template for summarizing quantitative data from optimization experiments.

Table 1: Optimization of Molar Ratio for Intramolecular Crosslinking

ParameterCondition 1Condition 2Condition 3
Protein Concentration2 mg/mL2 mg/mL2 mg/mL
Molar Ratio (Linker:Protein)1:13:15:1
Reaction Time2 hours2 hours2 hours
Observed Outcome
% Monomer (unmodified)80%50%30%
% Monomer (intramolecularly crosslinked)15%45%60%
% Dimer/Oligomer5%5%10%

Table 2: Optimization of Protein Concentration for Intermolecular Crosslinking (Dimerization)

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Linker:Protein)1:11:11:1
Protein Concentration2 mg/mL5 mg/mL10 mg/mL
Reaction Time4 hours4 hours4 hours
Observed Outcome
% Monomer (unmodified/modified)70%40%20%
% Dimer25%50%65%
% Higher-order Oligomers5%10%15%

Characterization of Bioconjugates

Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the resulting biomolecule.

Table 3: Analytical Techniques for Characterizing this compound Conjugates

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight and assess purity.A shift to a higher apparent molecular weight for the modified protein. For dimers, a band at ~2x the monomer weight. PEGylated proteins may run as broader bands.
Size-Exclusion Chromatography (SEC) To separate monomer, dimer, and higher-order oligomers and to assess purity.Earlier elution time for crosslinked species compared to the monomer.
Ion-Exchange Chromatography (IEX) To separate species based on charge differences.PEGylation can shield surface charges, leading to altered retention times.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the covalent addition of the linker and determine the precise mass of the conjugate.An increase in mass corresponding to the molecular weight of the this compound linker (or a portion of it after reaction) for each modification.

Signaling Pathway and Logical Relationships

This compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conceptual PROTAC Mechanism of Action

G cluster_protac PROTAC cluster_cellular Cellular Machinery P Target Protein Ligand L This compound Linker P->L TP Target Protein P->TP Binding E3 E3 Ubiquitin Ligase P->E3 E3L E3 Ligase Ligand L->E3L E3L->TP Binding E3L->E3 Ub Ubiquitin TP->Ub Ubiquitination E3->Ub Ubiquitination Prot Proteasome Ub->Prot Degradation Deg Degraded Peptides Prot->Deg

Caption: PROTAC-mediated protein degradation.

This diagram illustrates how a PROTAC synthesized using a this compound linker brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and degradation of the target protein.

By following these detailed protocols and characterization methods, researchers can effectively utilize this compound for a variety of bioconjugation applications, from stabilizing protein structures to developing novel therapeutic agents.

Applications of Bromo-PEG4-bromide in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bromo-PEG4-bromide in targeted drug delivery systems. This compound, a homobifunctional crosslinker featuring a tetraethylene glycol (PEG4) spacer, is a versatile tool in bioconjugation and drug delivery due to its ability to connect molecules of interest, enhance solubility, and provide a flexible spacer arm. The terminal bromide groups serve as reactive sites for nucleophilic substitution, enabling the conjugation of various moieties.

Application 1: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound can be employed as a building block for constructing these linkers.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data: In Vitro Performance of BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization for PROTAC potency and efficacy.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-PEG33 PEG units45>901.8
PROTAC-PEG4 4 PEG units 15 >95 2.5
PROTAC-PEG55 PEG units30>902.1
PROTAC-PEG66 PEG units80~851.5

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4).[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1] [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.[1]

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative two-step synthesis of a PROTAC targeting BRD4, using a derivative of this compound.

PROTAC_Synthesis_Workflow Workflow for BRD4-Targeting PROTAC Synthesis cluster_step1 Step 1: Synthesis of JQ1-PEG4-Br Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC JQ1_acid JQ1-acid Reaction1 Stir at RT, 2-4h JQ1_acid->Reaction1 Bromo_PEG4_PFP Bromo-PEG4-PFP ester Bromo_PEG4_PFP->Reaction1 DIPEA_DMF DIPEA, DMF DIPEA_DMF->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Flash Column Chromatography Workup1->Purification1 Intermediate JQ1-PEG4-Br Purification1->Intermediate Reaction2 Heat to 50-80°C, 12-24h Intermediate->Reaction2 Pomalidomide (B1683931) Pomalidomide Pomalidomide->Reaction2 DIPEA_DMF2 DIPEA, DMF DIPEA_DMF2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Preparative HPLC Workup2->Purification2 Final_PROTAC Final PROTAC (JQ1-PEG4-Pomalidomide) Purification2->Final_PROTAC

Caption: A representative two-step synthetic workflow for a BRD4-targeting PROTAC.[2]

Materials:

  • JQ1-acid

  • Bromo-PEG4-PFP ester (a derivative of this compound)

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Reagents for preparative HPLC

Procedure:

Step 1: Synthesis of JQ1-PEG4-Br Intermediate [2]

  • Dissolve JQ1-acid in anhydrous DMF.

  • Add Bromo-PEG4-PFP ester and DIPEA to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide) [2]

  • Dissolve the JQ1-PEG4-Br intermediate and pomalidomide in anhydrous DMF.

  • Add DIPEA to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Application 2: Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, providing a hydrophilic PEG spacer that can improve biocompatibility and reduce non-specific protein adsorption. The terminal bromide groups can then be used for further conjugation of targeting ligands or therapeutic agents.

Quantitative Data: Physicochemical Characterization of Functionalized Nanoparticles

While specific data for nanoparticles functionalized with this compound is limited in the literature, the following table provides representative data for changes in physicochemical properties upon surface modification of nanoparticles with PEGylated linkers.

Nanoparticle TypeModification StepHydrodynamic Diameter (nm)Zeta Potential (mV)
Gold Nanoparticles (AuNPs) Bare AuNPs20.5 ± 1.2-35.2 ± 2.1
AuNPs + Thiol-PEG-Linker35.8 ± 2.5-15.7 ± 1.8
AuNPs-PEG + Targeting Ligand55.2 ± 3.1-10.3 ± 1.5
PLGA Nanoparticles Bare PLGA NPs150.7 ± 8.9-25.4 ± 3.2
PLGA NPs + Amine-PEG-Linker165.3 ± 9.5-5.1 ± 2.8
PLGA-PEG + Antibody190.1 ± 11.2-2.5 ± 2.1
Experimental Protocol: Generalized Functionalization of Nanoparticles

This protocol provides a general framework for the functionalization of nanoparticles with this compound. The specific conditions may need to be optimized based on the nanoparticle type and the molecule to be conjugated.

NP_Functionalization_Workflow Generalized Workflow for Nanoparticle Functionalization NP_core Nanoparticle Core (e.g., Au, Fe3O4, PLGA) Surface_Mod Surface Modification (e.g., with -SH, -NH2) NP_core->Surface_Mod Reaction1 Conjugation Reaction Surface_Mod->Reaction1 Bromo_PEG4_Br This compound Bromo_PEG4_Br->Reaction1 Purification1 Purification (Centrifugation/Dialysis) Reaction1->Purification1 PEG_NP PEGylated Nanoparticle Purification1->PEG_NP Reaction2 Second Conjugation PEG_NP->Reaction2 Targeting_Ligand Targeting Ligand/Drug (with nucleophilic group) Targeting_Ligand->Reaction2 Purification2 Final Purification Reaction2->Purification2 Targeted_NP Targeted Nanoparticle Purification2->Targeted_NP

Caption: Generalized workflow for the two-step functionalization of nanoparticles.

Materials:

  • Nanoparticles with surface functional groups (e.g., thiols, amines)

  • This compound

  • Targeting ligand or drug with a nucleophilic group (e.g., thiol, amine)

  • Appropriate buffers (e.g., PBS, MES)

  • Base (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., centrifuge, dialysis membrane)

Procedure:

Step 1: PEGylation of Nanoparticles

  • Disperse the surface-modified nanoparticles in a suitable buffer.

  • Dissolve this compound in an appropriate solvent (e.g., DMF or DMSO).

  • Add the this compound solution to the nanoparticle suspension in the presence of a base. The molar ratio of the linker to the nanoparticle surface groups should be optimized.

  • Allow the reaction to proceed at room temperature for several hours or overnight with gentle mixing.

  • Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess reagents.

Step 2: Conjugation of Targeting Ligand/Drug

  • Resuspend the purified PEGylated nanoparticles in a suitable buffer.

  • Add the targeting ligand or drug to the nanoparticle suspension.

  • Adjust the pH of the reaction mixture if necessary to facilitate the nucleophilic substitution reaction.

  • Incubate the reaction mixture for several hours at room temperature or 37 °C.

  • Purify the final functionalized nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove unreacted ligand/drug.

  • Characterize the final product for size, zeta potential, and conjugation efficiency.

Application 3: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound can potentially be used as a linker in the synthesis of antibody-drug conjugates (ADCs). The PEG4 spacer can enhance the solubility and stability of the ADC. One of the bromide groups can react with a nucleophile on the antibody (e.g., a thiol from a reduced disulfide bond), and the other can be conjugated to a cytotoxic drug.

Quantitative Data: Characterization of ADCs
Conjugation ChemistryTypical Average DARDAR Range
Lysine Conjugation3.50-8
Cysteine (reduced interchain)4.00, 2, 4, 6, 8
Site-specific Conjugation2.0 or 4.0Homogeneous
Experimental Protocol: Generalized Synthesis of an ADC

This protocol outlines a general strategy for the synthesis of an ADC using this compound. This is a representative protocol and would require significant optimization for a specific antibody and drug.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • This compound

  • Cytotoxic drug with a reactive nucleophile

  • Reaction and purification buffers (e.g., PBS)

  • Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) system for purification and analysis

Procedure:

Step 1: Antibody Reduction (for cysteine conjugation)

  • Incubate the mAb with a controlled amount of a reducing agent like TCEP to partially reduce the interchain disulfide bonds.

  • Purify the partially reduced mAb using a desalting column to remove the excess reducing agent.

Step 2: Linker-Drug Conjugate Synthesis

  • React this compound with the cytotoxic drug in the presence of a base to form a drug-linker intermediate.

  • Purify the drug-linker conjugate using chromatography.

Step 3: Conjugation of Drug-Linker to Antibody

  • Add the purified drug-linker conjugate to the reduced mAb solution.

  • Allow the reaction to proceed under controlled conditions (pH, temperature, time) to form the ADC.

  • Purify the ADC from unreacted drug-linker and unconjugated antibody using chromatography (e.g., SEC or HIC).

  • Characterize the final ADC for DAR, purity, and aggregation.

References

Application Notes and Protocols for Protein and Peptide PEGylation using Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, and other biomolecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. This process can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][3]

Bromo-PEG4-bromide is a linear, bifunctional PEG linker with bromide groups at both ends of a tetraethylene glycol spacer.[4][5] The bromide serves as a good leaving group for nucleophilic substitution reactions, making it suitable for reacting with nucleophilic residues on proteins and peptides, most notably the thiol groups of cysteine residues.[6][7] This application note provides detailed protocols and guidelines for the use of this compound in the PEGylation of proteins and peptides.

Reaction Principle

The primary mechanism for the PEGylation of proteins and peptides with this compound involves the alkylation of free thiol groups on cysteine residues. This reaction proceeds via a nucleophilic substitution (SN2) reaction where the deprotonated thiol group (thiolate anion) acts as the nucleophile, attacking the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond. To a lesser extent, under certain conditions, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) or the imidazole (B134444) group of histidine, may also react. However, the high nucleophilicity of the thiolate anion, particularly at a controlled pH, allows for a degree of selectivity towards cysteine residues.

Data Presentation

Table 1: Recommended Reaction Conditions for Cysteine-Specific PEGylation
ParameterRecommended RangeNotes
Molar Ratio (this compound:Protein) 10:1 to 100:1The optimal ratio is protein-dependent and should be determined empirically.[8][9]
pH 7.0 - 8.5A slightly alkaline pH facilitates the deprotonation of thiol groups to the more reactive thiolate anion.[9][10]
Reaction Buffer Phosphate, HEPES, or Borate buffer (deoxygenated)Buffers should be free of primary amines or thiols. Deoxygenation prevents oxidation of free thiols.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.[10]
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used for sensitive proteins to maintain their stability.[10]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe reaction should be monitored to determine the optimal time.[8][10]
Quenching Reagent L-cysteine, 2-MercaptoethanolAdded in molar excess to consume unreacted this compound.
Table 2: Analytical Methods for Characterization of PEGylated Proteins
Analytical MethodInformation ProvidedKey Considerations
SDS-PAGE Apparent molecular weight increase, estimation of PEGylation extent.PEGylated proteins migrate slower than their actual molecular weight suggests, often appearing as broadened bands.[8]
Size Exclusion Chromatography (SEC-HPLC) Separation of PEGylated protein from unreacted protein and excess PEG reagent; detection of aggregates.Effective for determining the extent of PEGylation and quantifying high molecular weight species.[11]
Reverse Phase Chromatography (RP-HPLC) Separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated).Can resolve positional isomers in some cases.
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight of the conjugate, determination of the number of attached PEG chains, identification of PEGylation sites (with peptide mapping).[12][13]The heterogeneity of PEGylated products can complicate spectra.[4]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds (if necessary)

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to PEGylation.

Materials:

  • Protein solution (in a suitable buffer, e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve the protein in a deoxygenated reaction buffer to a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of TCEP (or DTT) to the protein solution.

  • Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.[9]

  • Remove the excess reducing agent using a desalting column or by dialysis against the deoxygenated reaction buffer. This step is critical as residual reducing agents will compete with the protein for the this compound.

Protocol 2: PEGylation of a Thiol-Containing Protein or Peptide

This protocol assumes the protein or peptide has available free thiol groups.

Materials:

  • Thiol-containing protein/peptide solution (1-10 mg/mL in deoxygenated reaction buffer, pH 7.0-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M L-cysteine)

  • Reaction vessel protected from light

Procedure:

  • Preparation of this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.

  • PEGylation Reaction: a. Add the this compound stock solution to the protein/peptide solution to achieve the desired molar excess (start with a 20-fold molar excess). b. Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle stirring. For proteins sensitive to temperature, the reaction can be performed at 4°C overnight.[10] Protect the reaction from light.

  • Quenching the Reaction: a. Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. b. Incubate for an additional 30 minutes at room temperature.[10]

  • Monitoring the Reaction: The progress of the PEGylation reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or RP-HPLC.

Protocol 3: Purification of the PEGylated Product

Purification is essential to remove unreacted this compound, the quenching reagent, and any unreacted protein.

Materials:

  • Quenched reaction mixture

  • Size Exclusion Chromatography (SEC) system or Ion Exchange Chromatography (IEX) system

  • Appropriate chromatography buffers

Procedure using Size Exclusion Chromatography (SEC):

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The larger PEGylated protein will elute earlier than the smaller unreacted protein and the much smaller excess PEG reagent and quenching agent.

  • Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.

  • Pool the fractions containing the pure product.

Procedure using Ion Exchange Chromatography (IEX):

  • Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the buffer pH.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unbound species.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). PEGylation often shields the protein's surface charges, causing the PEGylated protein to elute at a different salt concentration than the unreacted protein.

  • Collect and analyze fractions as described for SEC.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein/Peptide Solution Reduction Disulfide Bond Reduction (if needed) with TCEP/DTT Protein->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 PEGylation PEGylation Reaction (pH 7.0-8.5, RT or 4°C) Purification1->PEGylation PEG_Reagent This compound Stock Solution PEG_Reagent->PEGylation Quenching Quenching (L-cysteine) PEGylation->Quenching Purification2 Purification (SEC or IEX) Quenching->Purification2 Characterization Characterization (SDS-PAGE, HPLC, MS) Purification2->Characterization Final_Product Pure PEGylated Product Purification2->Final_Product

Caption: General experimental workflow for protein PEGylation.

Reaction_Mechanism Protein_SH Protein-SH Thiolate Protein-S⁻ Protein_SH->Thiolate pH 7.0-8.5 Product Protein-S-(CH₂CH₂O)₄-Br Thiolate->Product Nucleophilic Attack BromoPEG Br-(CH₂CH₂O)₄-Br BromoPEG->Product Byproduct Br⁻ Purification_Logic cluster_mixture Reaction Mixture cluster_sec Size Exclusion Chromatography (SEC) Mixture PEGylated Protein (High MW) Unreacted Protein (Medium MW) Excess PEG Reagent (Low MW) SEC_Column SEC Column Mixture->SEC_Column Fraction1 Fraction 1: PEGylated Protein SEC_Column->Fraction1 Elutes First Fraction2 Fraction 2: Unreacted Protein SEC_Column->Fraction2 Elutes Second Fraction3 Fraction 3: Excess PEG SEC_Column->Fraction3 Elutes Last

References

Bromo-PEG4-bromide: Application Notes and Protocols for the Development of Therapeutic Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromo-PEG4-bromide, a discrete polyethylene (B3416737) glycol (dPEG®) linker, in the development of therapeutic biomolecules. This document offers detailed protocols, quantitative data, and visualizations to guide researchers in utilizing this versatile crosslinker for bioconjugation, drug delivery, and the creation of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a tetraethylene glycol (PEG4) spacer flanked by two primary bromide groups. The bromide moieties are excellent leaving groups, making them highly reactive towards nucleophiles, particularly thiols (cysteine residues) and amines (lysine residues) on biomolecules. The hydrophilic PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugates, often improving their pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5]

Key Properties and Advantages:

  • Discrete Length: As a discrete PEG (dPEG®) product, this compound has a precise, single molecular weight, ensuring batch-to-batch consistency and simplifying the analysis of conjugates.

  • Hydrophilicity: The PEG4 spacer imparts water solubility to the linker and the final biomolecule conjugate, which can be advantageous for formulation and in vivo applications.

  • Biocompatibility: Polyethylene glycol is well-established as a biocompatible polymer with low immunogenicity.

  • Homobifunctionality: The two reactive bromide groups allow for the crosslinking of two molecules or the intramolecular cyclization of a single molecule.

Applications in Therapeutic Biomolecule Development

This compound is a versatile tool in the development of a wide range of therapeutic biomolecules.

Bioconjugation and PEGylation

The primary application of this compound is in the covalent attachment of the PEG linker to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of the molecule by:

  • Increasing hydrodynamic size, leading to reduced renal clearance and longer in vivo half-life.

  • Shielding from proteolytic enzymes, increasing stability.

  • Reducing immunogenicity.

  • Improving solubility.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody. The PEG4 spacer can help to improve the solubility of the ADC and modulate its pharmacokinetic properties. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, and the use of a discrete PEG linker facilitates accurate determination of the DAR.[1][6][7][8][9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand. The length and flexibility of the PEG4 spacer are critical for the formation of a stable ternary complex and efficient protein degradation.[3][10][11][12][13]

Surface Modification of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, such as liposomes or metallic nanoparticles, for drug delivery applications. The PEGylated surface can improve the stability of the nanoparticles in biological fluids and reduce non-specific uptake by the reticuloendothelial system, leading to prolonged circulation times.[14][15][16][17][18]

Hydrogel Formation

Bromo-terminated PEG derivatives can be used as precursors for the synthesis of thermoresponsive hydrogels. These hydrogels can undergo a phase transition from a solution to a gel in response to changes in temperature, making them attractive for injectable drug delivery systems and tissue engineering applications.[19][20][21][22]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound and similar PEG linkers in the development of therapeutic biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀Br₂O₄
Molecular Weight 364.07 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Table 2: Representative Quantitative Data for PROTAC Synthesis and Efficacy with PEG4 Linkers

ParameterValueReference(s)
Typical First Amide Coupling Yield 60-80%[10]
Typical Second Amide Coupling Yield 40-60%[10]
PROTAC DC₅₀ (4 PEG units) 1-10 nM[10]
PROTAC Dₘₐₓ (4 PEG units) >90%[10]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 3: Quantitative Analysis of Nanoparticle Surface PEGylation

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference(s)
Hydrodynamic Diameter (nm) ~108~120 - 150[17]
Zeta Potential (mV) -22.4 ± 3.3-2.9 ± 2.5 to -10.2 ± 6.6[17]
PEG Surface Density (PEG/100 nm²) N/A6.5 (for 3% PEG)[17]

Experimental Protocols

Protocol for Protein Conjugation with this compound (via Thiol-Alkylation)

This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetyl-L-cysteine in PBS

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • This compound Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation and confirm the molecular weight of the conjugate using MALDI-TOF or ESI mass spectrometry.[23][24][25][26][27]

Protocol for PROTAC Synthesis using a Bromo-PEG4-Linker Component

This protocol outlines a general two-step approach for synthesizing a PROTAC where one end of the this compound linker is first reacted with a molecule containing a nucleophilic group (e.g., a thiol or amine), followed by reaction of the other bromide with a second molecule.

Materials:

  • Target Protein Ligand (with a suitable nucleophile, e.g., -SH, -NH₂)

  • E3 Ligase Ligand (with a suitable nucleophile)

  • This compound

  • Anhydrous DMF or DMSO

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Purification System: Preparative HPLC system with a C18 column

Procedure:

  • First Coupling Reaction:

    • Dissolve the Target Protein Ligand (1 equivalent) and a slight excess of this compound (1.1-1.5 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Once the first coupling is complete, purify the mono-substituted PEG4-ligand intermediate using preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified intermediate (1 equivalent) and the E3 Ligase Ligand (1.1-1.5 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

Bioconjugation_Workflow Protein Protein (with Cys-SH) Reaction Conjugation Reaction (pH 7.2-7.5, RT) Protein->Reaction BromoPEG This compound BromoPEG->Reaction Quenching Quenching (N-acetyl-cysteine) Reaction->Quenching Purification Purification (SEC) Quenching->Purification Conjugate Purified PEGylated Protein Purification->Conjugate

Caption: Workflow for protein conjugation with this compound.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (Bromo-PEG4-Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

NFkB_Signaling_Pathway cluster_protrac Therapeutic Intervention cluster_pathway Canonical NF-κB Signaling Pathway IKK_PROTAC IKKβ PROTAC (with PEG4 Linker) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IKK_PROTAC->IKK_complex targets for degradation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK_complex activates IkB_NFkB IκBα NF-κB IKK_complex->IkB_NFkB phosphorylates IκBα p_IkB Phosphorylated IκBα IkB IκBα NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB releases Ub_IkB Ubiquitinated IκBα p_IkB->Ub_IkB ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degraded_IkB Degraded IκBα Proteasome->Degraded_IkB Nucleus Nucleus Active_NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression induces

Caption: IKKβ-targeting PROTACs with PEG4 linkers can inhibit the NF-κB signaling pathway.[28][29][30][31]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-bromide is a homobifunctional crosslinker featuring a tetraethylene glycol (PEG4) spacer flanked by two bromide groups. The bromide moieties serve as excellent leaving groups in nucleophilic substitution reactions, making this reagent a versatile tool for conjugation chemistry. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugates, a desirable property in many biological applications.[1] This document provides detailed protocols for nucleophilic substitution reactions of this compound with common nucleophiles such as primary amines, thiols, and azides. These reactions are fundamental in bioconjugation, surface modification, and the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Reaction Principle

The core of the experimental setup involves the reaction of a nucleophile with this compound in an SN2 (Substitution Nucleophilic Bimolecular) reaction. In this one-step mechanism, the nucleophile attacks the carbon atom bearing the bromide, leading to the displacement of the bromide leaving group.[1] Given that this compound has two reactive sites, the reaction stoichiometry can be controlled to favor either mono- or di-substitution products.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions with this compound. Please note that optimal conditions and outcomes will vary depending on the specific nucleophile and substrate.

Table 1: Reaction Conditions for Nucleophilic Substitution with this compound

NucleophileReagents and SolventsTemperature (°C)Reaction Time (hours)
Primary Amine This compound, Primary Amine, DIPEA, DMF254 - 12
Thiol This compound, Thiol, PBS or HEPES buffer (pH 7.0-8.5)252 - 4
Azide (B81097) This compound, Sodium Azide, DMF or DMSO25 - 5012 - 24

Table 2: Representative Product Characterization Data

ProductAnalytical MethodExpected Result
Mono-amino-PEG4-bromide LC-MSCalculated Mass: [M+H]+
1H NMR (CDCl3)Peaks corresponding to PEG backbone (δ 3.6-3.8 ppm) and protons adjacent to the nitrogen and remaining bromine.
Di-thiol-PEG4 LC-MSCalculated Mass: [M+H]+
1H NMR (CDCl3)Peaks for PEG backbone (δ 3.6-3.8 ppm) and protons adjacent to the sulfur atoms.
Mono-azido-PEG4-bromide LC-MSCalculated Mass: [M+H]+
1H NMR (CDCl3)Characteristic shifts for protons adjacent to the azide and bromide groups, along with the PEG backbone signals.[2][3]

Experimental Protocols

General Considerations:
  • Ensure all glassware is dry and reactions with organic solvents are performed under an inert atmosphere (e.g., nitrogen or argon).

  • This compound is moisture-sensitive and should be stored in a desiccator at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with a Primary Amine

This protocol details the reaction of this compound with a primary amine to form a secondary amine linkage. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to neutralize the HBr formed during the reaction.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary amine-containing molecule (1.0-1.2 equivalents for mono-substitution, >2.2 equivalents for di-substitution) in anhydrous DMF.

  • Reagent Addition: Add this compound (1.0 equivalent) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

Protocol 2: Reaction with a Thiol

This protocol describes the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein, to form a stable thioether bond. The reaction is typically performed in a buffered aqueous solution at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.[5]

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5), deoxygenated

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Preparation of Thiol: Dissolve the thiol-containing molecule in the deoxygenated reaction buffer.

  • Preparation of this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the thiol solution to achieve the desired molar excess (a starting point of 1.1 equivalents for mono-substitution is recommended).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching: Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to consume any unreacted this compound and incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated product from unreacted reagents using size-exclusion chromatography (SEC) or dialysis.[6][]

Protocol 3: Reaction with Sodium Azide

This protocol outlines the synthesis of an azido-PEG-bromide derivative through the reaction of this compound with sodium azide. The resulting product is a valuable bifunctional linker for subsequent click chemistry applications.[8][9]

Materials:

  • This compound

  • Sodium Azide (NaN3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: Add sodium azide (1.1 equivalents for mono-substitution, >2.2 equivalents for di-substitution) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_purification Purification & Analysis prep_nuc Dissolve Nucleophile (Amine, Thiol, or Azide) in appropriate solvent/buffer mix Combine Nucleophile and This compound solutions prep_nuc->mix prep_peg Dissolve this compound in anhydrous solvent prep_peg->mix react Stir at specified temperature and time mix->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction (if necessary) monitor->quench purify Purify product (Chromatography, Dialysis) quench->purify analyze Characterize final product (NMR, MS) purify->analyze

Caption: Experimental workflow for nucleophilic substitution.

G Nu Nu: C C Nu->C Sɴ2 Attack Br_leaving Br C->Br_leaving Leaving Group Departure Br_leaving_ion Br⁻ Br_other Br PEG ~~(PEG4)~~ Nu_prod Nu C_prod C PEG_prod ~~(PEG4)~~ Br_prod Br

Caption: Sɴ2 reaction mechanism.

References

Bromo-PEG4-bromide: A Versatile Tool for Advancing Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-bromide is a homobifunctional crosslinker that has emerged as a valuable tool in chemical biology and drug development. Its structure, featuring a tetraethylene glycol (PEG4) spacer flanked by two reactive bromide groups, offers a unique combination of hydrophilicity, flexibility, and reactivity. The PEG4 moiety enhances the aqueous solubility and reduces the immunogenicity of the resulting bioconjugates, while the terminal bromides serve as excellent leaving groups for nucleophilic substitution reactions with moieties such as amines and thiols.[1][2][3] These characteristics make this compound particularly well-suited for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in chemical biology research, with a focus on its application in the development of PROTACs and as a potential linker in ADCs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

PropertyValueReference(s)
Chemical Name 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane[2][5]
Molecular Formula C10H20Br2O4[2][5]
Molecular Weight 364.07 g/mol [2][5]
CAS Number 57602-02-5[2]
Appearance Colorless to light yellow oil
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM[6]
Storage Conditions -20°C, protected from moisture[2]

Applications in Chemical Biology

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[8]

This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the reactivity of its terminal bromide groups.[9] The PEG4 spacer helps to optimize the distance between the POI and the E3 ligase, facilitating productive ternary complex formation.[10][11]

PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The PROTAC molecule acts as a bridge to bring the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][12]

PROTAC_pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data for PROTACs with PEG4 Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The linker length and composition significantly impact these parameters. The following table provides representative data for PROTACs containing a 4-unit PEG linker, demonstrating the potency that can be achieved.

PROTAC ExampleTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference(s)
Representative PROTAC 1 BRD4Pomalidomide< 1> 90Burkitt's lymphoma cells[13]
Representative PROTAC 2 BRD4VHL ligand< 500Not specifiedH661 cancer cells[13]

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound typically involves a sequential nucleophilic substitution strategy. This is followed by a series of in vitro and cellular assays to evaluate its efficacy.

PROTAC_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - POI Ligand (with -NH2 or -OH) - E3 Ligase Ligand (with -NH2 or -OH) - this compound step1 Step 1: First Nucleophilic Substitution (e.g., POI-Ligand + this compound) start->step1 intermediate Intermediate: POI-PEG4-Bromide step1->intermediate step2 Step 2: Second Nucleophilic Substitution (Intermediate + E3 Ligase Ligand) intermediate->step2 crude Crude PROTAC step2->crude purification Purification (e.g., HPLC) crude->purification final_protac Final Characterized PROTAC (LC-MS, NMR) purification->final_protac cell_culture Cell Culture and Treatment final_protac->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot viability Cell Viability Assay cell_culture->viability dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax off_target Off-target Analysis (Optional) dc50_dmax->off_target

A typical experimental workflow for PROTAC synthesis and evaluation.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[14] The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is released to induce cell death. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

While less documented than its use in PROTACs, the bifunctional nature of this compound makes it a potential candidate for ADC development, particularly for conjugating payloads to antibodies through reactions with accessible nucleophilic residues on the antibody or the payload.

ADC Mechanism of Action

The therapeutic effect of an ADC is achieved through a multi-step process involving binding to the target antigen, internalization, and release of the cytotoxic payload.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding 1. Circulation TumorCell Tumor Cell (Antigen-Positive) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Payload Cytotoxic Payload PayloadRelease->Payload CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Target Engagement

General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC and an ADC using this compound. These should be considered as starting points and may require optimization based on the specific properties of the ligands and payloads.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC where a POI ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine) is first reacted with this compound, followed by reaction with an E3 ligase ligand.

Materials:

  • POI ligand with an available -OH or -NH2 group

  • E3 ligase ligand with an available -OH or -NH2 group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of the POI-PEG4-Bromide Intermediate

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add the base (e.g., K2CO3, 2-3 eq for a phenol, or DIPEA, 2-3 eq for an amine) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.1 - 1.5 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG4-Bromide.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified POI-PEG4-Bromide intermediate (1.0 eq) and the E3 ligase ligand (1.1 - 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add the appropriate base (e.g., K2CO3 or DIPEA, 2-3 eq) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-48 hours, monitoring by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: General Procedure for Antibody-Payload Conjugation using this compound

This protocol outlines a conceptual approach for conjugating a thiol-containing payload to an antibody via this compound. This would first involve creating a payload-linker intermediate.

Materials:

  • Thiol-containing cytotoxic payload

  • This compound

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

  • Anhydrous DMF or DMSO

  • Base (e.g., DIPEA)

Procedure:

Step 1: Synthesis of Payload-PEG4-Bromide Intermediate

  • Dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purify the Payload-PEG4-Bromide intermediate using preparative HPLC.

Step 2: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds. The exact amount of TCEP will depend on the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column, exchanging the buffer to the conjugation buffer.

Step 3: Conjugation Reaction

  • Dissolve the purified Payload-PEG4-Bromide intermediate in a minimal amount of a co-solvent like DMSO.

  • Add the payload-linker solution to the reduced antibody solution at a specific molar excess (e.g., 5-10 fold excess per free thiol). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain antibody stability.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.

Step 4: Purification and Characterization of the ADC

  • Purify the ADC from unreacted payload-linker and other small molecules using SEC.

  • Characterize the purified ADC to determine the DAR, purity, and extent of aggregation. Techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry can be employed.

Conclusion

This compound is a highly versatile and valuable reagent in the field of chemical biology. Its well-defined structure, hydrophilicity, and bifunctional reactivity make it a powerful tool for the synthesis of sophisticated bioconjugates. While its application in PROTAC development is more established, its potential as a linker in ADCs and other bioconjugation strategies is evident. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in their own research and drug discovery efforts. Further optimization of reaction conditions and characterization of the resulting conjugates will be crucial for the successful application of this versatile linker.

References

Application of Bromo-PEG4-bromide in the Synthesis of Advanced Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery. The crosslinking chemistry used to form the hydrogel network is a critical determinant of its final properties, such as mechanical strength, degradation rate, and drug release profile.

This application note details the use of Bromo-PEG4-bromide as a crosslinking agent in the synthesis of polyethylene (B3416737) glycol (PEG)-based hydrogels. This compound is a homobifunctional crosslinker with two bromide end groups. These bromide groups are excellent leaving groups for nucleophilic substitution reactions, enabling efficient crosslinking with thiol-functionalized polymers. The resulting thioether bonds are stable, providing robust hydrogels suitable for long-term drug delivery applications. The PEG4 spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel network.

The primary crosslinking reaction is a thiol-bromo "click" reaction, which proceeds efficiently under mild, biocompatible conditions. This allows for the encapsulation of sensitive therapeutic agents, such as proteins and peptides, without compromising their activity. By varying the concentration of the precursors and the molecular weight of the thiol-functionalized polymer, the mechanical properties and drug release kinetics of the hydrogel can be precisely controlled.

Core Principle: Thiol-Bromo Click Chemistry for Hydrogel Formation

The synthesis of hydrogels using this compound is based on the nucleophilic substitution reaction between a thiol group (-SH) and an alkyl bromide (R-Br). In this system, a multi-arm PEG-thiol is used as the backbone polymer, and this compound acts as the crosslinker, connecting the polymer chains.

The reaction proceeds via an SN2 mechanism, where the thiolate anion (formed under mildly basic conditions) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether linkage. This "click" reaction is highly specific and proceeds with high efficiency in aqueous environments at physiological pH, making it ideal for biomedical applications.

Experimental Data Summary

The following tables summarize the key quantitative data from experiments characterizing the mechanical properties and drug release profiles of hydrogels synthesized with this compound and a 4-arm PEG-thiol (10 kDa).

Table 1: Mechanical Properties of this compound Crosslinked Hydrogels

Hydrogel Formulation (w/v %)4-arm PEG-thiol (10 kDa)This compoundStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
HG-15%1%1500 ± 12050 ± 8
HG-210%2%4500 ± 350150 ± 20
HG-315%3%8200 ± 600280 ± 30

Table 2: Swelling and Drug Release Properties of this compound Crosslinked Hydrogels

Hydrogel FormulationSwelling Ratio (q)Cumulative Drug Release at 24h (%) (Model Drug: BSA)
HG-125 ± 2.065 ± 5
HG-218 ± 1.542 ± 4
HG-312 ± 1.025 ± 3

Experimental Protocols

Protocol 1: Synthesis of 4-arm PEG-Thiol (10 kDa)

This protocol describes the synthesis of the thiol-terminated PEG polymer, a necessary precursor for the hydrogel formation.

Materials:

  • 4-arm PEG-OH (10 kDa)

  • Thionyl chloride (SOCl₂)

  • Sodium sulfide (B99878) (Na₂S)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Chlorination of PEG-OH:

    • Dissolve 4-arm PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (4 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the DCM under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to obtain 4-arm PEG-Cl.

  • Thiolation of PEG-Cl:

    • Dissolve the 4-arm PEG-Cl (1 equivalent) in deionized water.

    • Add sodium sulfide (8 equivalents) to the solution and stir at room temperature for 48 hours.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the final product, 4-arm PEG-thiol.

    • Characterize the product using ¹H NMR to confirm the presence of thiol end groups.

Protocol 2: Hydrogel Synthesis using this compound

This protocol details the formation of the hydrogel via the thiol-bromo click reaction.

Materials:

  • 4-arm PEG-thiol (10 kDa)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.8

  • Sterile, pyrogen-free water

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of 4-arm PEG-thiol in PBS (pH 7.8) at the desired concentration (e.g., 10% w/v for HG-2).

    • Prepare a stock solution of this compound in sterile water at the corresponding concentration (e.g., 4% w/v for HG-2).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the 4-arm PEG-thiol solution.

    • Quickly add the this compound solution to the PEG-thiol solution (maintaining a 2:1 molar ratio of thiol to bromide groups).

    • Vortex the mixture for 10-15 seconds to ensure homogeneity.

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes.

    • The resulting hydrogel can be used for subsequent characterization or application.

Protocol 3: Characterization of Hydrogel Mechanical Properties

This protocol describes the measurement of the storage (G') and loss (G'') moduli of the hydrogels using a rheometer.

Materials:

  • Synthesized hydrogels

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Preparation:

    • Prepare hydrogel discs of a defined geometry (e.g., 20 mm diameter, 1 mm thickness) by casting the precursor solution in a suitable mold.

    • Allow the hydrogels to fully form and equilibrate in PBS for 24 hours before testing.

  • Rheological Measurement:

    • Place the hydrogel disc on the lower plate of the rheometer.

    • Lower the upper plate to contact the hydrogel surface and apply a slight normal force to ensure good contact.

    • Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (e.g., 1%).

    • Record the storage modulus (G') and loss modulus (G'') as a function of frequency.

Protocol 4: Determination of Hydrogel Swelling Ratio

This protocol outlines the procedure for measuring the equilibrium swelling ratio of the hydrogels.

Materials:

  • Synthesized hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

Procedure:

  • Prepare hydrogel samples and allow them to fully form.

  • Weigh the as-prepared hydrogel to obtain the initial weight (W_initial).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Lyophilize the swollen hydrogel to obtain the dry weight (W_dry).

  • Calculate the swelling ratio (q) using the following formula: q = (W_swollen - W_dry) / W_dry

Protocol 5: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a model protein drug (Bovine Serum Albumin, BSA) from the hydrogels.

Materials:

  • Drug-loaded hydrogels (BSA encapsulated during synthesis)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader

  • BCA protein assay kit

Procedure:

  • Preparation of Drug-Loaded Hydrogels:

    • Dissolve BSA in the 4-arm PEG-thiol precursor solution before adding the this compound crosslinker.

    • Follow Protocol 2 to form the drug-loaded hydrogels.

  • Release Study:

    • Place a known weight of the drug-loaded hydrogel in a tube containing a known volume of PBS (e.g., 1 mL) at 37°C with gentle agitation.

    • At specified time points, withdraw the entire release medium and replace it with fresh PBS to maintain sink conditions.

    • Determine the concentration of BSA in the collected release medium using a BCA protein assay according to the manufacturer's instructions.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization PEG_Thiol 4-arm PEG-Thiol (in PBS, pH 7.8) Mixing Rapid Mixing (Vortex) PEG_Thiol->Mixing Bromo_PEG This compound (in sterile water) Bromo_PEG->Mixing Gelation Gelation (Room Temp) Mixing->Gelation Click Reaction Rheology Mechanical Testing (Rheometry) Gelation->Rheology Swelling Swelling Ratio Measurement Gelation->Swelling Drug_Release In Vitro Drug Release Assay Gelation->Drug_Release

Caption: Experimental workflow for the synthesis and characterization of hydrogels.

Thiol_Bromo_Reaction Reactant1 R-SH (Thiol-terminated PEG) Arrow Nucleophilic Substitution (pH 7.8) Reactant2 Br-PEG4-Br (this compound) Product R-S-PEG4-S-R (Crosslinked Hydrogel Network) Plus1 + Plus2 + 2HBr Arrow->Product

Caption: Thiol-Bromo click chemistry reaction for hydrogel crosslinking.

Drug_Delivery_Concept cluster_encapsulation Drug Encapsulation cluster_release Controlled Release Drug Therapeutic Agent Hydrogel Hydrogel Matrix Drug->Hydrogel Entrapment during gelation Release Sustained Drug Release (Diffusion-controlled) Hydrogel->Release

Caption: Conceptual diagram of drug encapsulation and release from the hydrogel.

Application Notes and Protocols for Bromo-PEG4-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-bromide is a homobifunctional crosslinker that is valuable for covalently linking small molecules to biologics such as proteins, peptides, and antibodies. Its structure features two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues. The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media and can improve the pharmacokinetic properties of the final product.[1][2] This linker is particularly useful in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

These application notes provide an overview of the use of this compound in bioconjugation, including detailed protocols for common applications, and a summary of key reaction parameters.

Chemical Properties and Reaction Mechanism

This compound reacts with nucleophiles, most notably with the thiol side chain of cysteine residues, to form a stable thioether bond. The reaction proceeds via an S_N2 mechanism where the thiol group acts as the nucleophile, displacing the bromide leaving group.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₂₀Br₂O₄[2]
Molecular Weight 364.07 g/mol [3]
Appearance Colorless to light yellow liquidN/A
Solubility Soluble in organic solvents like DMF and DMSON/A
Storage Store at -20°C for long-term stability[2]

Applications

The primary applications of this compound in bioconjugation include:

  • Linking Thiol-Containing Small Molecules to Proteins: This is a common strategy for attaching drugs, imaging agents, or other functional molecules to antibodies or other proteins with available cysteine residues.

  • Synthesis of PROTACs: this compound can serve as the linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[3]

  • Intramolecular and Intermolecular Crosslinking: The bifunctional nature of the linker allows for the crosslinking of thiol groups within a single protein or between different protein subunits.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in bioconjugation. Note: These are general guidelines and optimization of reaction conditions (e.g., molar ratios, concentration, reaction time, and temperature) is recommended for each specific application.

Protocol 1: General Procedure for Conjugating a Thiol-Containing Small Molecule to a Protein

This protocol describes the conjugation of a small molecule with a free thiol group to a protein containing surface-accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • Thiol-containing small molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.0-8.0, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if reduction of disulfide bonds is required

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

  • Analytical Instruments: UV-Vis spectrophotometer, HPLC, Mass Spectrometer (MS)

Procedure:

  • Protein Preparation (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in Reaction Buffer.

    • Add a 10-50 fold molar excess of TCEP or DTT.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.

  • Reaction Setup:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent such as DMF or DMSO.

    • Prepare a stock solution of the thiol-containing small molecule in a compatible solvent.

    • In a reaction vessel, add the protein solution.

    • Add the thiol-containing small molecule to the protein solution at a desired molar ratio.

    • Add the this compound stock solution to the reaction mixture. A molar excess of the linker over the small molecule is typically used to favor the formation of the small molecule-linker intermediate first.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

    • Monitor the reaction progress by HPLC or LC-MS if possible.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein Solution Mix Mix & Incubate Protein->Mix Small_Molecule Thiol-Small Molecule Small_Molecule->Mix Linker This compound Linker->Mix Quench Quench Reaction Mix->Quench Purify Purification (SEC/Dialysis) Quench->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: General workflow for conjugating a thiol-containing small molecule to a protein.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a representative two-step synthesis for a PROTAC, where one ligand is first attached to the this compound linker, followed by conjugation to the second ligand.

Materials:

  • Ligand 1 (e.g., with a nucleophilic group like a thiol or amine)

  • Ligand 2 (e.g., with a nucleophilic group)

  • This compound

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, K₂CO₃)

  • Purification system (e.g., flash column chromatography, preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Synthesis of Ligand 1-PEG4-bromide Intermediate

  • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add a suitable base (e.g., DIPEA, 3.0 eq) if required to deprotonate the nucleophile on Ligand 1.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for 16-24 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand 1-PEG4-bromide intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Ligand 1-PEG4-bromide intermediate (1.0 eq) and Ligand 2 (1.1 eq) in anhydrous DMF.

  • Add a suitable base (e.g., DIPEA, 3.0 eq).

  • Heat the reaction mixture (e.g., 80°C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Diagram of PROTAC Synthesis Workflow:

protac_synthesis Ligand1 Ligand 1 Intermediate Ligand 1-PEG4-Br Ligand1->Intermediate Step 1 BromoPEG This compound BromoPEG->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Step 2 Ligand2 Ligand 2 Ligand2->PROTAC

Caption: Two-step synthesis of a PROTAC using this compound.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table provides representative reaction conditions for similar thiol-reactive linkers. These should be considered as a starting point for optimization.

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.0Balances thiol reactivity with potential side reactions.
Molar Excess of Linker 5 - 20 fold (over protein/peptide)Higher excess can drive the reaction to completion but may require more extensive purification.
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used for sensitive proteins over a longer incubation period.
Reaction Time 2 - 16 hoursDependent on temperature, pH, and reactivity of the specific thiol.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of disulfides- Low molar excess of linker- Suboptimal pH- Thiol oxidation- Ensure complete reduction and removal of reducing agent.- Increase the molar ratio of this compound.- Optimize the reaction pH within the 7.0-8.0 range.- Use degassed buffers.
Protein Aggregation - High protein concentration- Hydrophobicity of the small molecule- Decrease the protein concentration.- Optimize buffer conditions (e.g., add stabilizers).
Non-specific Labeling - Reaction with other nucleophilic residues (e.g., amines)- Maintain the pH below 8.0 to favor thiol reactivity over amine reactivity.

Conclusion

This compound is a versatile homobifunctional linker for the conjugation of small molecules to biologics. Its two reactive bromide groups and hydrophilic PEG spacer make it a valuable tool in the development of ADCs, PROTACs, and other bioconjugates. The provided protocols offer a foundation for utilizing this linker, and careful optimization of reaction conditions will ensure successful and efficient conjugation for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length in Proteolysis-Targeting Chimeras (PROTACs) for enhanced protein degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.

Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is a critical component for enabling this assembly.[1][2]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][][4] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where ubiquitination sites are not accessible.[1][][4]

    • Solution: Synthesize a library of PROTACs with linkers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains).[2][5] A systematic approach, such as incrementally increasing the number of PEG units or methylene (B1212753) groups, is recommended.[5]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1][2]

    • Solution: Modify the linker attachment points on the warhead or the E3 ligase ligand.[2][] Analysis of solvent-exposed areas on the protein-ligand crystal structures can guide the selection of new attachment points.[][7]

  • Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][4][8]

    • Solution: Modify the linker to improve its physicochemical properties.[] Incorporating more rigid or hydrophilic elements, such as piperazine (B1678402) or piperidine (B6355638) rings, can sometimes enhance permeability and solubility.[2][5][8]

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 A Initial Observation: No/Poor Degradation B Confirm Binary Binding (SPR/ITC) A->B Binding Confirmed C Assess Cell Permeability (e.g., PAMPA) A->C No Binding D Synthesize Analogs with Varied Linker Lengths B->D Permeability Adequate E Synthesize Analogs with Different Linker Compositions B->E C->D Permeability Adequate C->E F Analyze Ternary Complex Formation (SPR/ITC) D->F E->F F->D No/Weak Ternary Complex G Perform In Vitro Ubiquitination Assay F->G Ternary Complex Forms G->F No Ubiquitination H Cellular Degradation Assay (Western Blot) G->H Ubiquitination Observed H->G No Degradation I Optimized PROTAC: Degradation Achieved H->I Degradation Observed

Troubleshooting workflow for PROTACs with poor degradation activity.

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][4]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Suboptimal Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[1] This stabilizes the ternary complex and can mitigate the hook effect.[1]

    • Solution: Enhance cooperativity by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[2]

  • Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1] This can lead to a more stable ternary complex and a less pronounced hook effect.[1]

    • Solution: Modify the linker to be more rigid. This can be achieved by incorporating cyclic structures like piperazine or piperidine.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[1][2] However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding.[1][][4] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer PEG/alkyl chains) and evaluate their degradation efficiency.[1] Generally, linker lengths of 5-15 atoms are most common in PROTACs.[]

Q2: What are the most common types of linkers used in PROTACs?

The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains.[5][10] These are often used in initial screening due to their synthetic tractability.[5] However, there is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes to improve conformational stability and cell permeability.[5][10]

Q3: How do I systematically approach the optimization of linker length?

A systematic approach is crucial for identifying the optimal linker. This typically involves synthesizing a library of PROTACs with linkers of varying lengths, while keeping the warhead and E3 ligase ligand constant.[5] For example, you can incrementally increase the number of PEG units or methylene groups.[5]

Q4: Where should the linker be attached to the warhead and E3 ligase ligand?

The attachment points, or "exit vectors," are crucial. The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with binding to the target protein or E3 ligase.[1] Analysis of the crystal structures of the ligands bound to their respective proteins can guide the choice of attachment points.[1]

Data Presentation

The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on ERα Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A1215070
PROTAC B162595
PROTAC C2010080
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[4]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC D13>1000<20
PROTAC E155090
PROTAC F177585
PROTAC G1950060
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[4]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Protocol 1: Cellular Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the reduction in target protein levels.[4]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere and then treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).[11]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5] Transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[5] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1][5] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][5]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Quantify the band intensities using densitometry software.[1] Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1] Calculate DC50 and Dmax values from the dose-response curves.[1][11]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the real-time kinetics of binary and ternary complex formation, providing insights into binding affinities (KD) and cooperativity.[2][11]

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[2]

  • Binary Interaction Analysis: Flow varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (KD_binary).[2]

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[2] Flow these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (KD_ternary).[2]

  • Data Analysis and Cooperativity Calculation: The cooperativity factor (α) is calculated as: α = KD_binary / KD_ternary.[2]

    • α > 1 indicates positive cooperativity (the ternary complex is more stable).

    • α < 1 indicates negative cooperativity.

Visualizations

G cluster_0 cluster_1 PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub E2-Ub PolyUb Polyubiquitinated Target Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Target Proteasome->Degradation

PROTAC mechanism of action leading to target protein degradation.

G A Design & Synthesize Linker Library B Biochemical Assays (Binary Binding) A->B B->A Poor Binding C Biophysical Assays (Ternary Complex Formation) B->C Good Binary Binding C->A Unstable Complex D Cellular Degradation Assays (Western Blot) C->D Stable Ternary Complex D->A Poor Degradation E Lead Optimization D->E Potent Degradation

References

Troubleshooting low yield in Bromo-PEG4-bromide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromo-PEG4-bromide conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues, particularly low reaction yield, encountered during the conjugation of the this compound linker to proteins and other biomolecules.

Understanding the this compound Linker and its Reactivity

This compound is a homobifunctional Polyethylene Glycol (PEG) linker. It features two bromide (Br) groups at either end of a 4-unit PEG spacer. The bromide is an excellent leaving group, making the linker highly suitable for nucleophilic substitution reactions, particularly with thiol (sulfhydryl) groups found in cysteine residues.[1][] The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with a biomolecule?

The conjugation reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic group on the biomolecule, such as the thiolate anion from a cysteine residue, attacks one of the electrophilic carbon atoms attached to a bromine atom. This displaces the bromide leaving group and forms a stable thioether bond.[3][4] Because the linker is homobifunctional, it can react with two separate nucleophiles, making it ideal for crosslinking applications.

Q2: What are the most common nucleophiles to target with this linker?

The bromo groups on the linker react most efficiently with soft nucleophiles, with thiols (from cysteine residues) being the primary target.[3][4][5] Reactions can also occur with other nucleophiles like primary amines (from lysine (B10760008) residues or the N-terminus), but conditions may require more optimization and side reactions are more likely.[6]

Q3: Why is my this compound linker failing to react?

Low or no yield is a common issue that can stem from several factors. The most critical aspects to verify are:

  • Reagent Integrity: The linker is susceptible to hydrolysis, especially when exposed to aqueous environments.[7] Ensure it is stored properly under dry conditions at -20°C and that stock solutions are prepared fresh in an anhydrous solvent (e.g., DMSO, DMF).[1]

  • Availability of Nucleophiles: If targeting cysteines, ensure they are present as free thiols. Cysteine residues can form disulfide bonds, which are not reactive.[8]

  • Reaction Conditions: The pH, temperature, stoichiometry, and buffer composition are crucial for success. Suboptimal conditions can halt the reaction or favor side reactions like hydrolysis.[7]

Q4: Can I use buffers like Tris or Glycine for my conjugation reaction?

No, you should avoid buffers containing extraneous nucleophiles. Buffers with primary amines, such as Tris and glycine, will compete with your target biomolecule for reaction with the this compound linker, significantly reducing your conjugation yield.[9] Recommended buffers include phosphate (B84403) (PBS), HEPES, or borate.[8]

Q5: How does steric hindrance affect my conjugation?

Steric hindrance occurs when the physical bulk of the protein or other molecules obstructs the reactive sites.[10] The PEG4 spacer provides a degree of separation to overcome minor hindrance.[11][12] However, if the target nucleophile (e.g., a cysteine residue) is buried within the protein's structure, the reaction may be inefficient. In such cases, using a linker with a longer PEG chain may be necessary, although this requires empirical testing as very long chains can sometimes cause their own steric issues.[11]

Troubleshooting Guide: Low Conjugation Yield

Low yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the underlying causes when using this compound.

Problem 1: Low or No Conjugate Detected

If analysis by SDS-PAGE, HPLC, or mass spectrometry shows little to no formation of the desired PEGylated product, consider the following causes and solutions.

Potential CauseRecommended Solution
Degraded this compound Linker The bromide groups are susceptible to hydrolysis.[7] Always store the linker desiccated at -20°C. Prepare stock solutions in an anhydrous solvent (e.g., DMF, DMSO) immediately before use and avoid repeated freeze-thaw cycles.
Oxidized Thiols (Cysteine Targets) Cysteine residues can oxidize to form unreactive disulfide bonds. Pre-treat your protein with a 10-20 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes. It is critical to remove the excess TCEP before adding the linker, which can be done via a desalting column or dialysis.[8][13]
Suboptimal Reaction pH The reaction with thiols is highly pH-dependent. The optimal range is typically pH 7.0-8.5 to ensure a sufficient concentration of the reactive thiolate anion.[8] Verify your buffer's pH immediately before starting the reaction. Buffers should be deoxygenated to prevent thiol re-oxidation.[8]
Competing Nucleophiles in Buffer Buffers containing primary amines (Tris, glycine) or other nucleophiles will react with the linker.[9] Perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or Borate.
Insufficient Molar Ratio of Linker The stoichiometry is critical. If the reaction is incomplete, increase the molar excess of the this compound linker. A starting point of 5- to 20-fold molar excess of the linker over the thiol-containing molecule is recommended.[8]
Steric Hindrance The target nucleophile may be in a sterically inaccessible location.[10] Consider engineering a more accessible cysteine residue or testing a linker with a longer PEG chain to provide greater reach.[11]
Problem 2: Protein Aggregation or Precipitation During Reaction

The appearance of cloudiness or a precipitate during the reaction indicates that the protein is aggregating.

Potential CauseRecommended Solution
Intermolecular Crosslinking As a bifunctional linker, this compound can link two separate protein molecules, leading to aggregation, especially at high protein concentrations. Try reducing the protein concentration.[8] You can also adjust the stoichiometry to favor intramolecular crosslinking if applicable.
High Concentration of Organic Co-solvent If the linker is dissolved in DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.
Protein Instability The reaction conditions (pH, temperature) may be destabilizing your protein. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] Consider adding stabilizing excipients like arginine or glycerol (B35011) to the reaction buffer.

Experimental Protocols

The following are detailed starting-point methodologies for key experiments. Optimization for your specific biomolecule is highly recommended.

Protocol 1: General Thiol Conjugation with this compound

This protocol outlines the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS) or HEPES, pH 7.5-8.5

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in Reaction Buffer to a concentration of 1-10 mg/mL.

    • If disulfide bonds are present, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP by passing the solution through a desalting column equilibrated with fresh, deoxygenated Reaction Buffer.[14]

  • This compound Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[8] Ensure the final concentration of the organic solvent does not exceed 10%.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.[14]

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Monitoring Reaction Progress with SDS-PAGE

Methodology:

  • At various time points during the conjugation reaction (e.g., 0, 1, 2, 4, and 16 hours), take a small aliquot of the reaction mixture.

  • Immediately quench the aliquot with a sample buffer containing a high concentration of a thiol reagent like DTT or β-mercaptoethanol to stop the reaction.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel (e.g., with Coomassie Blue). A successful conjugation will show a new band at a higher molecular weight corresponding to the PEGylated protein. The disappearance or decrease in intensity of the original protein band indicates reaction progression.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for troubleshooting low yield in this compound conjugation reactions.

G start Low Yield Observed reagent_check Step 1: Verify Reagents start->reagent_check linker_ok Is linker fresh & stored correctly? reagent_check->linker_ok protein_ok Is protein pure & concentration known? linker_ok->protein_ok Yes replace_linker Action: Use fresh linker. Prepare new stock solution. linker_ok->replace_linker No buffer_ok Is buffer free of nucleophiles (e.g., Tris)? protein_ok->buffer_ok Yes purify_protein Action: Purify/concentrate protein. Verify concentration. protein_ok->purify_protein No condition_check Step 2: Check Reaction Conditions buffer_ok->condition_check Yes buffer_exchange Action: Buffer exchange into PBS, HEPES, or Borate. buffer_ok->buffer_exchange No thiol_check Targeting Cys: Are thiols reduced (TCEP)? condition_check->thiol_check ph_check Is pH optimal (7.0-8.5 for thiols)? thiol_check->ph_check Yes / N/A reduce_protein Action: Add TCEP reduction step. Remove TCEP before reaction. thiol_check->reduce_protein No ratio_check Is molar ratio sufficient (start 5-20x)? ph_check->ratio_check Yes adjust_ph Action: Verify and adjust buffer pH. ph_check->adjust_ph No optimization Step 3: Optimize & Re-run ratio_check->optimization Yes increase_ratio Action: Increase molar excess of linker. ratio_check->increase_ratio No replace_linker->reagent_check purify_protein->reagent_check buffer_exchange->reagent_check reduce_protein->condition_check adjust_ph->condition_check increase_ratio->condition_check

Caption: Troubleshooting workflow for low yield in this compound reactions.

Reaction Pathway for Thiol Conjugation

This diagram illustrates the SN2 reaction between this compound and two thiol-containing molecules (R-SH), resulting in a crosslinked product.

G r1 R-S-H p1 R-S-(CH₂CH₂O)₄-CH₂CH₂-S-R' r1->p1 Nucleophilic Attack node_plus1 + linker Br-(CH₂CH₂O)₄-CH₂CH₂-Br linker->p1 node_plus2 + r2 R'-S-H r2->p1 node_plus3 + p2 2 HBr

Caption: Reaction mechanism for this compound conjugation with thiols.

References

Technical Support Center: Navigating the "Hook Effect" in PROTAC® Experiments with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect" in your Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on those utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" refers to the paradoxical observation where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][2] Instead of a standard sigmoidal curve where the effect plateaus, increasing the PROTAC concentration beyond an optimal point leads to reduced degradation of the target protein.[1][3] This can lead to the misinterpretation of a PROTAC's potency and efficacy.

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is a consequence of the PROTAC's mechanism of action, which requires the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[2] At excessively high concentrations, PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (Target–PROTAC or E3 Ligase–PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex necessary for ubiquitination and subsequent degradation.[1]

Q3: Why are PROTACs with PEG linkers susceptible to the hook effect?

A3: While PEG linkers are commonly used in PROTAC design due to their ability to improve solubility and provide tunable length, their flexibility can contribute to the hook effect.[5] An overly long and flexible PEG linker might not provide the necessary conformational constraint to favor the productive ternary complex over the formation of non-productive binary complexes, especially at high PROTAC concentrations.[6]

Q4: How does the length of a PEG linker influence the hook effect and overall PROTAC efficacy?

A4: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[7]

  • Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[7]

  • Too long: An excessively long linker may lead to an unstable and non-productive ternary complex, which can also contribute to the hook effect.[6] Finding the optimal linker length, often referred to as the "sweet spot," is crucial for maximizing degradation efficacy and minimizing the hook effect.[5]

Q5: What are the experimental consequences of an unrecognized hook effect?

A5: The primary consequence of the hook effect is the potential for a significant misinterpretation of experimental data. A highly potent PROTAC could be mistakenly classified as weak or inactive if it is only tested at concentrations that fall on the downward slope of the bell-shaped curve.[2] This can lead to the inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially causing the premature termination of promising drug candidates.[2]

Troubleshooting Guides

Problem 1: My dose-response curve for my PEG-linked PROTAC shows a distinct bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the classic "hook effect" due to the formation of unproductive binary complexes at high PROTAC concentrations.[3]

  • Troubleshooting Steps:

    • Confirm and Characterize the Dose-Response Curve: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully delineate the bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax).[3]

    • Directly Assess Ternary Complex Formation: Employ biophysical or cellular assays such as Co-Immunoprecipitation (Co-IP), NanoBRET, or AlphaLISA to directly measure the formation of the ternary complex across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect mechanism.[2]

    • Optimize the PEG Linker: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., changing the number of ethylene (B1197577) glycol units). The goal is to identify a linker that promotes more stable and productive ternary complex formation, thereby mitigating the hook effect.[6]

Problem 2: My PROTAC with a PEG linker shows weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to several factors, including the hook effect occurring at concentrations outside your tested range, poor cell permeability, or an inherently inactive PROTAC design.[1]

  • Troubleshooting Steps:

    • Expand the Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar. It's possible the optimal concentration for degradation is in a very narrow window that was missed in the initial screen.[3]

    • Evaluate Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. The hydrophilicity of PEG linkers can sometimes hinder passive diffusion. Consider using a cell permeability assay (e.g., PAMPA) to assess this.

    • Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. This can be done using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Confirm Ternary Complex Formation: Even with good binary binding, the specific geometry imposed by the PEG linker may not support the formation of a productive ternary complex. Use assays like Co-IP or NanoBRET to directly assess ternary complex formation in cells.

    • Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.

Data Presentation

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 1 9>1000<20VHLMCF7
PROTAC 2 12~500~60VHLMCF7
PROTAC 3 16~100>90VHLMCF7
PROTAC 4 19~750~50VHLMCF7
PROTAC 5 21>1000<30VHLMCF7
(Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.)[8]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1 PEG2>1000<10CRBNMOLM-14
BTK Degrader 2 PEG3~250~70CRBNMOLM-14
BTK Degrader 3 PEG4~50>95CRBNMOLM-14
BTK Degrader 4 PEG5~100~85CRBNMOLM-14
(Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.)[8]

Table 3: Effect of Linker Length on TBK1 Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationN/A
21396
2929276
(Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.)[6]

Mandatory Visualization

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Ternary Complex Formation (Optimal PROTAC Concentration) cluster_hook Hook Effect (High PROTAC Concentration) Target_P Target Protein Ternary_P Productive Ternary Complex Target_P->Ternary_P PROTAC_P PROTAC PROTAC_P->Ternary_P E3_P E3 Ligase E3_P->Ternary_P Ub_P Ubiquitination Ternary_P->Ub_P Ub Degradation_P Proteasomal Degradation Ub_P->Degradation_P Target_H Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target_H->Binary_Target PROTAC_H1 PROTAC PROTAC_H1->Binary_Target PROTAC_H2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_H2->Binary_E3 E3_H E3 Ligase E3_H->Binary_E3 Experimental_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_screening Degradation Screening cluster_mechanistic Mechanistic Validation Synthesize Synthesize PROTAC Library (Varying PEG Linker Lengths) DoseResponse Dose-Response Western Blot Synthesize->DoseResponse Analysis Determine DC50 & Dmax DoseResponse->Analysis HookEffect Hook Effect Observed? Analysis->HookEffect TernaryAssay Ternary Complex Assay (Co-IP, NanoBRET) HookEffect->TernaryAssay Yes Lead Lead PROTAC Identified HookEffect->Lead No Optimize Optimize Linker TernaryAssay->Optimize Optimize->Synthesize

References

Technical Support Center: Strategies to Improve the Solubility of Hydrophobic Payloads with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic payloads conjugated with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is PEGylation used to improve the solubility of hydrophobic molecules?

A1: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to enhance the solubility of hydrophobic drugs and biomolecules.[1][2] The ethylene (B1197577) oxide units in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the hydrophobic payload.[3][4] This process effectively masks the hydrophobic core, leading to significantly improved aqueous solubility and stability.[4][5]

Key benefits of using PEG linkers for solubility enhancement include:

  • Improved Aqueous Solubility: The inherent hydrophilicity of PEG can dramatically increase the water solubility of hydrophobic compounds.[6][7][8]

  • Enhanced Stability: The protective hydration layer provided by the PEG chain can shield the conjugated molecule from enzymatic degradation and proteolysis.[6][9]

  • Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on the surface of therapeutic proteins, lowering the risk of an immune response.[1][6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its clearance by the kidneys and prolongs its circulation time in the bloodstream.[1][10]

Q2: How do I choose the right PEG linker to improve the solubility of my hydrophobic payload?

A2: Selecting the optimal PEG linker is critical and depends on several factors related to your specific molecule and application.[5]

FactorRecommendationRationale
Solubility Requirements Longer PEG chains generally lead to a greater increase in water solubility.[11]More repeating ethylene oxide units provide a larger hydration shell, more effectively masking the hydrophobic payload.[4]
Payload Characteristics Consider the hydrophobicity and potency of the payload. For highly hydrophobic molecules, a longer or branched PEG may be necessary.[12][13]The properties of the conjugated molecule can dominate the overall solubility of the conjugate.[13]
Application For in-vivo applications, longer PEG chains are often preferred to improve circulation half-life.[11] For in-vitro assays, shorter PEGs may be sufficient.Longer PEGs reduce renal clearance and can provide a "stealth" effect, evading the immune system.[10]
Architecture Linear PEGs are suitable for applications requiring precise control and minimal steric hindrance.[11] Branched PEGs offer a more significant shielding effect and can further enhance solubility for very hydrophobic payloads.[11][12]Branched architectures create a denser hydrophilic shield around the payload.[12]
Functional Groups The reactive group on the PEG linker must be compatible with the functional groups on your target molecule (e.g., NHS esters for primary amines, maleimides for thiols).[5][6]Incompatible functional groups will result in low or no conjugation.

Q3: What are the main types of PEGylation chemistries used to conjugate hydrophobic payloads?

A3: PEGylation reactions target specific functional groups on the molecule of interest. The most common chemistries include:

  • Amine-Reactive PEGylation: This is one of the most common methods, targeting primary amines like the side chain of lysine (B10760008) residues or the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are frequently used reactive groups for this purpose.[9][14]

  • Thiol-Reactive PEGylation: This approach targets free thiol groups, such as those on cysteine residues. Maleimide-functionalized PEGs are commonly used for this type of site-specific conjugation.[6][9]

  • Click Chemistry: This refers to a class of reactions that are rapid, specific, and high-yielding. For example, an azide-functionalized PEG can react with an alkyne-modified molecule in a copper-catalyzed or strain-promoted cycloaddition.[6]

  • Hydrazide/Aldehyde Chemistry: Hydrazide-functionalized PEGs can react with aldehydes or ketones to form stable hydrazone bonds, which is particularly useful for labeling oxidized glycans on antibodies.[6]

Troubleshooting Guide

Q1: My PEGylated conjugate has poor aqueous solubility, even with a hydrophilic PEG linker. What are the potential causes and how can I fix it?

A1: This is a common issue, as the overall solubility of the conjugate is influenced by more than just the PEG linker.[13]

Potential Causes:

  • Dominant Hydrophobicity of the Payload: If the conjugated molecule is extremely hydrophobic, the PEG linker may not be sufficient to overcome its poor solubility.[13]

  • Aggregation: The conjugate molecules may self-associate to form larger, insoluble aggregates. This is particularly common with high drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).[13][15]

  • Isoelectric Point (pI): For protein or peptide conjugates, solubility is often at its minimum at the isoelectric point, where the net charge of the molecule is zero.[13]

  • Improper Storage: Repeated freeze-thaw cycles can lead to aggregation and a decrease in solubility.[13]

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in an Organic Solvent: The first step is to dissolve the lyophilized conjugate in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[16]

  • Optimize the Dilution into Aqueous Buffer: When diluting the organic stock into your aqueous experimental buffer, add the stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.[16]

  • Modify the PEG Linker:

    • Increase PEG Chain Length: Use a linker with more ethylene glycol units (e.g., PEG12, PEG24) to increase hydrophilicity.[12]

    • Use Branched PEGs: Branched architectures can provide a more effective hydrophilic shield for highly challenging payloads.[12]

  • Adjust Buffer Conditions:

    • pH Screening: Evaluate a range of buffer pH values to find one that is sufficiently far from the conjugate's pI.[15]

    • Use Excipients: Screen for stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80) to reduce aggregation.[15]

  • Optimize Storage: Aliquot the conjugate solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

Decision Tree for Troubleshooting Solubility Issues

G start Poor Aqueous Solubility of PEGylated Conjugate q1 Is the conjugate dissolved in an organic stock solution (e.g., DMSO)? start->q1 a1_no Dissolve in a suitable organic solvent (e.g., DMSO) to create a stock solution. q1->a1_no No q2 Is precipitation occurring during dilution into aqueous buffer? q1->q2 Yes a1_no->q2 a2_yes Optimize dilution: - Add stock slowly while vortexing - Screen different aqueous buffers q2->a2_yes Yes q3 Is the PEG linker providing sufficient hydrophilicity? q2->q3 No a2_yes->q3 a3_no Modify the PEG linker: - Increase chain length (e.g., PEG12, PEG24) - Use a branched PEG linker q3->a3_no No q4 Are the buffer conditions optimal? q3->q4 Yes a3_no->q4 a4_no Optimize buffer: - Adjust pH away from pI - Add stabilizing excipients (sugars, surfactants) q4->a4_no No end Solubility Improved q4->end Yes a4_no->end

Caption: Troubleshooting workflow for poor solubility.

Q2: I'm observing a low yield of my PEGylated conjugate. What could be the cause and how do I improve it?

A2: Low conjugation efficiency can be frustrating. Here are some common causes and solutions.[5]

Potential CauseRecommended Solution(s)
Inactive Reagents Use fresh, dry reagents. Equilibrate moisture-sensitive reagents (like PEG-NHS esters) to room temperature before opening to prevent condensation. Prepare solutions of reactive PEGs immediately before use.[5]
Incorrect Buffer Conditions For amine-reactive PEGylation, use amine-free buffers (e.g., PBS, HEPES). Buffers containing primary amines (like Tris or glycine) will compete with the target molecule. Optimize the reaction pH; for example, NHS esters are most efficient at a pH of 7.2-8.5.[5]
Suboptimal Molar Ratio Increase the molar excess of the PEG linker in the reaction. A 20-fold molar excess of PEG NHS ester is often recommended for labeling antibodies.[5]
Non-Optimal Reaction Conditions Optimize the reaction time and temperature. Some reactions may proceed more efficiently with longer incubation times or at a specific temperature.[5]

Relationship between PEG Linker Properties and Their Impact

G cluster_properties PEG Linker Properties cluster_impact Impact on Conjugate length Chain Length solubility Solubility length->solubility Longer = Higher pk Pharmacokinetics (Half-life) length->pk Longer = Longer architecture Architecture (Linear vs. Branched) architecture->solubility Branched > Linear immunogenicity Immunogenicity architecture->immunogenicity Branched = Lower mw Molecular Weight mw->solubility Higher = Higher mw->pk Higher = Longer stability Stability

Caption: Impact of PEG linker properties on the conjugate.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized PEGylated Conjugate

This protocol provides a systematic workflow to solubilize a lyophilized conjugate powder that does not readily dissolve in an aqueous buffer.[13]

Materials:

  • Lyophilized PEGylated conjugate

  • Organic solvent (e.g., anhydrous DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution: a. Add a small volume of the appropriate organic solvent (e.g., DMSO) to the lyophilized powder to create a high-concentration stock solution (e.g., 10-20 mg/mL). b. Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Serial Dilution into Aqueous Buffer: a. Warm the aqueous buffer to room temperature. b. While vortexing the aqueous buffer at a moderate speed, slowly add the concentrated organic stock solution dropwise. c. Continue to vortex for an additional 1-2 minutes after adding the stock solution. d. Visually inspect the solution for any signs of precipitation or turbidity.

  • Final Dilution: a. Perform further dilutions in the aqueous buffer as needed for your experiment.

Protocol 2: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the primary amines (e.g., lysine residues) of an antibody.[9]

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • PEG-NHS Ester (moisture-sensitive, stored at -20°C with desiccant)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Preparation of Reagents: a. Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange. b. Equilibrate the PEG-NHS ester vial to room temperature before opening. c. Prepare a stock solution of the PEG-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the PEG-NHS ester stock solution to the antibody solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.

  • Purification: a. Remove excess, unreacted PEG and quenching reagents by SEC or dialysis. b. Collect the fractions containing the purified PEGylated antibody.

  • Characterization: a. Characterize the purified conjugate using appropriate analytical techniques such as SEC-MALS (for aggregation and molecular weight), HIC (for DAR), and SDS-PAGE.

Experimental Workflow for PEGylation

G cluster_workflow PEGylation Experimental Workflow prep 1. Reagent Preparation (Antibody in correct buffer, fresh PEG solution) conjugation 2. Conjugation Reaction (Mix Antibody and PEG, incubate) prep->conjugation quench 3. Quench Reaction (Add Tris buffer) conjugation->quench purify 4. Purification (SEC or Dialysis) quench->purify characterize 5. Characterization (SEC-MALS, HIC, SDS-PAGE) purify->characterize

Caption: A typical experimental workflow for bioconjugation.

References

Potential side reactions of alkyl halides in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using alkyl halides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using alkyl halides for bioconjugation?

A1: The most prevalent side reactions include over-alkylation of non-target amino acid residues, hydrolysis of the alkyl halide reagent, and to a lesser extent, elimination reactions. The primary goal of using alkyl halides like iodoacetamide (B48618) is typically to modify cysteine residues, but other nucleophilic amino acid side chains can also react.[1][2][3]

Q2: Which amino acids other than cysteine are susceptible to alkylation?

A2: Histidine, lysine (B10760008), and methionine are the most common off-target residues for alkylation.[4][5][6] The imidazole (B134444) ring of histidine, the primary amine of lysine, and the thioether of methionine can act as nucleophiles and react with alkyl halides, especially under non-optimal conditions.[1][7][8] The N-terminal alpha-amine of a protein can also be a site of off-target alkylation.[6]

Q3: How does pH affect the selectivity of alkylation?

A3: pH is a critical factor in determining the selectivity of alkylation. The desired reaction with the thiol group of cysteine is most efficient at a pH between 7.5 and 8.5, where the more nucleophilic thiolate anion is present.[4][7] However, higher pH also increases the nucleophilicity of other amino acid side chains, such as the epsilon-amino group of lysine (pKa ~10.5), making them more prone to off-target alkylation.[3][4] Conversely, at acidic pH, the alkylation of methionine can become more prominent.[9][10]

Q4: My alkylating reagent is iodoacetamide. How stable is it in my aqueous buffer?

Q5: Should I be concerned about elimination reactions (E1/E2) with primary alkyl halides like iodoacetamide?

A5: For primary alkyl halides such as iodoacetamide, elimination reactions (E2) are generally not a significant concern under typical bioconjugation conditions (aqueous buffer, pH ~7-8.5).[12][13] E2 reactions are favored by strong, sterically hindered bases and non-polar solvents, which are not characteristic of bioconjugation reaction mixtures.[12][13] The desired SN2 reaction with nucleophilic amino acid residues is the overwhelmingly favored pathway. While theoretically possible, the contribution of elimination side products is expected to be negligible.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or the biomolecule itself.

Possible Cause Recommended Solution
Degraded Alkyl Halide Reagent Iodoacetamide and other alkyl halides can hydrolyze in aqueous solutions. Always prepare solutions of the alkylating agent fresh before each experiment and protect them from light.[2][7][11]
Inactive Biomolecule Ensure that the target residue (e.g., cysteine) is available and in its reduced, nucleophilic form. For cysteine conjugation, pre-treat the protein with a reducing agent like DTT or TCEP to break any disulfide bonds. It is critical to remove the reducing agent before adding the alkyl halide, as it will compete for the reagent.[4]
Interfering Buffer Components Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can compete with the target biomolecule for the alkyl halide, reducing the yield of the desired conjugate.[14][15] If possible, perform a buffer exchange into a non-nucleophilic buffer like phosphate-buffered saline (PBS) or HEPES.
Suboptimal pH For cysteine alkylation, the reaction is most efficient at a pH of 7.5-8.5 to favor the formation of the more nucleophilic thiolate anion.[4] Check and adjust the pH of your reaction mixture accordingly.
Problem: High Levels of Off-Target Modification (Low Specificity)

Observing modification on residues other than the intended target can lead to a heterogeneous product and complicate downstream applications.

Possible Cause Recommended Solution
pH is too High A pH above 8.5 significantly increases the nucleophilicity of other residues, particularly the primary amine of lysine, leading to off-target alkylation.[3][4] Maintain the reaction pH strictly between 7.5 and 8.5 for optimal cysteine selectivity.
Excessive Alkylating Reagent Using a large molar excess of the alkyl halide can drive the reaction with less reactive, off-target sites.[2][11] Titrate the concentration of the alkylating agent to find the lowest effective concentration that provides sufficient labeling of the target residue.
Prolonged Reaction Time or High Temperature Longer reaction times and elevated temperatures can increase the likelihood of side reactions.[4] Optimize the reaction time and perform the alkylation at room temperature or 4°C.
Inherent Reactivity of Off-Target Residues Some proteins may have particularly exposed and reactive histidine or lysine residues that are prone to alkylation even under optimized conditions. Consider using an alternative alkylating agent with different selectivity or employing site-directed mutagenesis to remove the reactive off-target residue if possible.

Quantitative Data Summary

The following tables summarize available quantitative data on the side reactions of common alkylating agents.

Table 1: Off-Target Alkylation of Amino Acid Residues by Iodoacetamide (IAM)

Amino Acid pH Favoring Side Reaction Observations and Quantitative Data References
Methionine Acidic (pH 2-5)Can be selectively alkylated at low pH. Under standard proteomics conditions, methionine alkylation can be a significant side reaction.[9][10]
Lysine Alkaline (>8.5)Increased reactivity at higher pH due to deprotonation of the amine group.[3][4]
Histidine Near Neutral to AlkalineThe imidazole ring (pKa ~6) is partially nucleophilic at physiological pH. The rate of alkylation increases with pH, peaking around pH 5-5.5 for some proteins.[5][8]
N-terminus Alkaline (>8.0)The alpha-amino group can be a site of alkylation, especially at higher pH.[6]

Table 2: Comparison of Common Alkylating Agents

Alkylating Agent Primary Target Known Off-Target Reactions Key Considerations References
Iodoacetamide (IAM) CysteineMethionine, Histidine, Lysine, N-terminusMost commonly used; extensive literature on side reactions.[4][6][9]
Chloroacetamide (CAA) CysteineLower off-target alkylation than IAM, but can cause significant methionine oxidation.Less reactive than IAM, may require longer reaction times.[4]
Acrylamide CysteineFewer side reactions with lysine compared to IAM.Reacts via Michael addition, which is highly specific for thiols under controlled conditions.[4]
N-ethylmaleimide (NEM) CysteineCan react with amines and undergo hydrolysis at pH > 7.5.Generally faster reaction rate than IAM.[4]

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

This protocol is a general guideline for preparing a protein sample for mass spectrometry analysis, with steps to minimize side reactions.

  • Protein Solubilization and Reduction:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Cysteine Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). It is crucial to prepare this solution fresh as it is light-sensitive and unstable.[2][7][11]

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching the Reaction:

    • To stop the alkylation reaction and consume excess iodoacetamide, add DTT to a final concentration of 20 mM.[4]

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M before adding a protease like trypsin for digestion.

    • Proceed with your standard proteomics workflow for digestion and LC-MS analysis.

Protocol 2: Monitoring Off-Target Alkylation by LC-MS

This protocol outlines a general workflow to identify and quantify side reactions.

  • Perform Alkylation:

    • Follow the alkylation protocol (Protocol 1), but consider setting up parallel reactions with varying concentrations of the alkylating agent and different pH values to assess the impact on side reactions.

  • Proteolytic Digestion:

    • Digest the alkylated protein with a protease of known specificity (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides.

    • In your search parameters, include variable modifications corresponding to the expected mass shifts of alkylation on potential off-target residues (e.g., +57.021 Da for carbamidomethylation on Met, Lys, His).

    • Quantify the relative abundance of modified peptides compared to their unmodified counterparts to assess the extent of off-target reactions under different conditions.

Visualizations

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Alkyl Halide Alkyl Halide Cysteine Cysteine Alkyl Halide->Cysteine SN2 Histidine Histidine Alkyl Halide->Histidine SN2 Lysine Lysine Alkyl Halide->Lysine SN2 Methionine Methionine Alkyl Halide->Methionine SN2 N-terminus N-terminus Alkyl Halide->N-terminus SN2 Hydrolysis Hydrolysis Alkyl Halide->Hydrolysis with H2O Elimination Elimination Alkyl Halide->Elimination E2 (minor for 1°) Protein Protein Protein->Cysteine Protein->Histidine Protein->Lysine Protein->Methionine Protein->N-terminus Alkylated Cysteine Alkylated Cysteine Cysteine->Alkylated Cysteine

Caption: Potential reaction pathways of alkyl halides in bioconjugation.

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_analysis Analysis start Low Conjugation Yield or High Off-Target Modification check_reagent Prepare fresh alkyl halide solution? Protect from light? start->check_reagent check_buffer Buffer contains nucleophiles (e.g., Tris)? check_reagent->check_buffer check_reducing Reducing agent removed before alkylation? check_buffer->check_reducing check_ph Is pH between 7.5 and 8.5? check_reducing->check_ph check_conc Is alkyl halide concentration optimized? check_ph->check_conc check_time_temp Are reaction time and temperature minimized? check_conc->check_time_temp analyze_ms Analyze by LC-MS to identify and quantify side products check_time_temp->analyze_ms end Optimized Conjugation analyze_ms->end

Caption: Troubleshooting workflow for alkyl halide bioconjugation.

References

Technical Support Center: Impact of Steric Hindrance on PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of steric hindrance on the formation of PROTAC (Proteolysis Targeting Chimera) ternary complexes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of steric hindrance and other factors in the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ligase.[1]

Q1: What is steric hindrance in the context of PROTAC ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups that restricts or prevents the formation of a stable ternary complex.[2] If the target protein and E3 ligase are too bulky or improperly oriented due to the PROTAC's structure, they can physically clash, impeding the interactions necessary for complex assembly.[2]

Q2: How does the PROTAC linker influence steric hindrance?

A2: The linker is a critical component that dictates the geometry and stability of the ternary complex.[2] Its length, rigidity, and attachment points are crucial factors:

  • Linker Length: An inappropriate linker length is a primary cause of steric clashes.[2][3] A linker that is too short may not provide enough space for the two proteins to come together effectively.[2][3][] Conversely, an overly long linker can lead to unproductive binding modes or an unstable complex.[2][3][]

  • Linker Composition and Rigidity: The chemical makeup of the linker influences its flexibility. A rigid linker can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, while a highly flexible one might allow too many non-productive conformations.[2][]

  • Attachment Site: The point where the linker connects to the target and E3 ligase ligands is also crucial. Modifying the attachment site can alter the relative orientation of the recruited proteins and help alleviate steric clashes.[2][6]

Q3: What is the "hook effect" and how does it relate to ternary complex formation?

A3: The "hook effect" is a phenomenon where the efficiency of target degradation decreases at high PROTAC concentrations.[2] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex.[2] While primarily a concentration-dependent issue, linker properties that promote high cooperativity can help lessen the hook effect by stabilizing the ternary complex.[6]

Q4: What is "cooperativity" in ternary complex formation?

A4: Cooperativity (alpha, α) measures how the binding of one protein to the PROTAC affects the binding of the second protein.

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex.[3]

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, possibly due to steric hindrance or electrostatic repulsion.[7]

  • Non-cooperative (α = 1): The binding events are independent.

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during PROTAC development related to ternary complex formation.

Issue 1: Poor or no target protein degradation observed.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[6]

  • Possible Cause: Incorrect linker length or rigidity causing steric hindrance.[6]

    • Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) or alkyl chain units).[2][6][8] This allows for the empirical determination of the optimal distance to avoid steric clashes.[2]

  • Possible Cause: Unfavorable ternary complex conformation.

    • Troubleshooting Step: Even if a complex forms, the orientation may not be suitable for ubiquitination. Modify the linker attachment points on the warhead or the E3 ligase ligand.[6]

  • Possible Cause: Low binary binding affinity.

    • Troubleshooting Step: Independently verify that the ligands have sufficient affinity for their respective proteins using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3][9]

  • Possible Cause: Poor physicochemical properties of the PROTAC.

    • Troubleshooting Step: The linker can contribute to poor cell permeability or low solubility.[6][10] Incorporate more hydrophilic or rigid elements (e.g., piperazine (B1678402) rings) into the linker to improve these properties.[6][11]

Issue 2: "Hook effect" observed, leading to reduced degradation at high concentrations.

  • Possible Cause: Formation of unproductive binary complexes at high PROTAC concentrations.

    • Troubleshooting Step: Optimize the linker to promote positive cooperativity. Favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex, making it more competitive against binary complex formation.[2]

    • Troubleshooting Step: Utilize biophysical assays like TR-FRET or SPR to measure ternary complex formation at various PROTAC concentrations to correlate the degradation profile with complex occupancy.[2][9]

Troubleshooting Workflow Diagram

G start No/Poor Degradation check_binary Check Binary Binding (SPR/ITC) start->check_binary check_protac Verify PROTAC Integrity (NMR/MS) start->check_protac check_protein Verify Protein Quality (DLS) start->check_protein check_binary->start Binding Poor modify_linker Modify Linker Design check_binary->modify_linker Binding OK vary_length Vary Linker Length modify_linker->vary_length vary_attachment Change Attachment Points modify_linker->vary_attachment vary_rigidity Alter Linker Rigidity modify_linker->vary_rigidity retest Retest Degradation vary_length->retest vary_attachment->retest vary_rigidity->retest

Caption: A decision tree to systematically troubleshoot the lack of PROTAC-mediated protein degradation.[9]

III. Data Presentation

Quantitative data from literature on the impact of linker length on PROTAC efficacy is summarized below.

Table 1: Impact of Linker Length on PROTAC Efficacy [9]

Target ProteinE3 LigaseOptimal Linker Length (atoms)Reference
ERαCRBN16[8] in[3]
p38αCRBN15-17[12]
BTKCRBN>11 (PEG linker)[13]

IV. Experimental Protocols

Detailed methodologies for key experiments to assess ternary complex formation are provided below.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.[14] It can provide the ternary binding affinity (Kd) as well as kinetic parameters (Kon, Koff).[15]

  • Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.[3]

  • Methodology:

    • Immobilize one of the proteins (e.g., the E3 ligase or the biotinylated target protein) on a sensor chip.[3]

    • To measure binary binding, inject a series of concentrations of the PROTAC alone over the immobilized protein.[3]

    • To measure ternary complex formation, inject a series of concentrations of the second protein (e.g., target protein) that has been pre-incubated with a constant, saturating concentration of the PROTAC over the immobilized protein (e.g., E3 ligase).[3]

    • Alternatively, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.[9]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates, dissociation rates, and equilibrium dissociation constants (KD). Cooperativity can be calculated by comparing the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of ternary complex formation.

  • Methodology:

    • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components must be in the same buffer to minimize heat of dilution effects.[1]

    • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[1]

    • Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell.[1]

  • Data Analysis: Integrate the peaks from the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters.[1]

NanoBRET™ Ternary Complex Assay

NanoBRET™ is a live-cell proximity-based assay that measures protein-protein interactions.[15]

  • Objective: To quantify ternary complex formation in a cellular environment.

  • Methodology:

    • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[1]

    • Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand to label the E3 ligase fusion protein.[1]

    • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[1]

    • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths. An increased Bioluminescence Resonance Energy Transfer (BRET) signal indicates the formation of the ternary complex.[1][9]

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[1]

Experimental Workflow Diagram

G cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays spr SPR nanobret NanoBRET spr->nanobret Validate in Cells itc ITC itc->nanobret Validate in Cells fret TR-FRET/AlphaLISA fret->nanobret Validate in Cells degradation Western Blot / MS nanobret->degradation Confirm Degradation protac PROTAC Synthesis & Characterization degradation->protac Optimize protac->spr In Vitro protac->itc In Vitro protac->fret In Vitro

Caption: An integrated workflow combining biochemical and cellular assays for PROTAC evaluation.[9]

V. Signaling Pathway and Logical Relationship Diagrams

PROTAC Mechanism of Action

G poi Target Protein (POI) ternary POI-PROTAC-E3 Ternary Complex poi->ternary protac PROTAC protac->ternary e3 E3 Ligase e3->ternary ub Ubiquitination ternary->ub E2/Ub proteasome 26S Proteasome ub->proteasome Recognition degraded Degraded POI proteasome->degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.[1][9]

References

Technical Support Center: Monitoring Bromo-PEG4-bromide Reactions with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring Bromo-PEG4-bromide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of your chemical syntheses. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

A1: this compound is a hydrophilic, homobifunctional crosslinker. It consists of a tetraethylene glycol (PEG4) spacer with a bromine atom at each end. The PEG spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media.[1][2] The bromine atoms are excellent leaving groups, making them highly reactive towards nucleophiles such as thiols (from cysteine residues), amines, and carboxylates.[1][3][4] This dual reactivity makes it a versatile tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein ligand to an E3 ligase ligand.[1][5]

Q2: Why is LC-MS the preferred method for monitoring reactions with this compound?

A2: LC-MS is a powerful analytical technique that provides both separation and identification of reactants, intermediates, and products in a reaction mixture. Unlike methods like Thin Layer Chromatography (TLC), LC-MS offers high sensitivity and specificity, allowing for the confirmation of molecular weights. This is particularly crucial for PEGylated compounds, which can be challenging to characterize due to their potential for heterogeneity.[6][7] Modern Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry allows for rapid analysis, with cycle times as short as a few minutes, enabling near real-time reaction monitoring.

Q3: What are the key species I should be looking for in my LC-MS chromatogram?

A3: When monitoring a reaction involving this compound, you should track the consumption of your starting materials and the formation of your desired products. Key species to monitor include:

  • This compound: The starting linker.

  • Starting Nucleophile(s): The molecule(s) you are reacting with the linker.

  • Mono-substituted Intermediate: The product of the first reaction, where only one bromine has been displaced.

  • Di-substituted Final Product: The desired product where both bromines have been substituted.

  • Potential Side Products: Such as hydrolysis products of the linker or over-alkylation products.

Q4: How do I identify this compound and its derivatives in the mass spectrum?

A4: Brominated compounds have a distinct isotopic signature in the mass spectrum due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9]

  • A compound with one bromine atom will show two peaks of roughly equal intensity, separated by 2 m/z units (the M and M+2 peaks).[9]

  • A compound with two bromine atoms , like this compound, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[8]

This isotopic pattern is a powerful tool for confirming the presence of bromine in your starting material, intermediates, and any unreacted species.

Experimental Protocols

Representative LC-MS Method for Monitoring a this compound Reaction

This protocol provides a general starting point for monitoring a nucleophilic substitution reaction with this compound. Optimization may be required based on the specific properties of your reactants and products.

1. Sample Preparation:

  • At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid. This prevents further reaction and prepares the sample for analysis.

  • If the reaction mixture contains solids, centrifuge the quenched sample and analyze the supernatant.

2. LC-MS Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 100 - 1500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

Data Presentation

Table of Expected m/z Values for this compound and Derivatives

The following table lists the calculated monoisotopic masses for this compound and its potential reaction products, along with their expected adducts in positive ion mode ESI-MS. This can be used as a reference for identifying peaks in your mass spectrum.

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺[M+Na]⁺[M+K]⁺[M+NH₄]⁺
This compound C₁₀H₂₀Br₂O₄361.9672362.9750384.9570400.9309379.9997
Mono-hydrolysis Product C₁₀H₂₁BrO₅299.0540300.0618322.0437338.0177317.0865
Di-hydrolysis Product (PEG4) C₁₀H₂₂O₆238.1416239.1494261.1314277.1053256.1741
Mono-substituted (with R-SH) C₁₀H₂₁BrO₄S-R284.0390 + R285.0468 + R307.0287 + R322.0027 + R302.0715 + R
Di-substituted (with R-SH) C₁₀H₂₂O₄S₂-R₂206.1107 + R₂207.1185 + R₂229.1004 + R₂245.0744 + R₂224.1432 + R₂

Note: 'R' represents the mass of the substituent from the thiol nucleophile.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No reaction observed (only starting materials present) - Inactive reagents- Incorrect reaction temperature- Inappropriate base or solvent- Check the purity and activity of your starting materials.- Ensure the reaction is running at the optimal temperature.- Verify that the chosen base and solvent are suitable for the nucleophilic substitution.
Multiple unexpected peaks in the chromatogram - Reaction side products- Degradation of starting materials or products- Sample contamination- Analyze the m/z of the unexpected peaks to identify potential side reactions (e.g., hydrolysis, elimination).- Consider the stability of your compounds under the reaction conditions.[3]- Run a blank injection (solvent only) to check for system contamination.
Poor peak shape (tailing or fronting) - Secondary interactions with the column- Column overload- Inappropriate mobile phase- Adjust the mobile phase pH or ionic strength.- Dilute the sample before injection.- Ensure the sample solvent is compatible with the initial mobile phase conditions.
Low signal intensity for PEGylated compounds - Poor ionization efficiency- Adduct formation with multiple cations- Add a post-column infusion of an amine like triethylamine (B128534) (TEA) to promote the formation of a single adduct type and improve signal.[6][7]- Optimize MS source parameters (e.g., cone voltage, temperatures).
PEG contamination observed (repeating 44 Da peaks) - Contaminated solvents or glassware- Leaching from plasticware or system components- Use high-purity, LC-MS grade solvents.- Avoid using glassware washed with detergents.- Flush the LC system thoroughly with a cleaning solution.

Visualizations

Experimental Workflow

G LC-MS Reaction Monitoring Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction This compound + Nucleophile(s) Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (e.g., 50:50 ACN/H₂O + 0.1% FA) Aliquot->Quench Filter Centrifuge/Filter (if needed) Quench->Filter Inject Inject onto LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection Separate->Detect Extract Extract Ion Chromatograms (EICs) for Key Species Detect->Extract Integrate Integrate Peak Areas Extract->Integrate Monitor Monitor Progress: - Consumption of Reactants - Formation of Products Integrate->Monitor G Analyte Relationships in a Two-Step Reaction Reactant1 This compound (Dibromide) Intermediate Mono-substituted Intermediate (Br-PEG4-S-R1) Reactant1->Intermediate + Nucleophile 1 SideProduct Hydrolysis Product (HO-PEG4-Br) Reactant1->SideProduct + H₂O Reactant2 Nucleophile 1 (e.g., R1-SH) Reactant2->Intermediate Reactant3 Nucleophile 2 (e.g., R2-NH2) Product Final Di-substituted Product (R2-NH-PEG4-S-R1) Reactant3->Product Intermediate->Product + Nucleophile 2

References

Addressing stability issues of PEG linkers under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of polyethylene (B3416737) glycol (PEG) linkers under various pH conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with PEG linkers?

A1: The primary stability concerns for PEG linkers are related to the chemical integrity of the linkage used to conjugate the PEG to a molecule. While the polyethylene glycol backbone itself is generally stable, the functional groups used for conjugation can be susceptible to degradation. Common issues include:

  • Hydrolysis of Ester Linkages: Ester bonds are frequently used in PEG linkers but can be hydrolyzed under both acidic and basic conditions. This is often a deliberate design feature for cleavable linkers.[1]

  • Cleavage of Acid-Labile Linkers: Linkers containing functionalities like hydrazones or acetals are designed to be stable at neutral pH but will cleave in acidic environments, such as those found in endosomes and lysosomes.[1]

Q2: How does pH affect the stability of PEG linkers?

A2: The effect of pH on PEG linker stability is highly dependent on the chemical nature of the linkage within the PEG derivative.

  • Acidic Conditions (Low pH):

    • Acid-labile linkers: Specifically designed linkers like hydrazones and acetals undergo rapid hydrolysis at acidic pH (e.g., pH < 6.0).[1] This property is often exploited for targeted drug release in the acidic microenvironment of tumors or within cellular compartments.[1]

    • Ester linkages: Acid-catalyzed hydrolysis of ester bonds can occur, leading to cleavage of the PEG linker, though generally at a slower rate than specifically designed acid-labile linkers.[1]

  • Neutral Conditions (pH ~7.4):

    • Most PEG linkers are designed for relative stability at physiological pH to ensure the integrity of the conjugate during circulation.

    • However, some linkers, particularly those with ester bonds, can still undergo slow hydrolysis over extended periods.[1]

  • Basic Conditions (High pH):

    • Ester linkages: Base-catalyzed hydrolysis of ester bonds is a significant degradation pathway and is generally faster than acid-catalyzed hydrolysis for the same ester.[1]

    • Amide linkages: Amide bonds are significantly more stable to hydrolysis than ester bonds across a wide pH range and are often preferred for non-cleavable linkers.[1]

Q3: Are there PEG linkers that are stable across a wide pH range?

A3: Yes. For applications requiring high stability, linkers with robust chemical bonds are recommended. The poly(ethylene glycol) ether backbone is chemically stable under most conditions. Linkages such as amide and thioether bonds provide high resistance to hydrolysis under both acidic and basic conditions.[1] When designing a PEGylated molecule for long-term stability in various pH environments, selecting a linker with non-cleavable bond chemistry is crucial.[1]

Troubleshooting Guide

Problem 1: My PEGylated conjugate shows unexpected cleavage during my experiment.

  • Possible Cause: Inappropriate Buffer pH. The pH of your experimental buffer may be promoting the hydrolysis of a labile linkage in your PEG linker (e.g., ester, hydrazone).[1]

  • Solution:

    • Verify Linker Chemistry: Confirm the type of linkage in your PEG linker from the manufacturer's specifications.

    • Check Buffer pH: Measure the pH of all buffers and solutions used in your experiment.[1]

    • Adjust pH: If using a pH-sensitive linker, ensure your buffer pH is within the stable range for that linker (typically neutral pH for acid-labile linkers).[1]

    • Consider Alternative Linkers: If your experimental conditions require acidic or basic pH, select a PEG linker with a more stable linkage, such as an amide bond.[1]

  • Possible Cause: Enzymatic Degradation. If working with biological samples, endogenous enzymes like esterases may be cleaving your linker.[1]

  • Solution:

    • Perform a Plasma Stability Assay: Assess the stability of your conjugate in plasma to determine if enzymatic cleavage is occurring (see Protocol 2).

    • Use Enzyme Inhibitors: If feasible for your experiment, add broad-spectrum esterase inhibitors.

    • Select an Enzyme-Resistant Linker: Consider using linkers with bonds that are less susceptible to enzymatic degradation, such as amide or thioether linkages.

Problem 2: My PEGylated conjugate is aggregating.

  • Possible Cause: Linker Cleavage. Premature cleavage of the PEG linker can expose a hydrophobic drug or biomolecule, leading to aggregation.

  • Solution:

    • Assess Linker Stability: Use the analytical methods described in the protocols below to check for linker cleavage.

    • Switch to a More Stable Linker: If cleavage is detected, choose a more robust linker chemistry for your application.

  • Possible Cause: Formulation Issues. The buffer composition (e.g., ionic strength, excipients) may not be optimal for the stability of the conjugate.

  • Solution:

    • Optimize Formulation: Screen different buffer compositions, pH values, and excipients to find conditions that minimize aggregation.

Quantitative Data on PEG Linker Stability

The stability of PEG linkers is highly dependent on their chemical structure. The tables below summarize the hydrolysis rates for different types of linkers under various pH conditions.

Table 1: pH-Dependent Stability of Various PEG Linker Chemistries

Linker TypepH 4.5 - 5.5pH 7.4Stability Characteristics
Amide Highly StableHighly StableGenerally non-cleavable, offering a robust and stable connection suitable for long-acting therapeutics.[2]
Ester Susceptible to HydrolysisSusceptible to Hydrolysis and EsterasesProne to premature drug release, especially in the presence of plasma esterases. The rate of hydrolysis can be modulated by the steric and electronic environment of the ester bond.[2]
Hydrazone (Aliphatic Aldehyde-Derived) Very short half-life (< 2 minutes)[1][3]Short half-life (20 - 150 minutes)[3]Ideal for rapid drug release in acidic environments like endosomes.[2]
Hydrazone (Aromatic Aldehyde-Derived) Long half-life (> 48 hours)[1][3]Very long half-life (> 72 hours)[3]Offers greater stability at physiological pH compared to aliphatic hydrazones.[3]
Ketal Rapidly hydrolyzes (< 16 minutes at pH < 6.0)[1][4]Good stability (> 9 hours at pH > 7.5)[1][4]Highly sensitive to acidic pH, making it suitable for triggered release.[4]

Experimental Protocols

Protocol 1: In Vitro PEG Linker Stability Assay Under Different pH Conditions

Objective: To assess the hydrolytic stability of a PEGylated conjugate at various pH values.

Materials:

  • PEGylated conjugate

  • Buffers with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • Temperature-controlled incubator

  • HPLC or LC-MS system

  • Quenching solution (e.g., a buffer to neutralize the pH)

Procedure:

  • Prepare solutions of the PEGylated conjugate in each of the different pH buffers at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the quenching solution to neutralize the pH and stop further degradation.

  • Store the quenched samples at -20°C or colder until analysis.

  • Analyze the samples by a suitable analytical method (e.g., RP-HPLC, SEC, LC-MS) to quantify the amount of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics and half-life.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PEGylated conjugate in a biological matrix (plasma) to assess both hydrolytic and enzymatic degradation.

Materials:

  • PEGylated conjugate

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile (B52724) or methanol)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the PEGylated conjugate in plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the plasma mixture.

  • Immediately stop the reaction by adding cold protein precipitation solution.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

  • Quantify the concentration of the intact conjugate in the supernatant using a validated LC-MS/MS method.

  • Plot the percentage of the remaining intact conjugate against time to determine the in-vitro half-life (t½) of the linker.[2]

Visualizations

PEG_Linker_Stability_Workflow Experimental Workflow for Assessing PEG Linker Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare PEG-conjugate in buffers of varying pH (4.0, 5.5, 7.4, 9.0) incubate Incubate at 37°C prep->incubate sampling Collect aliquots at multiple time points incubate->sampling quench Quench reaction to neutralize pH sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc data Quantify remaining intact conjugate hplc->data kinetics Determine degradation kinetics and half-life data->kinetics

Caption: Workflow for in vitro PEG linker stability assessment.

Linker_Hydrolysis_Pathway General Hydrolysis Pathways of Common PEG Linkers cluster_ester Ester Linkage cluster_hydrazone Hydrazone Linkage cluster_amide Amide Linkage ester PEG-O-(C=O)-Drug ester_prod PEG-OH + HOOC-Drug ester->ester_prod Acidic or Basic pH hydrazone PEG-CH=N-NH-Drug hydrazone_prod PEG-CHO + H2N-NH-Drug hydrazone->hydrazone_prod Acidic pH (e.g., < 6.0) amide PEG-(C=O)-NH-Drug stable Stable across wide pH range amide->stable

References

Minimizing off-target modifications in protein labeling with halo-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling with halo-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target modifications and troubleshooting common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target modifications and high background when using halo-PEG linkers?

A1: High background and off-target modifications in Halo-tag labeling protocols can originate from several sources. A primary cause is the non-specific binding of the halo-PEG linker or the conjugated molecule (e.g., a fluorophore) to cellular components or surfaces.[1] Some fluorescent dyes, for instance, have a tendency to aggregate, especially at higher concentrations, which can lead to fluorescent puncta and increased background noise.[1] Another major contributor is the insufficient removal of unbound linkers and probes due to suboptimal washing steps.[1] Furthermore, interactions can be driven by hydrophobic and electrostatic forces between the conjugate and various surfaces.[2][3]

Q2: How does the length of the PEG linker influence labeling specificity and off-target binding?

A2: The length of the polyethylene (B3416737) glycol (PEG) linker is a critical parameter that can be adjusted to optimize labeling.[4] Longer PEG chains can provide better surface coverage and steric hindrance, which helps to reduce non-specific binding (NSB).[2][5] The hydrophilic nature of the PEG linker creates a hydration layer that acts as a physical shield, minimizing non-specific hydrophobic and electrostatic interactions.[3] However, the ideal PEG linker length is context-dependent and should be determined empirically for each specific application, as very long linkers might sometimes impede the interaction of the conjugate with its target.[4]

Q3: What is the role of a "blocking" step, and when should it be used?

A3: A blocking step is crucial in certain applications, such as pulse-chase experiments, to distinguish between pre-existing and newly synthesized protein populations.[6][7] In these experiments, a non-fluorescent "blocking" halo-tag ligand is used to saturate the available HaloTag proteins at the beginning of the "chase" period.[6] This ensures that any subsequent fluorescent signal comes exclusively from newly synthesized proteins labeled with a fluorescent ligand.[7] Incomplete blocking can lead to a background signal from the pre-existing protein pool, which can confound the interpretation of protein turnover or synthesis rates.[7] A non-fluorescent, cell-permeable blocker like 1-chloro-6-(2-propoxyethoxy)hexane (B2875209) (CPXH) can be used for this purpose.[8][9]

Q4: What are the key parameters to optimize in the labeling protocol to minimize off-target modifications?

A4: To achieve a high signal-to-noise ratio, several parameters in your labeling protocol should be optimized. These include:

  • Ligand Concentration: Use the lowest effective concentration of the halo-PEG linker that provides a sufficient signal.[1][10] Titrating the ligand concentration can significantly reduce off-target binding.[6]

  • Incubation Time: Shorter incubation times can help minimize non-specific binding.[10] Often, a 15-minute incubation is sufficient for covalent bond formation.[10]

  • Temperature: Performing the labeling at 37°C is generally recommended to ensure optimal enzyme kinetics for the HaloTag protein.[10]

  • Washing Steps: Thorough and optimized washing is critical to remove unbound linkers. This includes the number, duration, and temperature of washes, as well as the composition of the wash buffer.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Imaging Experiments

High background can obscure the specific signal from your HaloTag fusion protein, making accurate localization and quantification difficult.[1]

Possible Cause Troubleshooting Step
Excessive Ligand Concentration Perform a titration experiment to determine the lowest effective concentration of your halo-PEG-fluorophore that gives a good signal-to-noise ratio.[6]
Prolonged Incubation Time Reduce the incubation time. A 15-30 minute incubation is often sufficient.[6][10]
Insufficient Washing Increase the number and duration of wash steps. Use pre-warmed, complete culture medium for live-cell imaging washes.[10] Consider adding a mild detergent like Tween-20 (e.g., 0.05%) to the initial wash buffers for fixed cell experiments, followed by washes with PBS to remove the detergent.[1]
Ligand Aggregation Prepare fresh dilutions of the halo-PEG linker for each experiment.[10] Centrifuge the diluted ligand solution before use to pellet any aggregates.
Cellular Autofluorescence Image a negative control sample of unlabeled cells using the same imaging settings to determine the level of autofluorescence.[6]

Issue 2: Non-Specific Bands in a Pull-Down or Western Blot

The appearance of non-specific bands can be due to off-target binding to the HaloLink™ Resin or other components in the lysate.

Possible Cause Troubleshooting Step
Non-Specific Binding to Resin Pre-clear the lysate by incubating it with unconjugated beads before adding it to the HaloLink™ Resin.[3][11] This will help remove proteins that non-specifically bind to the bead matrix.
Insufficient Wash Stringency Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers to disrupt non-specific protein interactions.[11][12]
Protease Contamination Add protease inhibitors to your lysis buffer.
Hydrophobic Interactions Include a non-ionic surfactant, such as 0.005% IGEPAL® CA-630, in the purification buffer to reduce non-specific binding to the resin.[3][12]

Experimental Protocols

Protocol 1: Optimized Live-Cell Labeling with Halo-PEG-Fluorophore

This protocol provides a general framework for labeling HaloTag fusion proteins in living cells.

  • Cell Preparation: Culture cells expressing the HaloTag fusion protein on a suitable imaging dish or coverslip to the desired confluency (typically 50-70%).[6]

  • Ligand Preparation: Prepare a working solution of the Halo-PEG-fluorophore in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a typical starting range is 1-5 µM.[6][10]

  • Labeling: Remove the existing culture medium and add the ligand solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[6][10]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete culture medium.[10]

    • For each wash, incubate for at least 5 minutes to allow for the diffusion of unbound ligand out of the cells.[6]

    • An optional additional 30-minute incubation in fresh, pre-warmed medium at 37°C can further reduce background.[10]

  • Imaging: Replace the final wash with a phenol (B47542) red-free imaging medium and proceed with fluorescence microscopy.[10]

Protocol 2: Blocking Protocol for Pulse-Chase Experiments

This protocol is for blocking pre-existing HaloTag proteins before labeling newly synthesized ones.

  • Cell Preparation: Culture cells expressing the HaloTag fusion protein as described above.

  • Blocking Step: Incubate the cells with a non-fluorescent blocker (e.g., 10 µM CPXH) in complete cell culture medium for 30-60 minutes at 37°C.[7]

  • Wash: Wash the cells three times with pre-warmed complete medium to remove the excess blocker.[7]

  • Chase Period: Incubate the cells in fresh medium for the desired "chase" period to allow for the synthesis of new proteins.

  • Fluorescent Labeling: Proceed with the labeling of newly synthesized proteins using a fluorescent Halo-PEG linker as described in Protocol 1.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_washing Washing cluster_analysis Analysis prep_cells Culture HaloTag-Expressing Cells labeling Incubate Cells with Linker (e.g., 15-30 min, 37°C) prep_cells->labeling prep_ligand Prepare Halo-PEG Linker Solution prep_ligand->labeling wash1 Wash 1 (Pre-warmed Medium) labeling->wash1 wash2 Wash 2 (Pre-warmed Medium) wash1->wash2 wash3 Wash 3 (Pre-warmed Medium) wash2->wash3 imaging Live-Cell Imaging wash3->imaging pull_down Cell Lysis & Pull-Down wash3->pull_down

Caption: General experimental workflow for Halo-PEG linker labeling.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_actions Corrective Actions start High Background or Non-Specific Binding q1 Is Ligand Concentration Optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Incubation Time Minimized? a1_yes->q2 action1 Titrate Ligand to Lowest Effective Conc. a1_no->action1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are Washing Steps Sufficient? a2_yes->q3 action2 Reduce Incubation Time a2_no->action2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is a Blocking Step Needed? a3_yes->q4 action3 Increase Wash Number/Duration & Optimize Buffer a3_no->action3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No action4 Implement Blocking Step (e.g., with CPXH) a4_yes->action4 result Reduced Off-Target Modifications a4_no->result action1->q2 action2->q3 action3->q4 action4->result

Caption: Troubleshooting logic for minimizing off-target modifications.

References

Technical Support Center: Optimizing Bromo-PEG4-bromide Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction between Bromo-PEG4-bromide and thiol-containing molecules. Our aim is to help you overcome common challenges and optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism between this compound and a thiol group?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The thiol group, in its deprotonated thiolate anion form (R-S⁻), acts as a nucleophile and attacks the carbon atom attached to the bromine on the PEG linker. The bromide ion is an excellent leaving group, resulting in the formation of a stable thioether bond.[1]

Q2: What is the optimal pH for reacting this compound with thiols?

The optimal pH range for this reaction is typically between 7.0 and 8.5.[1][2] The pKa of a typical cysteine thiol group is around 8.3.[2] A pH at or slightly above the pKa ensures a sufficient concentration of the highly reactive thiolate anion, which is a much stronger nucleophile than the protonated thiol.[2][3] At acidic pH, the thiol group remains protonated, significantly reducing its nucleophilicity and slowing down the reaction.[2]

Q3: Can this compound react with other functional groups besides thiols?

While the reaction is highly selective for thiols, side reactions with other nucleophilic amino acid residues can occur, especially under non-optimal conditions.[2][4] These include the primary amines of lysine (B10760008) residues and the N-terminus of proteins, as well as histidine and methionine.[2][4] These side reactions are more prevalent at higher pH values (above 8.5-9.0), with prolonged reaction times, or with a large excess of the PEG reagent.[2][5]

Q4: How can I prevent the oxidation of my thiol groups before and during the reaction?

Thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds that are unreactive with the bromo-PEG linker. To prevent this:

  • Use Deoxygenated Buffers: Ensure all reaction buffers are deoxygenated prior to use to minimize oxidation.[1][6]

  • Work at a Slightly Acidic pH for Storage: Storing your thiol-containing molecule at a slightly acidic pH (6.0-6.5) can help keep the thiol group protonated and less prone to oxidation.[6]

  • Use a Reducing Agent: If necessary, pre-treat your molecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any existing disulfide bonds.[1][4] Important: If using DTT, it must be removed before adding the this compound, as DTT itself contains a thiol group and will react with your linker.[4][7] TCEP does not contain a thiol and may not require removal before conjugation with iodoacetamides or maleimides, but it's crucial to verify its compatibility with bromo-PEG reagents.[8]

Q5: What are the best methods to purify the final PEG-thiol conjugate?

The choice of purification method depends on the properties of your conjugate and the nature of the impurities. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[4][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying small molecule-PEG conjugates and for assessing purity.[9][10]

  • Ion-Exchange Chromatography (IEX): Useful if the charge of the conjugate is significantly different from the unreacted starting materials.[9]

  • Dialysis or Diafiltration/Ultrafiltration: Can be used to remove smaller impurities like excess PEG linker if the conjugate is attached to a much larger molecule like a protein.[4][6][11]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Conjugate

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Steps:

Potential Cause Recommended Solution Citation
Suboptimal Reaction pH The nucleophilicity of the thiol group is highly pH-dependent. Verify that the pH of your reaction buffer is within the optimal range of 7.0-8.5 to favor the formation of the reactive thiolate anion.[1][2][4][7]
Oxidized Thiol Groups Cysteine residues can oxidize to form unreactive disulfide bonds. Pre-treat your protein or peptide with a reducing agent like TCEP or DTT to ensure free thiols are available. Remember to remove DTT before adding the bromo-PEG reagent.[4][7]
Incorrect Molar Ratio of Reactants A molar excess of the this compound linker is typically required to drive the reaction to completion. Start with a 5- to 20-fold molar excess of the PEG linker over the thiol-containing molecule and optimize from there.[1][4]
Inaccessible Thiol Groups The target thiol group on your molecule may be sterically hindered or buried within its three-dimensional structure. Consider using a longer PEG linker or, if feasible, using protein engineering to introduce a more accessible cysteine residue.[4][7]
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Monitor the reaction progress over time (e.g., 2, 4, 8, and 16 hours). If the reaction is slow at room temperature (25°C), you can perform it for a longer duration at 4°C for sensitive molecules.[1][7]
Hydrolysis of the PEG Reagent While alkyl bromides are less susceptible to hydrolysis than other functional groups under typical bioconjugation conditions, it's always best to use freshly prepared solutions of your this compound.[4]
Problem 2: Non-Specific Labeling and Heterogeneous Product

Non-specific reactions can lead to a mixture of products, complicating purification and analysis.

Troubleshooting Steps:

Potential Cause Recommended Solution Citation
pH is Too High High pH increases the nucleophilicity of other amino acid side chains like lysine and histidine, leading to off-target reactions. Maintain the pH within the recommended range of 7.0-8.5 to maximize selectivity for thiols.[2][5]
Excessive Concentration of this compound A very high molar excess of the PEG linker can drive reactions with less reactive, non-target sites. Titrate the concentration of the bromo-PEG reagent to find the lowest effective concentration that still provides a good yield of the desired product.[2][5]
Prolonged Reaction Time Longer incubation times can allow for slower, non-specific reactions to occur. Optimize the reaction time to the minimum required for complete cysteine alkylation.[2][5]

Experimental Protocols & Data Presentation

General Protocol for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a starting point; optimization for your specific molecule is recommended.

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer (pH 7.5-8.5)[1]

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol[1][4]

  • (Optional) Reducing Agent: TCEP or DTT[1]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the deoxygenated reaction buffer. If necessary, treat with a reducing agent to ensure the thiol groups are in their reduced state. If using DTT, remove it by dialysis or size-exclusion chromatography before proceeding.

  • PEG Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent like DMSO or DMF.[12]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[1][4]

  • Quenching: To stop the reaction and consume any unreacted bromo-PEG, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for an additional 30 minutes.[1][4]

  • Purification: Purify the conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted PEG linker, quenching reagent, and any side products.[4][9]

  • Analysis: Analyze the purified conjugate using methods like SDS-PAGE to visualize the increase in molecular weight and Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm successful conjugation.[1]

Summary of Recommended Reaction Conditions
Parameter Recommended Range Rationale Citation
pH 7.0 - 8.5Maximizes the concentration of the reactive thiolate anion while minimizing side reactions with amines.[1][2]
Molar Ratio (PEG:Thiol) 5:1 to 20:1A molar excess of the PEG reagent drives the reaction towards completion. Higher ratios may be needed for less reactive thiols.[1]
Temperature 4°C - 25°CRoom temperature (25°C) is often sufficient. Lower temperatures can be used for sensitive proteins, though this may require longer reaction times.[1][4]
Reaction Time 2 - 16 hoursThe optimal time should be determined empirically by monitoring the reaction progress.[1]
Buffer PBS, HEPES, BorateThese are non-amine containing buffers that do not compete in the reaction. Ensure they are deoxygenated.[1][12]

Visualizations

Reaction_Workflow General Workflow for Bromo-PEG-Thiol Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Thiol-Molecule (Reduce if necessary) conjugation Conjugation Reaction (pH 7.0-8.5, RT or 4°C) prep_protein->conjugation prep_peg Prepare this compound Stock Solution prep_peg->conjugation quench Quench Reaction (e.g., L-cysteine) conjugation->quench purification Purification (SEC, RP-HPLC, IEX) quench->purification analysis Analysis (SDS-PAGE, Mass Spec) purification->analysis

Caption: Workflow for this compound and thiol conjugation.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Conjugation Yield start Low or No Yield check_ph Is pH optimal (7.0-8.5)? start->check_ph check_thiol Are thiols reduced (not oxidized)? check_ph->check_thiol Yes solution Optimize Conditions check_ph->solution No, adjust pH check_ratio Is PEG:Thiol molar ratio sufficient (5-20x)? check_thiol->check_ratio Yes check_thiol->solution No, add reducing agent check_time_temp Are reaction time and temperature adequate? check_ratio->check_time_temp Yes check_ratio->solution No, increase ratio check_accessibility Is the thiol group sterically accessible? check_time_temp->check_accessibility Yes check_time_temp->solution No, increase time/temp check_accessibility->solution Consider alternative strategies

Caption: Troubleshooting flowchart for low yield reactions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of PROTACs with Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, yet often complex, component of this design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective, data-driven comparison of different length PEG linkers in PROTAC design, offering insights into how linker length profoundly influences degradation efficacy.

The linker in a PROTAC is not merely a spacer but a crucial determinant of the molecule's overall performance.[3][4] Its length and flexibility directly impact the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination.[1][4][]

PROTAC-Mediated Degradation Pathway

The mechanism of PROTAC action involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[6] The PROTAC molecule acts as a bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]

PROTAC_Signaling_Pathway cluster_nodes PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[8][9] The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [8] Target Protein: Bromodomain-containing protein 4 (BRD4)

PROTAC E3 Ligase Recruited PEG Linker Length (n units) DC50 Dmax
PROTAC A Cereblon (CRBN) 1 >5 µM -
PROTAC B Cereblon (CRBN) 4 <0.5 µM -
PROTAC C VHL 3 25 nM >90%
PROTAC D VHL 4 15 nM >95%
PROTAC E VHL 5 20 nM >95%
PROTAC F VHL 6 50 nM >90%

Note: Data for PROTACs A and B are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers showed reduced potency compared to longer linkers.[8] Data for PROTACs C, D, E, and F are based on a representative study illustrating the trend of an optimal linker length for VHL-recruiting BRD4 PROTACs.[8]

Table 2: Comparison of BTK-Targeting PROTACs with Different PEG Linker Lengths [8] Target Protein: Bruton's tyrosine kinase (BTK)

PROTAC E3 Ligase Recruited PEG Linker Length (n units) DC50 (nM) Dmax (%)
PROTAC G Cereblon (CRBN) 4 40 ~85
PROTAC H Cereblon (CRBN) 6 10 >90
PROTAC I Cereblon (CRBN) 8 5 >95
PROTAC J Cereblon (CRBN) 12 20 >90

Note: This data is representative of studies on BTK-targeting PROTACs, which often show an optimal linker length for maximal degradation.[9]

Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [9] Target Protein: Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76

Note: Data is representative and compiled from studies on TBK1-targeting PROTACs.[9]

Table 4: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4][9] Target Protein: Estrogen Receptor α (ERα)

Linker Type Linker Length (atoms) Degradation Efficacy
PEG 12 Effective
PEG 16 More Potent

Note: This data is based on a study developing ERα-targeting PROTACs.[4][9]

These data underscore the critical importance of empirically optimizing the linker length for each specific PROTAC system.[10] A universal "one-size-fits-all" linker does not exist, but the available data consistently suggest that there is an optimal range of PEG linker lengths for efficient protein degradation.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.[9]

Protocol 1: Western Blot Analysis for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6][9]

1. Cell Culture and Treatment:

  • Seed cells (e.g., in a 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6][7]

  • Prepare serial dilutions of the PROTAC compounds in fresh culture medium.

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., DMSO).[11]

  • Return the plates to the incubator for the desired time period (e.g., 16-24 hours).[7]

2. Cell Lysis and Protein Quantification:

  • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[7]

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[7]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard method like the BCA assay.[7]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein samples with lysis buffer and loading buffer, then heat at 95-100°C for 5 minutes.[12]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[12]

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

4. Immunoblotting and Detection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][12]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again three times with TBST.[7]

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[7]

  • Normalize the intensity of the target protein band to the corresponding loading control band (e.g., GAPDH or β-actin).[7]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[9][13]

Protocol 2: HiBiT Lytic Assay for Endogenous Protein Degradation

This high-throughput method allows for quantitative measurement of target protein degradation by detecting a small HiBiT tag knocked into the endogenous protein of interest.[14][15]

1. Cell Plating:

  • Use a cell line where the target protein is endogenously tagged with HiBiT (e.g., via CRISPR/Cas9).[14][16]

  • Plate the cells in a white, 96-well or 384-well assay plate and incubate overnight.[14]

2. PROTAC Treatment:

  • Prepare serial dilutions of the PROTAC compounds.

  • Treat the cells with the PROTACs for the desired time course (e.g., 0-24 hours).

3. Lysis and Detection:

  • Add Nano-Glo® HiBiT Lytic Reagent (containing the LgBiT protein and substrate) directly to the wells.

  • Place the plate on an orbital shaker for 10 minutes to induce cell lysis and allow the HiBiT/LgBiT complementation to occur.

  • Incubate for an additional 10 minutes at room temperature for the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate-based luminometer.

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining.

  • Normalize the data to vehicle-treated controls to calculate the percentage of degradation, Dmax, and DC50 values.[14]

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein, providing insights into cell permeability and intracellular target engagement.[17][18]

1. Cell Preparation:

  • Use cells that express the target protein fused to NanoLuc® luciferase. This can be achieved through transient transfection or by using a stable cell line.[18]

  • Plate the cells in a 96-well plate and incubate overnight.

2. Assay Execution (Live-Cell Mode):

  • Prepare a solution containing the fluorescent NanoBRET™ tracer and add it to the cells.

  • Add the PROTAC compound at various concentrations.

  • Incubate the plate at 37°C, 5% CO2 for a set period (e.g., 2 hours).

3. Data Acquisition and Analysis:

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Calculate the BRET ratio (acceptor emission / donor emission).[13]

  • The displacement of the tracer by the PROTAC binding to the NanoLuc®-target fusion results in a dose-dependent decrease in the BRET signal.

  • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the binding affinity in the live-cell environment.[13]

Visualizing Workflows and Relationships

General Experimental Workflow

The evaluation of novel PROTACs follows a systematic process, from initial design and synthesis to detailed biophysical and cellular characterization. This workflow ensures that key parameters are assessed to identify the most promising candidates for further development.

Experimental_Workflow cluster_workflow start PROTAC Design & Synthesis (Varying PEG Linker Lengths) in_vitro In Vitro Biophysical Assays (SPR, ITC, NanoBRET) start->in_vitro cell_based Cell-Based Degradation Assays (Western Blot, HiBiT) start->cell_based data_analysis Data Analysis in_vitro->data_analysis cell_based->data_analysis selection Select Optimal PROTAC data_analysis->selection Determine DC50, Dmax, Binding Affinity end Further Optimization & In Vivo Studies selection->end

A typical experimental workflow for evaluating PROTACs.
Key Factors Influencing PROTAC Efficacy

The successful development of a PROTAC relies on a delicate balance between several interconnected factors. The linker's properties are central to this interplay, directly influencing the molecule's ability to form a productive ternary complex and reach its intracellular target.

Logical_Relationships cluster_nodes Linker Linker Properties (Length, Flexibility, Polarity) Ternary Ternary Complex Stability & Geometry Linker->Ternary Influences Permeability Cell Permeability & Solubility Linker->Permeability Influences Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Determines Selectivity Target Selectivity Ternary->Selectivity Impacts Permeability->Efficacy Enables Selectivity->Efficacy

Key relationships influencing the efficacy of a PROTAC molecule.

Conclusion

The experimental data clearly demonstrates that there is an optimal PEG linker length for each target protein and E3 ligase combination, which is critical for achieving potent and maximal protein degradation.[1][4] A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate.[3][10] The detailed experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degraders.

References

A Comparative Guide to Bromo-PEG4-bromide versus Other Halo-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical properties, including its reactivity and the stability of the bond it forms, directly impact the efficacy, safety, and pharmacokinetic profile of the final therapeutic agent. This guide provides an objective comparison of Bromo-PEG4-bromide with other halo-PEG linkers, focusing on their performance in bioconjugation reactions.

Halo-PEG linkers are a class of reagents widely used to connect biomolecules to other molecules, such as drugs or probes. They feature a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and a reactive halide group for covalent bond formation. The reactivity of the halide follows the general trend of Iodo > Bromo > Chloro, a key consideration in experimental design.

Performance Comparison of Halo-PEG Linkers

Data Presentation

Table 1: Reactivity and Reaction Conditions of Halo-PEG Linkers with Thiols

FeatureIodo-PEG LinkerBromo-PEG LinkerChloro-PEG Linker
Relative Reactivity HighestModerateLowest
Typical Reaction pH 6.5 - 7.57.0 - 8.58.0 - 9.0
Typical Reaction Time 0.5 - 2 hours2 - 16 hours12 - 24 hours
Reaction Temperature 4°C - 25°C4°C - 25°C25°C - 37°C
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) High (estimated >40)Moderate (0.056 - 40.2)[1]Low (estimated <0.05)

Table 2: Stability of the Resulting Thioether Bond

FeatureFormed from Iodo-PEGFormed from Bromo-PEGFormed from Chloro-PEG
Bond Type ThioetherThioetherThioether
Relative Stability Generally StableGenerally StableGenerally Stable
Susceptibility to Nucleophilic Attack LowLowLow
Potential Side Reactions Minimal under controlled conditionsMinimal under controlled conditionsMinimal under controlled conditions

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein conjugation with a halo-PEG linker and a method for comparing their reaction kinetics.

Protocol 1: General Protein Conjugation with a Bromo-PEG Linker via Thiol-Alkylation

This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residues (e.g., an antibody fragment) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • Bromo-PEG-linker (e.g., Bromo-PEG4-X, where X is another functional group) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds if necessary.

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

  • Conjugation Reaction: Add the bromo-PEG-linker solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment to prevent re-oxidation of thiols.

  • Quenching: Add a 50-100 fold molar excess of the quenching reagent to the reaction mixture and incubate for 30 minutes to consume any unreacted bromo-PEG-linker.

  • Purification: Purify the protein conjugate from excess linker and quenching reagent using SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling.

Protocol 2: Comparative Kinetic Analysis of Halo-PEG Linkers by HPLC

This protocol outlines a method to compare the reaction rates of different halo-PEG linkers with a model thiol-containing molecule (e.g., N-acetylcysteine).

Materials:

  • Iodo-PEG4-linker, Bromo-PEG4-linker, and Chloro-PEG4-linker.

  • N-acetylcysteine.

  • Reaction Buffer: Phosphate buffer (100 mM, pH 7.5).

  • Quenching Solution: 1 M HCl.

  • HPLC system with a C18 column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve N-acetylcysteine and each halo-PEG linker in the reaction buffer to known concentrations (e.g., 1 mM each).

  • Reaction Initiation: Initiate the reactions by mixing the N-acetylcysteine solution with each of the halo-PEG linker solutions.

  • Time-course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench the reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The unreacted N-acetylcysteine and the PEGylated product will have different retention times.

  • Data Analysis: Quantify the peak areas of the unreacted N-acetylcysteine and the product at each time point. Plot the concentration of the product versus time for each linker. The initial reaction rates can be determined from the slope of these curves, allowing for a quantitative comparison of the reactivity of the different halo-PEG linkers.

Mandatory Visualization

The following diagrams illustrate common experimental workflows and signaling pathways where halo-PEG linkers are employed.

experimental_workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Workflow Ab Antibody ADC Antibody-Drug Conjugate Ab->ADC Conjugation Linker Halo-PEG-Linker Activated_Drug Activated Drug-Linker Linker->Activated_Drug Drug Cytotoxic Drug Drug->Activated_Drug Conjugation Activated_Drug->ADC protac_workflow cluster_protac PROTAC Synthesis and Action POI_ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Linker Bromo-PEG4-Linker Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

A Comparative Guide to the Validation of Antibody-Drug Conjugates Synthesized with Bromo-PEG4-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice of linker impacts the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and ultimately, the therapeutic window of the ADC. This guide provides a comparative analysis of ADCs synthesized using a homobifunctional Bromo-PEG4-bromide linker, offering insights into its performance relative to other common linker technologies. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide draws upon established principles of ADC linker chemistry and extrapolates from data on similar PEGylated and bromo-functionalized linkers to provide a comprehensive overview.

The Role of the this compound Linker in ADC Synthesis

The this compound linker is a homobifunctional crosslinker featuring a four-unit polyethylene (B3416737) glycol (PEG) chain flanked by two bromide functional groups. The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties. The bromide groups serve as leaving groups for nucleophilic substitution, typically reacting with thiol groups on the antibody, such as those generated from the reduction of interchain disulfide bonds, to form stable thioether linkages.

Performance Comparison of ADC Linkers

The selection of a linker is a critical step in ADC design. The following table provides a comparative summary of key performance parameters for ADCs synthesized with this compound versus other commonly used linkers. The data presented is representative and intended to highlight the anticipated properties based on linker chemistry.

Table 1: Comparative Performance of Different ADC Linkers

Linker TypeLinker ChemistryExpected Average DARPlasma StabilityHydrophilicityKey AdvantagesPotential Limitations
This compound Homobifunctional, Thiol-reactive2-4HighModerateStable thioether bond, good hydrophilicity.Requires antibody reduction, potential for heterogeneity.
Maleimide-PEG4 Heterobifunctional, Thiol-reactive2-4Moderate to HighModerateWell-established chemistry, good reactivity.Potential for retro-Michael reaction leading to drug deconjugation.
Valine-Citulline (VC) Enzymatically Cleavable2-4ModerateLowCleavable linker allows for payload release in the tumor microenvironment.Premature cleavage in circulation can lead to off-target toxicity.
Hydrazone pH-sensitive Cleavable2-4Low to ModerateLowAcid-labile, designed for release in the acidic environment of lysosomes.Can be unstable at physiological pH.
SMCC Non-cleavable2-4HighLowHighly stable, relies on antibody degradation for payload release.Can lead to the accumulation of active metabolites in circulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of ADCs. Below are representative methodologies for the synthesis and key validation assays for an ADC synthesized with this compound.

Protocol 1: Synthesis of an ADC with this compound

Objective: To conjugate a thiol-containing cytotoxic payload to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker

  • Thiol-containing cytotoxic payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction buffers (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Linker-Payload Conjugation:

    • Dissolve the this compound linker and the thiol-containing payload in DMSO at a 1:2 molar ratio.

    • Incubate for 1 hour at room temperature to form the linker-payload complex.

  • ADC Formation:

    • Add the linker-payload complex to the reduced antibody at a 5-fold molar excess relative to the antibody.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column.

    • Further purify the ADC and remove aggregates by size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

    • Treat the cells with the diluted ADC and controls and incubate for 72-96 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive tumor cells

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the respective treatments intravenously at a predetermined dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for understanding complex biological processes and experimental procedures. The following visualizations are generated using Graphviz (DOT language).

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Linker-Payload Conjugation cluster_adc_formation ADC Formation & Purification mAb Monoclonal Antibody TCEP TCEP Reduced_mAb Reduced mAb TCEP->Reduced_mAb Reduction Linker_Payload Linker-Payload Complex Linker This compound Payload Thiol-Payload Payload->Linker_Payload Conjugation Final_ADC Purified ADC Linker_Payload->Final_ADC Conjugation Purification Purification (SEC)

Caption: Workflow for the synthesis of an ADC using a this compound linker.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of ADC A->B C Treat Cells with ADC B->C D Incubate for 72-96 hours C->D E Add Cell Viability Reagent D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate IC50 F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Intracellular ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxicity

A Comparative Guide to LC-MS Analysis for the Characterization of Bromo-PEG4-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, PROTACs, and other advanced therapeutics, the precise characterization of linker molecules is paramount. Bromo-PEG4-bromide, a bifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical component in many such constructs. Its defined length and reactive bromine end groups allow for the covalent linkage of different molecular entities. Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful and widely adopted technique for the detailed characterization of this compound and its conjugates.

This guide provides a comprehensive comparison of LC-MS with other analytical techniques for the characterization of this compound conjugates, supported by detailed experimental protocols and representative data.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as identity confirmation, purity assessment, or quantification. While LC-MS is a versatile and highly sensitive method, other techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.

FeatureLC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular Weight, Purity, Quantity, Fragmentation Pattern (Structural Clues)Detailed Molecular Structure, PurityPresence of Functional Groups
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (milligram to microgram)
Throughput HighLowHigh
Quantitative Accuracy High (with appropriate standards)High (with internal standards)Semi-quantitative at best
Strengths - High sensitivity and specificity.- Provides molecular weight confirmation.- Can separate complex mixtures.- Tandem MS (MS/MS) provides structural information.- Unambiguous structure elucidation.- Provides information on all proton and carbon environments.- Rapid and non-destructive.- Confirms the presence of the PEG backbone.
Weaknesses - Does not provide complete structural information alone.- Ionization efficiency can vary between compounds.- Lower sensitivity.- Requires higher sample concentrations.- Complex spectra for larger molecules.- Provides limited structural information.- Not suitable for quantitative analysis.

LC-MS Analysis of this compound Conjugates: An In-depth Look

LC-MS is the cornerstone for the detailed characterization of this compound and its conjugates due to its ability to separate the analyte from impurities and provide precise mass information.

Expected Mass Spectrometry Data

This compound has a monoisotopic mass of 361.96 g/mol . A key feature in the mass spectrum of bromine-containing compounds is the isotopic pattern of bromine, which consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table of Expected m/z Values for this compound:

Ion DescriptionExpected m/z (79Br, 79Br)Expected m/z (79Br, 81Br)Expected m/z (81Br, 81Br)
[M+H]⁺362.97364.97366.97
[M+Na]⁺384.95386.95388.95
[M-Br]⁺283.04285.04-
[M-HBr-Br]⁺202.09--
Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a standard reversed-phase LC-MS system with electrospray ionization (ESI).

1. Sample Preparation:

  • Dissolve 1 mg of the this compound conjugate in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.

  • Vortex the solution until the sample is fully dissolved.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

4. Data Analysis:

  • Extract the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the isotopic pattern to confirm the presence of two bromine atoms.

  • If using tandem MS (MS/MS), fragment the parent ion and analyze the resulting fragment ions to confirm the structure.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution LC LC Separation (C18 Column) Dissolution->LC MS MS Detection (ESI+) LC->MS TIC Extract TIC MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Analysis Analyze Isotopic Pattern & Fragmentation Spectrum->Analysis

Caption: Experimental workflow for the LC-MS analysis of this compound conjugates.

cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte This compound Conjugate LCMS LC-MS Analyte->LCMS NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR MW Molecular Weight Purity, Quantity LCMS->MW Structure Detailed Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Comparison of information obtained from different analytical techniques.

Comparative analysis of flexible vs. rigid linkers in PROTAC design.

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by recruiting them to an E3 ubiquitin ligase. A critical component of a PROTAC is the linker, which connects the POI-binding warhead to the E3 ligase ligand. Once considered a mere spacer, the linker is now recognized as a pivotal determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides a comparative analysis of flexible and rigid linkers in PROTACs, supported by experimental data and detailed methodologies, to assist researchers in making informed design decisions.

The Great Debate: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker can profoundly impact the overall performance of a PROTAC.[1][2] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been extensively used due to their synthetic tractability and the ease with which their length can be adjusted.[3] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, impose conformational constraints.[1]

Flexible linkers provide the PROTAC with the ability to adopt numerous conformations, which can enhance the likelihood of forming a productive ternary complex.[1] However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially diminishing the stability of the ternary complex.[2] Furthermore, long, flexible alkyl chains can contribute to unfavorable physicochemical properties, such as high lipophilicity, which may adversely affect cell permeability and bioavailability.[1]

On the other hand, rigid linkers can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic cost of binding and potentially leading to more potent degradation.[2] They can also enhance selectivity by disfavoring the formation of off-target ternary complexes and may lead to improved pharmacokinetic properties.[1] However, the lack of flexibility can make it more challenging to achieve an optimal ternary complex geometry if the design is not precise, and their synthesis is often more complex.[2]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

TargetLinker TypeLinker CompositionDC50DmaxReference
BRD4 Flexible (PEG)4 PEG units54 nM>90%[2]
BRD4 RigidDisubstituted AlkaneMore Potent than Flexible>90%[2]
EGFR/HER2 Flexible (Alkyl)9-atom alkyl chainDegrades both EGFR and HER2-[4]
EGFR Flexible (PEG)Single ethylene (B1197577) glycol unit extensionSelective for EGFR degradation-[4]
AR Flexible (PEG)PEG unit3 µM-[4]
AR RigidDisubstituted phenyl ringsNo activity-[4]
CRBN Flexible (Alkyl)9-atom alkyl chainConcentration-dependent degradation-[4]
CRBN Flexible (PEG)3 PEG unitsWeak degradation-[4]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Flexible vs. Rigid Linker) Binding Binary & Ternary Complex Binding Assays (e.g., SPR, ITC) Synthesis->Binding Degradation Cellular Degradation Assay (e.g., Western Blot, NanoBRET) Binding->Degradation Properties Physicochemical & PK Property Assessment Degradation->Properties Optimization Lead Optimization Properties->Optimization Optimization->Synthesis Iterative Design

A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for PROTAC-Induced Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[3] The intensity of the protein band is proportional to the amount of protein present.[3]

General Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time. It can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

General Protocol:

  • Immobilization: Covalently immobilize the E3 ligase onto a sensor chip surface.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.[5]

    • Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.[5]

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.[5] The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[5]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for ternary complex formation. Cooperativity can be assessed by comparing the binding of the PROTAC to the E3 ligase in the presence and absence of the target protein.

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput method to predict passive membrane permeability of a compound.

General Protocol:

  • Plate Preparation: A donor plate is coated with a lipid-infused artificial membrane. An acceptor plate is filled with a buffer solution.[3]

  • Compound Addition: The PROTAC compound is added to the donor plate wells.[3]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).[3]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.[3]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[3]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design that is highly dependent on the specific target protein and E3 ligase pair.[2] Flexible linkers offer synthetic accessibility and conformational adaptability, which can be beneficial in the initial stages of discovery.[2] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[2] A systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design and optimization of highly effective PROTAC degraders.

References

A Head-to-Head Comparison of Bromo-, Chloro-, and Iodo-Functionalized PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced therapeutics and diagnostics, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a cornerstone strategy for improving solubility, stability, and pharmacokinetic profiles. Among the diverse chemistries available for PEGylation, those targeting sulfhydryl groups on cysteine residues offer a high degree of site-specificity. This guide provides a detailed, data-driven comparison of three key classes of thiol-reactive linkers: bromo-, chloro-, and iodo-functionalized PEG linkers. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal linker for their specific bioconjugation applications, such as the development of antibody-drug conjugates (ADCs).

Performance Comparison: Reactivity, Stability, and Specificity

The choice between bromo-, chloro-, and iodo-functionalized PEG linkers primarily hinges on their reaction kinetics, the stability of the resulting thioether bond, and their specificity towards the target functional group. The reactivity of these haloacetyl groups follows the general principles of nucleophilic substitution, where the leaving group ability of the halide is a key determinant.

Reactivity and Reaction Kinetics

The reaction between a haloacetylated PEG linker and a thiol group proceeds via an SN2 mechanism, resulting in a stable thioether bond. The rate of this reaction is significantly influenced by the nature of the halogen. The general order of reactivity is:

Iodo > Bromo > Chloro

This trend is attributed to the leaving group ability of the halides, with iodide being the best leaving group and chloride being the poorest among the three. Iodoacetamide-functionalized linkers exhibit the fastest reaction rates, making them ideal for time-sensitive conjugations or when working with proteins that are only stable for short periods under the required reaction conditions.[1] Bromoacetamides offer a balance of good reactivity and easier handling during synthesis compared to their iodo-counterparts.[2] Chloroacetamides are the least reactive of the three, which can be advantageous in scenarios requiring a more controlled or gradual conjugation process.[1]

Stability of the Resulting Linkage

The thioether bond formed from the reaction of all three haloacetyl linkers with a thiol group is considered highly stable and effectively irreversible under typical physiological conditions.[3] This is a notable advantage over other thiol-reactive chemistries, such as maleimides, where the resulting thioether bond can be susceptible to a retro-Michael addition, particularly in the presence of other thiols like glutathione (B108866) in vivo.[3] The high stability of the thioether linkage from haloacetyl PEG linkers is crucial for applications like ADCs, where premature cleavage of the linker and release of the cytotoxic payload can lead to off-target toxicity.[4][5]

Specificity

Haloacetamide groups are highly specific for thiol groups, especially when the reaction is carried out at a controlled pH.[2] This specificity allows for precise, site-directed PEGylation of proteins at cysteine residues. While some reactivity with other nucleophilic amino acid side chains, such as the amine group of lysine, can occur at higher pH values, this is generally much slower than the reaction with thiols.

Quantitative Data Summary

The following table summarizes the key performance characteristics of bromo-, chloro-, and iodo-functionalized PEG linkers based on available data and established chemical principles.

FeatureIodo-PEG LinkerBromo-PEG LinkerChloro-PEG Linker
Relative Reactivity HighestIntermediateLowest
Reaction pH Typically 6.5 - 8.0Typically 7.0 - 8.5Typically 8.0 - 9.0
Resulting Bond ThioetherThioetherThioether
Bond Stability High (Irreversible)High (Irreversible)High (Irreversible)
Specificity for Thiols HighHighHigh
Key Advantage Fastest reaction kineticsBalance of reactivity and ease of handlingSlower, more controlled reaction
Key Consideration Potentially less stable for long-term storageGood all-around choiceMay require longer reaction times or harsher conditions

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below is a generalized protocol for the conjugation of a halo-functionalized PEG linker to a cysteine-containing protein, which can be adapted for bromo-, chloro-, or iodo-linkers by adjusting the reaction time and pH as noted.

Protocol 1: Protein Conjugation via Thiol-Alkylation with a Halo-PEG Linker

Materials:

  • Cysteine-containing protein (e.g., antibody fragment) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.5.

  • Halo-functionalized PEG linker (Bromo-, Chloro-, or Iodo-PEG-X) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) if disulfide bond reduction is necessary.

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

  • Buffer Exchange: Remove the reducing agent by SEC or dialysis, exchanging the protein into the conjugation buffer. The pH of the buffer should be optimized based on the halo-linker being used (see table above).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved Halo-PEG linker to the protein solution. Incubate the reaction at room temperature. Reaction times will vary depending on the halogen:

    • Iodo-PEG: 30 minutes to 2 hours.

    • Bromo-PEG: 1 to 4 hours.

    • Chloro-PEG: 4 to 24 hours.

  • Reaction Quenching: Add a 50-100 fold molar excess of the quenching reagent to consume any unreacted Halo-PEG linker. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein conjugate from excess linker and quenching reagent using SEC or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity.

Analytical Methods for Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.[6]

  • Reverse-Phase HPLC (RP-HPLC): To separate and quantify different species of the conjugate, particularly after reduction of the protein into its light and heavy chains in the case of antibodies.[7]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the conjugate and determine the number of PEG chains attached.[8]

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, to calculate the degree of conjugation.[7]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the processes involved in using halo-functionalized PEG linkers, the following diagrams have been created using the DOT language.

G cluster_workflow Experimental Workflow for Halo-PEGylation start Start: Cysteine-containing Protein reduction Disulfide Bond Reduction (optional) with TCEP start->reduction buffer_exchange Buffer Exchange into Conjugation Buffer (pH 7.0-8.5) reduction->buffer_exchange conjugation Add Halo-PEG Linker (Iodo, Bromo, or Chloro) buffer_exchange->conjugation incubation Incubate at Room Temperature conjugation->incubation quenching Quench Reaction with L-cysteine incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, HPLC, MS) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: A generalized experimental workflow for protein conjugation using halo-functionalized PEG linkers.

G cluster_mechanism Reaction Mechanism of Thiol-Alkylation Protein_SH Protein-SH plus1 + Halo_PEG X-CH2-CO-NH-PEG-Payload (X = I, Br, Cl) arrow -> (SN2 Reaction) Protein_S_PEG Protein-S-CH2-CO-NH-PEG-Payload plus2 + H-X

Caption: The SN2 reaction mechanism for the conjugation of a haloacetyl-PEG linker to a protein thiol group.

Conclusion

The choice between bromo-, chloro-, and iodo-functionalized PEG linkers is a critical decision in the design of bioconjugates. Iodo-PEG linkers offer the advantage of rapid reaction kinetics, which is beneficial for sensitive proteins. Bromo-PEG linkers provide a robust and versatile option with a good balance of reactivity and stability. Chloro-PEG linkers, while slower to react, allow for a more controlled conjugation process. All three form highly stable thioether bonds, a key advantage for in vivo applications. By carefully considering the specific requirements of the biomolecule and the desired properties of the final conjugate, researchers can select the most appropriate halo-functionalized PEG linker to advance their therapeutic and diagnostic development programs.

References

The Critical Balancing Act: How Linker Chemistry Dictates ADC Stability and Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the molecular bridge between the monoclonal antibody and the potent cytotoxic payload, governs the ADC's stability in circulation and the precise mechanism of drug release at the target site. This guide provides an objective comparison of linker chemistries, supported by experimental data, to inform rational ADC design.

The fundamental role of the linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[1] Concurrently, the linker must be designed for efficient cleavage and payload release upon internalization into the target cancer cell.[2] This delicate balance between stability and controlled release is paramount to achieving a wide therapeutic index.[3][4]

Linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their payload release mechanisms.[5] Cleavable linkers are engineered to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes, acidic pH, or a reducing environment.[5][6] In contrast, non-cleavable linkers release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[7] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Comparative Analysis of Linker Stability and Payload Release

The choice of linker chemistry directly impacts the stability of the ADC in plasma and the rate and mechanism of payload release. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: In Vitro Plasma Stability of Different Linker Chemistries
Linker TypeADC ExamplePlasma SourceTime (days)% Intact ADC RemainingReference
Valine-Citrulline (VCit)Anti-HER2-MMAFHuman28>95%[8]
Valine-Citrulline (VCit)Anti-HER2-MMAFMouse14<5%[8]
Sulfonyl-Valine-Citrulline (SVCit)Anti-HER2-MMAFMouse14~30%[8]
Ethyl-Valine-Citrulline (EVCit)Anti-HER2-MMAFMouse14~100%[8]
HydrazoneAnti-CD22-MMAE AnalogHumanN/A>100 times less stable than Val-Cit[7]
Silyl Ether (acid-labile)MMAE ConjugateHuman7High stability (t½ > 7 days)[9][10]
DisulfideN/AN/AN/AGenerally good plasma stability[5]
Non-cleavable (Thioether)N/AN/AN/AHigh plasma stability[9]
Tandem-Cleavage LinkerAnti-CD79b-MMAERat7~80%[11]
Monocleavage Linker (Val-Cit)Anti-CD79b-MMAERat7~50%[11]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, antibodies, and payloads.

Table 2: Intracellular Payload Release from Cleavable Linkers
Linker TypeRelease MechanismLocation of ReleaseKey FeaturesPotential Issues
Valine-Citrulline Enzymatic cleavage by CathepsinsLysosomeHigh plasma stability in humans, efficient intracellular release.[6]Susceptible to cleavage by mouse carboxylesterase 1c, leading to instability in murine models.[10][12]
Hydrazone Acid hydrolysisEndosome/LysosomepH-dependent release.Can exhibit instability in systemic circulation at physiological pH.[7][9]
Disulfide ReductionCytoplasmExploits high intracellular glutathione (B108866) concentrations.[5]Potential for premature release in the bloodstream.
Glucuronide Enzymatic cleavage by β-glucuronidaseLysosomeHigh hydrophilicity, minimal aggregation.[7]May not be well tolerated in vivo compared to Val-Cit-PAB.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of ADC linker chemistry.

cluster_cleavable Cleavable Linker ADC Pathway ADC_circ ADC in Circulation (Stable) ADC_bind Binds to Target Antigen on Cancer Cell ADC_circ->ADC_bind ADC_int Internalization (Endocytosis) ADC_bind->ADC_int Endosome Endosome (pH 6.0-6.5) ADC_int->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Enzymes / Low pH Bystander Bystander Effect (Kills neighboring cells) Payload_release->Bystander Apoptosis Apoptosis Payload_release->Apoptosis Bystander->Apoptosis

Caption: Cellular processing of an ADC with a cleavable linker.

cluster_non_cleavable Non-Cleavable Linker ADC Pathway ADC_circ_nc ADC in Circulation (Highly Stable) ADC_bind_nc Binds to Target Antigen on Cancer Cell ADC_circ_nc->ADC_bind_nc ADC_int_nc Internalization (Endocytosis) ADC_bind_nc->ADC_int_nc Lysosome_nc Lysosome ADC_int_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Payload-Amino Acid Release Degradation->Payload_release_nc Apoptosis_nc Apoptosis Payload_release_nc->Apoptosis_nc

Caption: Cellular processing of an ADC with a non-cleavable linker.

cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay start Start incubate Incubate ADC in Plasma (37°C, various time points) start->incubate aliquots Collect Aliquots incubate->aliquots immuno Immunoaffinity Capture of ADC aliquots->immuno payload Quantify Free Payload aliquots->payload Supernatant lcms LC-MS Analysis immuno->lcms dar Determine Average DAR lcms->dar end End dar->end payload->end

Caption: Workflow for assessing ADC stability in plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers. Below are protocols for key in vitro assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. A control incubation of the ADC in PBS should be run in parallel. Incubate at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the incubation mixtures. Immediately freeze samples at -80°C to stop any further reactions.

  • Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.

  • Elution: Elute the captured ADC from the beads using the elution buffer, and immediately neutralize the eluate.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR). The loss of payload over time is observed as a decrease in the average DAR.

  • Free Payload Quantification (Optional): The supernatant from the immunoaffinity capture step can be analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the average DAR against time for each ADC and in each matrix. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.

Protocol 2: Lysosomal Payload Release Assay

Objective: To quantify the rate of payload release from a cleavable linker ADC in a simulated lysosomal environment.

Materials:

  • Test ADC

  • Human liver S9 fractions or isolated lysosomes

  • Cathepsin B, purified

  • Incubation buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine the test ADC (final concentration ~10 µM) with either human liver S9 fractions or purified cathepsin B in the pre-warmed incubation buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage and payload release.

Protocol 3: In Vitro Cytotoxicity and Bystander Effect Assay

Objective: To determine the potency of an ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Test ADC

  • Control antibody (without payload)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Monoculture (Cytotoxicity): Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.

    • Co-culture (Bystander Effect): Seed a mixture of antigen-positive and antigen-negative cells in the same wells of a 96-well plate. The ratio of the two cell types should be optimized.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the cells with a serial dilution of the test ADC and control antibody. Include untreated wells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Cytotoxicity: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the ADC concentration and determine the IC50 value for both cell lines.

    • Bystander Effect: Compare the viability of the co-culture with the monocultures to determine if the ADC has an enhanced killing effect in the presence of antigen-negative cells.

Conclusion

The chemistry of the linker is a critical design parameter that profoundly influences the stability, payload release, and ultimately the therapeutic index of an ADC.[2] Cleavable linkers, such as the widely used valine-citrulline dipeptide, offer the advantage of releasing the unmodified payload, which can lead to a potent bystander effect, beneficial for treating heterogeneous tumors.[5] However, they may carry a higher risk of premature payload release and off-target toxicity compared to their non-cleavable counterparts.[7] Non-cleavable linkers generally exhibit superior plasma stability, potentially leading to a wider therapeutic window, but their efficacy is strictly dependent on the lysosomal degradation of the antibody.[7]

The selection of the optimal linker is not a one-size-fits-all decision and must be tailored to the specific antibody, payload, and target antigen. A thorough and objective evaluation of linker stability and payload release kinetics using the experimental approaches outlined in this guide is essential for the successful development of safe and effective antibody-drug conjugates. Advanced linker technologies, such as those incorporating polar spacers or tandem cleavage sites, are continuously being developed to further refine the balance between stability and targeted payload delivery.[11]

References

Evaluating Bromo-PEG4-bromide Conjugates: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bromo-PEG4-bromide as a linker in bioconjugation, evaluating its performance against other common alternatives. The information presented herein is supported by established experimental data and methodologies to assist researchers in making informed decisions for their drug development programs. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in a linker can significantly influence the physicochemical and pharmacological properties of a bioconjugate.[1] PEG linkers can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2]

Data Presentation: A Comparative Analysis

The selection of a linker is a critical determinant of a conjugate's efficacy and safety profile. Below is a summary of quantitative data comparing key performance indicators for conjugates constructed with this compound and alternative linkers.

In Vitro Performance Comparison

The in vitro performance of a conjugate is a key indicator of its potential therapeutic efficacy. Parameters such as stability in plasma and cytotoxicity against target cells are crucial.

Linker TypeConjugate ExamplePlasma Stability (t½ in human plasma)Target Cell Cytotoxicity (IC50)Reference
This compound Antibody-Drug Conjugate (ADC) with a cytotoxic payload~72 hours15 nMHypothetical Data
Maleimide-PEG4 ADC with the same payload~60 hours12 nMHypothetical Data
NHS-ester-PEG4 ADC with the same payload~80 hours18 nMHypothetical Data
Bromo-PEG8-bromide ADC with the same payload~96 hours25 nMHypothetical Data

Note: This table presents hypothetical data for illustrative purposes, reflecting typical trends observed in bioconjugate development. Longer PEG chains may increase stability but can sometimes slightly decrease immediate cytotoxic potency due to steric hindrance.[1]

In Vivo Performance Comparison

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a conjugate in a living system.

Linker TypeConjugate ExampleCirculation Half-life (in mice)Tumor Accumulation (% Injected Dose)Therapeutic Efficacy (Tumor Growth Inhibition)Reference
This compound ADC with a cytotoxic payload~48 hours5%70%Hypothetical Data
Maleimide-PEG4 ADC with the same payload~40 hours4.5%75%Hypothetical Data
NHS-ester-PEG4 ADC with the same payload~55 hours5.5%65%Hypothetical Data
Bromo-PEG8-bromide ADC with the same payload~72 hours7%80%Hypothetical Data

Note: This table contains hypothetical data for illustrative purposes. The choice of linker can impact circulation time and tumor accumulation, which in turn affects overall therapeutic efficacy.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the conjugate in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.[1]

Materials:

  • Test conjugate (e.g., this compound linked ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Protocol:

  • Incubate the conjugate in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]

  • At each time point, stop the reaction by precipitating plasma proteins with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact conjugate and any released payload over time.[1]

  • Calculate the half-life (t½) of the conjugate in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: This assay determines the potency of the bioconjugate in killing target cells.[1][5]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Test conjugate and control articles (e.g., unconjugated antibody, free drug)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Protocol:

  • Seed antigen-positive and antigen-negative cells in separate 96-well plates and incubate overnight.[1]

  • Prepare serial dilutions of the test conjugate, isotype control, and free payload in complete cell culture medium.[1]

  • Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

In Vivo Pharmacokinetic Study

Objective: To evaluate the stability of the bioconjugate in a living organism by measuring the levels of intact conjugate in the circulation over time.[6]

Materials:

  • Animal model (e.g., mice)

  • Test conjugate

  • Dosing and blood collection equipment

  • ELISA or LC-MS/MS analytical methods

Protocol:

  • Administer a single dose of the conjugate to the animals via a relevant route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).[6]

  • Process the blood samples to obtain plasma.[6]

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[6][7]

  • Plot the plasma concentration-time curve and calculate pharmacokinetic parameters, including circulation half-life.

In Vivo Tumor Model Efficacy Study

Objective: To assess the anti-tumor activity of the conjugate in a relevant animal model.

Materials:

  • Immunocompromised mice

  • Tumor cells that express the target antigen

  • Test conjugate and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Implant tumor cells into the mice.

  • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Administer the test conjugate or vehicle control according to a predetermined dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and collect tumors for further analysis if required.

  • Calculate tumor growth inhibition for the treatment group compared to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound conjugates.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation conjugate This compound Conjugate plasma_stability Plasma Stability Assay conjugate->plasma_stability cytotoxicity Cytotoxicity Assay conjugate->cytotoxicity pk_study Pharmacokinetic Study cytotoxicity->pk_study Promising Results efficacy_study Efficacy Study in Tumor Model pk_study->efficacy_study

Caption: General experimental workflow for evaluating bioconjugates.

protac_mechanism PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recruitment Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

logical_relationship linker Linker Choice (e.g., this compound) stability Conjugate Stability linker->stability pk Pharmacokinetics stability->pk efficacy Therapeutic Efficacy pk->efficacy toxicity Toxicity pk->toxicity efficacy->toxicity Therapeutic Window

Caption: Interrelationship of linker properties and conjugate performance.

References

A Comparative Guide to the Structural Validation of Bromo-PEG4-bromide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polyethylene (B3416737) glycol (PEG) linkers is critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. This guide provides an objective comparison of the NMR spectroscopic data for Bromo-PEG4-bromide, a common homobifunctional PEG linker, with a relevant alternative, Tosyl-PEG4-tosylate, supported by experimental data and detailed analytical protocols.

Introduction to this compound and its Alternatives

This compound (1,11-dibromo-3,6,9-trioxaundecane) is a hydrophilic linker featuring a tetraethylene glycol backbone terminated by two bromide atoms. The bromide serves as a good leaving group, making it suitable for conjugation to nucleophiles such as thiols on antibodies. An alternative linker with similar reactivity is Tosyl-PEG4-tosylate, where the terminal hydroxyl groups of tetraethylene glycol are converted to tosylates, which are also excellent leaving groups. The choice between these linkers can depend on factors such as reaction kinetics, stability, and the specific nucleophile being targeted. Accurate structural validation of these linkers by NMR is a crucial first step in any conjugation strategy.

Comparative NMR Data Analysis

The structural integrity and purity of this compound and its alternatives can be readily assessed using ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for this compound and a common alternative, Tosyl-PEG4-tosylate. The data for this compound is predicted based on spectral data of structurally similar compounds, while the data for Tosyl-PEG4-tosylate is based on reported experimental values.

Table 1: Comparative ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Assignment This compound (Predicted δ, ppm) Tosyl-PEG4-tosylate (Experimental δ, ppm) Multiplicity Integration
PEG Backbone (-O-CH₂ -CH₂ -O-)~3.653.5-3.8m12H
Methylene adjacent to leaving group (-CH₂ -X)~3.784.16t4H
Aromatic Protons (Tosyl)N/A7.36d4H
Aromatic Protons (Tosyl)N/A7.79d4H
Methyl Protons (Tosyl)N/A2.45s6H

Table 2: Comparative ¹³C NMR Chemical Shift Data (100 MHz, CDCl₃)

Assignment This compound (Predicted δ, ppm) Tosyl-PEG4-tosylate (Predicted δ, ppm)
PEG Backbone (-O-C H₂-C H₂-O-)~70.5~70.0
Methylene adjacent to leaving group (-C H₂-X)~30.5~69.0
Methylene in PEG backbone (-O-C H₂-CH₂-O-)~71.0~68.5
Aromatic Carbons (Tosyl)N/A~128.0, ~130.0, ~133.0, ~145.0
Methyl Carbon (Tosyl)N/A~21.6

Experimental Protocols

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data for the structural validation of PEG linkers.

1. Sample Preparation

  • Sample Purity: Ensure the linker sample is free of residual solvents and other impurities by drying under high vacuum.

  • Solvent Selection: Use a high-purity deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for these types of PEG linkers.

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is a minimum of 4 cm.

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals and assign them to the corresponding protons or carbons in the molecule.

Visualization of Structural Validation Workflow

The following diagram illustrates the general workflow for the structural validation of a PEG linker like this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process assign Assign Chemical Shifts process->assign integrate Integrate Peaks assign->integrate validate Confirm Structure and Purity integrate->validate

NMR Structural Validation Workflow

Key Signaling Pathways in NMR for this compound

The following diagram highlights the key proton environments in this compound and their expected appearance in a ¹H NMR spectrum.

G struct Br-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Br | {  a |  b |  c |  d |  e } peak_a a ~3.78 ppm Triplet struct:pA->peak_a peak_b b ~3.65 ppm Multiplet struct:pB->peak_b peak_c c ~3.65 ppm Multiplet struct:pC->peak_c peak_d d ~3.65 ppm Multiplet struct:pD->peak_d peak_e e ~3.78 ppm Triplet struct:pE->peak_e

¹H NMR Signal Assignments for this compound

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural validation of this compound and its alternatives. By providing detailed information on the chemical environment of each atom, NMR confirms the identity, purity, and structural integrity of these critical linkers. The comparative data and standardized protocols presented in this guide are intended to assist researchers in making informed decisions and ensuring the quality of their materials for the development of next-generation therapeutics.

The Precision Advantage: A Comparative Guide to Discrete PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of effective bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. This guide provides an objective comparison of discrete polyethylene (B3416737) glycol (PEG) linkers against other alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal linker for specific bioconjugation applications.

Discrete PEG linkers have emerged as powerful tools in bioconjugation, offering significant advantages over traditional polydisperse PEGs.[1] Unlike their polydisperse counterparts, which consist of a mixture of polymers with a range of molecular weights, discrete PEGs are single molecular entities with a precisely defined structure and molecular weight.[2][3] This homogeneity is crucial for ensuring batch-to-batch consistency and provides precise control over the physicochemical properties of the final bioconjugate.[1][2]

The benefits of using discrete PEG linkers are numerous and impactful. They contribute to improved solubility and stability of the bioconjugate, reduced immunogenicity, and enhanced pharmacokinetic profiles, including prolonged circulation half-life.[4][5][6] The ability to fine-tune the length and architecture of the PEG chain allows for precise spatial control between the conjugated molecules, which can be critical for maintaining biological activity and optimizing therapeutic efficacy.[5][7]

Performance Comparison of PEG Linkers

The selection of a suitable linker directly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the advantages of discrete and hydrophilic linkers in key bioconjugation applications.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation

Linker TypePayloadDrug-to-Antibody Ratio (DAR)Aggregation (%)
Hydrophobic (Non-PEG)Auristatin8>20%
Hydrophilic (Discrete PEG)Auristatin8<5%
Data sourced from comparative studies on ADC development.[1]

Table 2: Comparison of Discrete vs. Polydisperse PEG Linkers

ParameterDiscrete PEGPolydisperse PEGKey Advantage of Discrete PEG
Polydispersity Index (PDI)1.0> 1.0Well-defined, single molecular weight
Batch-to-Batch ConsistencyHighLowReproducible manufacturing and performance
CharacterizationStraightforwardComplexSimplified quality control
Immunogenicity RiskReducedPotential for increased immunogenicityImproved safety profile
This table summarizes the fundamental differences and advantages of discrete PEGs.[2]

Table 3: Influence of PEG Linker Length on Bioconjugate Properties

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Tumor Growth Inhibition
Short (e.g., PEG4)Lower (more potent)ShorterModerate
Long (e.g., PEG12)Higher (less potent)LongerSignificant
This table illustrates the trade-offs between linker length, in vitro potency, and in vivo efficacy.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. The following are representative protocols for common bioconjugation reactions using discrete PEG linkers.

Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized discrete PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Discrete PEG-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the discrete PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[9][10]

Protocol 2: Thiol-Reactive PEGylation using Maleimide (B117702) Chemistry

This protocol outlines the site-specific conjugation of a maleimide-functionalized discrete PEG linker to a free cysteine residue on a protein.

Materials:

  • Protein with a free cysteine residue

  • Discrete PEG-Maleimide

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0). This buffer must be free of thiol-containing reagents.

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the discrete PEG-Maleimide in anhydrous DMSO.

  • Conjugation Reaction: Add a 2 to 10-fold molar excess of the PEG-Maleimide reagent to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: The reaction is typically self-quenching as the maleimide group hydrolyzes over time. Proceed directly to purification via SEC to remove unreacted PEG.[9]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a propargyl-PEG linker.[1]

Materials:

  • Alkyne-modified antibody in a copper-compatible buffer (e.g., PBS, pH 7.4)

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (200 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let the mixture stand for a few minutes.

  • Conjugation Reaction: Combine the alkyne-modified antibody with the azide-modified payload at a desired molar ratio (typically 1:5 to 1:10 antibody to payload).

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography to remove excess payload and catalyst components.[1]

Visualizing Bioconjugation Concepts

Diagrams are provided to illustrate key workflows and concepts in bioconjugation with discrete PEG linkers.

general_bioconjugate_structure cluster_0 Bioconjugate Biomolecule Targeting Moiety (e.g., Antibody) Linker Discrete PEG Linker Biomolecule->Linker Payload Payload (e.g., Drug, Fluorophore) Linker->Payload

General structure of a bioconjugate.

bioconjugation_workflow A 1. Biomolecule Functionalization B 2. Linker Activation & Conjugation A->B Reaction C 3. Purification B->C Removal of excess reagents D 4. Characterization (e.g., DAR, Purity) C->D Analysis

A typical bioconjugation experimental workflow.

linker_length_comparison A1 Higher in vitro potency A2 Shorter half-life A3 Potential for steric hindrance B1 Lower in vitro potency B2 Longer half-life B3 Improved solubility & stability

Comparison of short vs. long discrete PEG linkers.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG4-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Bromo-PEG4-bromide are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, positioning your laboratory for safe and responsible chemical management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the official Safety Data Sheet (SDS) provided by the supplier of your this compound. While this guide is based on best practices for similar chemical compounds, the SDS contains specific information vital for safe handling and disposal.

Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Classification and Segregation

This compound and any materials contaminated with it must be classified and handled as hazardous chemical waste . Due to its bromine content, it is specifically categorized as halogenated organic waste .

Proper segregation is critical to prevent potentially hazardous reactions and to ensure compliant disposal. Establish a dedicated waste stream for this compound and associated contaminated materials, keeping it separate from non-halogenated chemical waste.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, contaminated gloves, weighing papers, and absorbent pads, must be collected in a designated, clearly labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container is made of a chemically compatible material.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 57602-02-5

      • An indication of the primary hazards (e.g., "Irritant," "Handle with Care")

  • Waste Storage:

    • Waste containers should be kept securely sealed at all times, except when adding waste.

    • Store the sealed containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

    • Ensure the storage area is away from incompatible materials, heat sources, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Never dispose of this compound down the drain or in regular solid waste receptacles.[1]

    • The ultimate disposal of this compound waste must be conducted by a licensed professional hazardous waste disposal service, which will be coordinated by your EHS office.

Quantitative Data Summary

While a comprehensive, publicly available SDS with detailed quantitative data is not consistently accessible, the following table summarizes key chemical identifiers for this compound.

PropertyValue
Chemical Name 1,11-Dibromo-3,6,9-trioxaundecane
Synonyms This compound
CAS Number 57602-02-5
Molecular Formula C₁₀H₂₀Br₂O₄
Molecular Weight 364.07 g/mol
Appearance Colorless to light yellow liquid or solid
Storage Recommended at -20°C for long-term stability

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling and Segregation cluster_collection Waste Collection cluster_disposal Final Disposal ConsultSDS Consult Supplier's SDS WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ConsultSDS->WearPPE HandleInHood Handle in Chemical Fume Hood WearPPE->HandleInHood SegregateWaste Segregate as Halogenated Organic Waste HandleInHood->SegregateWaste CollectSolid Collect Solid Waste in Designated Container SegregateWaste->CollectSolid CollectLiquid Collect Liquid Waste in Designated Container SegregateWaste->CollectLiquid LabelContainer Label Waste Container Correctly CollectSolid->LabelContainer CollectLiquid->LabelContainer StoreInSAA Store in Satellite Accumulation Area LabelContainer->StoreInSAA ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS ProfessionalDisposal Professional Disposal ContactEHS->ProfessionalDisposal

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory's chemical waste is managed in a responsible and compliant manner.

References

Essential Safety and Operational Guide for Bromo-PEG4-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Bromo-PEG4-bromide. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), it is classified with the following GHS hazard categories[1]:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.

Precautionary Statements

To mitigate these risks, the following precautionary measures must be strictly followed[1]:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against skin contact.
Respiratory Protection Respirator (if necessary)All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient to prevent inhalation, a NIOSH-approved respirator is required.

Step-by-Step Handling and Operational Plan

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended long-term storage temperature is -20°C.[2][3][4][5][6]

Preparation and Use
  • Bring the container to room temperature before opening to prevent condensation.

  • Conduct all weighing and transferring of the compound inside a chemical fume hood to minimize inhalation exposure.

  • Use a spatula for transferring to avoid generating dust.

  • If preparing a solution, slowly add the solvent to the this compound. This compound is soluble in DMSO, DMF, and DCM.[4]

Spill Management
  • Small Spills:

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Follow your institution's established emergency procedures for chemical spills.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container specifically for halogenated organic waste.

  • Do not mix halogenated waste with non-halogenated waste streams.

Disposal Procedure
  • Arrange for the disposal of the hazardous waste through a licensed disposal company.

  • Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.

Diagrams

Personal Protective Equipment (PPE) Workflow

PPE_Workflow PPE Donning and Doffing Procedure cluster_donning Donning Sequence Lab Coat Lab Coat Doffing: Last item Gloves Chemical-Resistant Gloves Doffing: Remove by peeling off Lab Coat->Gloves End End Gloves->Lab Coat Goggles Safety Goggles Gloves->Goggles Goggles->Gloves Face Shield Face Shield (if splash risk) Goggles->Face Shield Face Shield->Goggles Handling this compound Handling this compound Face Shield->Handling this compound Start Start Start->Lab Coat Handling this compound->Face Shield Begin Doffing

Caption: PPE Donning and Doffing Procedure for Handling this compound.

Waste Disposal Pathway

Waste_Disposal_Pathway Waste Disposal Pathway for this compound Start Waste Generation Solid_Waste Solid Waste (Contaminated PPE, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Segregation Segregate into Halogenated Waste Solid_Waste->Segregation Liquid_Waste->Segregation Solid_Container Labeled Hazardous Solid Waste Container Segregation->Solid_Container Solid Liquid_Container Labeled Hazardous Liquid Waste Container Segregation->Liquid_Container Liquid Licensed_Disposal Licensed Disposal Company Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal End Proper Disposal Licensed_Disposal->End

Caption: Waste Segregation and Disposal Pathway for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.